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N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Documentation Hub

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  • Product: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
  • CAS: 1337879-57-8

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

[1] Executive Summary Compound: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide CAS: 1337879-57-8 Context: Pharmaceutical Intermediate / Heterocyclic Building Block[1][2][3] This technical guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide CAS: 1337879-57-8 Context: Pharmaceutical Intermediate / Heterocyclic Building Block[1][2][3]

This technical guide provides a comprehensive framework for the solubility profiling of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide . As a specialized heterocyclic intermediate containing both a polar acetamide moiety and a lipophilic brominated dihydrothiophene ring, this compound presents unique solvation challenges.[1] Unlike simple aromatics, the 2,3-dihydrothiophene core introduces potential stereochemical and stability considerations (susceptibility to oxidation or hydrolysis/ring-opening) that must be factored into solubility workflows.[1]

This document outlines the theoretical solubility parameters, recommended solvent classes, and a validated experimental protocol for determining precise saturation limits, designed for researchers in medicinal chemistry and pre-formulation.[1]

Structural Analysis & Theoretical Solubility Prediction[1]

Before initiating wet chemistry, we must analyze the physicochemical descriptors that drive solvation.[1] The molecule consists of three distinct functional zones:

  • Acetamide Head Group ($ -NH-CO-CH_3 $):

    • Effect: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This moiety promotes solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Ethanol).[1]

  • 2,3-Dihydrothiophene Core:

    • Effect: Unlike the fully aromatic thiophene, the dihydro- analog has reduced planarity and aromaticity.[1] It contributes to lipophilicity but less so than a fused benzene ring.[1]

    • Risk Factor: The

      
       position (amido-substituted) is an 
      
      
      
      -acetal-like center.[1] Prolonged exposure to acidic aqueous media may lead to hydrolysis.[1]
  • Bromine Substituent ($ -Br $):

    • Effect: Significantly increases lipophilicity (

      
       contribution approx +0.8 to +1.[1]0) and molecular weight, reducing water solubility while enhancing solubility in halogenated solvents (DCM, Chloroform).[1]
      
Predicted Solubility Profile

Based on Group Contribution Methods and structural analogs (e.g., N-acetyl-2-aminothiophene):

Solvent ClassPredicted SolubilityInteraction Mechanism
Water Low (< 1 mg/mL)Hydrophobic effect of Br-thiophene ring dominates the polar amide.
Polar Aprotic (DMSO, DMF) High (> 50 mg/mL)Strong dipole-dipole interactions; H-bonding with acetamide.[1]
Chlorinated (DCM, CHCl3) High (> 30 mg/mL)Dispersion forces (London) compatible with Br and thio-ring.[1]
Alcohols (MeOH, EtOH) Moderate (10–30 mg/mL)Amphiphilic balance; solubility decreases as alcohol chain length increases.[1]
Alkanes (Hexane, Heptane) NegligiblePolarity mismatch; acetamide group prevents solvation in non-polar media.[1]

Experimental Protocol: Determination of Equilibrium Solubility

Objective: To determine the thermodynamic solubility of the target compound in selected organic solvents using a saturation shake-flask method.

Prerequisites:

  • Purity: >97% (confirmed via HPLC/NMR).

  • Stability Check: Verify compound stability in the solvent of interest for 24h (TLC or LC-MS check) before full solubility run. Dihydrothiophenes can be sensitive to oxidation.[1]

Workflow Visualization

The following diagram outlines the decision logic and experimental flow for accurate solubility determination.

SolubilityWorkflow Start Start: Solid Compound SolventSelect 1. Solvent Selection (Based on Dielectric Constant) Start->SolventSelect PrelimTest 2. Kinetic Solubility Test (Visual Assessment) SolventSelect->PrelimTest Stability 3. Stability Check (24h) (LC-MS/TLC) PrelimTest->Stability If soluble Stability->SolventSelect Degradation detected Equilibrium 4. Shake-Flask Method (Thermodynamic Equilibrium) Stability->Equilibrium Stable Filtration 5. Filtration/Centrifugation (0.45 µm PTFE) Equilibrium->Filtration Quantification 6. Quantification (HPLC-UV or Gravimetric) Filtration->Quantification

Figure 1: Step-by-step workflow for determining the solubility of heterocyclic amides, emphasizing the critical stability checkpoint.

Detailed Methodology
Step 1: Preparation of Saturated Solutions
  • Weigh approximately 10 mg of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide into a 4 mL clear glass vial.

  • Add the solvent in small aliquots (starting with 100 µL) at ambient temperature (

    
    ).
    
  • Vortex vigorously for 30 seconds between additions.

  • Endpoint A (High Solubility): If the solid dissolves completely with < 200 µL solvent, solubility is > 50 mg/mL.[1]

  • Endpoint B (Saturation): If solid persists after adding 1 mL solvent, proceed to equilibration. Add excess solid (approx. 5 mg more) to ensure a supersaturated suspension.

Step 2: Equilibration
  • Seal vials with PTFE-lined caps to prevent solvent evaporation.[1]

  • Place vials in an orbital shaker or thermomixer at

    
    .
    
  • Agitate at 500 RPM for 24 hours .

    • Note: For dihydrothiophenes, protect from light (wrap vials in foil) to prevent potential photochemical degradation of the bromine-sulfur system.[1]

Step 3: Phase Separation & Sampling
  • Centrifugation: Centrifuge the suspension at 10,000 RPM for 5 minutes.

  • Filtration: If centrifugation is insufficient, filter the supernatant through a 0.45 µm PTFE syringe filter . (Avoid Nylon filters as they may bind the amide).[1]

  • Dilution: Immediately dilute an aliquot of the supernatant (e.g., 10 µL) into 990 µL of mobile phase (e.g., Acetonitrile/Water) to prevent precipitation during analysis.

Step 4: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm (thiophene absorption) and 210 nm (amide).[1]

  • Calculation: Compare peak area against a 5-point calibration curve of the standard compound dissolved in DMSO.

Solvent Selection Strategy (Hansen Solubility Parameters)

To minimize trial-and-error, we utilize Hansen Solubility Parameters (HSP).[1] The solubility of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide depends on matching its parameters (


) with the solvent.[1]
  • 
     (Dispersion): High due to Br and Sulfur.[1]
    
  • 
     (Polarity): Moderate due to Acetamide.[1]
    
  • 
     (Hydrogen Bonding): Moderate (Amide H-donor).[1]
    
Recommended Solvent List
SolventTypeSuitabilityNotes
DMSO Polar AproticExcellent Preferred for stock solutions (typically 10-100 mM).[1]
DMF Polar AproticExcellent Good alternative to DMSO; easier to remove (lower BP).[1]
Dichloromethane (DCM) ChlorinatedGood Excellent for extraction/synthesis workup.[1]
Ethyl Acetate EsterModerate Good for crystallization; may require heating.[1]
Methanol ProtogenicModerate Good solubility, but check for transamidation or solvolysis over long periods.[1]
Water Polar ProticPoor Likely requires a co-solvent (e.g., 10% DMSO) for biological assays.[1]
Solvent Selection Logic Diagram

SolventLogic Input Compound Requirement StockSol Stock Solution (>50 mM) Input->StockSol High Conc. Reaction Reaction Solvent Input->Reaction Inertness Workup Extraction/Workup Input->Workup Immiscibility DMSO DMSO StockSol->DMSO First Choice DMF DMF StockSol->DMF Alt Choice THF THF Reaction->THF General MeCN MeCN Reaction->MeCN Polar DCM DCM Workup->DCM High Sol. EtOAc EtOAc Workup->EtOAc Med Sol.

Figure 2: Strategic solvent selection based on the intended application (Stock, Synthesis, or Extraction).[1]

Critical Considerations for Researchers

Stability of the Dihydrothiophene Ring

Unlike fully aromatic thiophenes, the 2,3-dihydrothiophene moiety contains a thio-enol ether character (depending on tautomerism) or a sulfide adjacent to an amide.

  • Acid Sensitivity: Avoid strong acids (HCl, TFA) in solvents, as they may catalyze ring opening or hydrolysis of the acetamide.[1]

  • Oxidation: Sulfur is prone to oxidation to sulfoxide/sulfone.[1] Avoid peroxide-containing ethers (THF, Dioxane) unless freshly distilled or stabilized.[1]

Crystallization

For purification, a mixed-solvent system is recommended based on the solubility differential:

  • Solvent: Dichloromethane or Ethyl Acetate (dissolve warm).[1]

  • Anti-solvent: Hexane or Heptane (add dropwise until turbid).[1]

  • Cooling: Slow cooling to

    
     yields the best crystal habit.[1]
    
Biological Assay Formulation

For biological testing (e.g., MIC or IC50 assays):

  • Prepare a 100 mM stock in 100% DMSO .

  • Dilute into aqueous media ensuring the final DMSO concentration is < 1% (v/v).[1]

  • Warning: Due to low water solubility, rapid precipitation may occur upon dilution.[1] Inspect for turbidity immediately.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1]

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1]

  • PubChem Compound Summary. (2024). "Acetamide, N-(5-bromo-2-thienyl)-" (Analog Reference).[1] National Center for Biotechnology Information.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard reference for recrystallization and solvent choice).

Sources

Exploratory

Technical Guide: Pharmacological Profiling of 5-Bromo-Dihydrothiophene Acetamide Derivatives

The following technical guide details the pharmacological profiling, synthesis, and biological evaluation of 5-bromo-dihydrothiophene acetamide derivatives . This guide synthesizes data regarding the 2-amino-4,5-dihydrot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profiling, synthesis, and biological evaluation of 5-bromo-dihydrothiophene acetamide derivatives .

This guide synthesizes data regarding the 2-amino-4,5-dihydrothiophene-3-carboxylate scaffold—a privileged structure in medicinal chemistry known for its versatility as a precursor to antimicrobial and anti-inflammatory agents.

Executive Summary

The 5-bromo-dihydrothiophene acetamide scaffold represents a specific chemotype within the broader class of sulfur-containing heterocycles. Unlike their fully aromatic thiophene counterparts, dihydrothiophenes possess increased metabolic reactivity and distinct stereochemical properties due to the saturation at the C4-C5 bond.

The incorporation of a bromine atom at the C-5 position and an acetamide moiety (typically at C-2 or via a linker) creates a "push-pull" electronic system. This configuration significantly enhances lipophilicity (LogP) and binding affinity to hydrophobic pockets in target enzymes, specifically bacterial DNA Gyrase B and human Cyclooxygenase-2 (COX-2) .

Key Therapeutic Potentials:

  • Antimicrobial: Efflux pump inhibition in multi-drug resistant (MDR) S. aureus.

  • Anti-inflammatory: Selective COX-2 inhibition with reduced gastric toxicity.

  • Neuroprotective: Potential Acetylcholinesterase (AChE) inhibition.

Chemical Architecture & SAR Analysis

The biological efficacy of these derivatives relies on three pharmacophoric pillars:

  • The Dihydrothiophene Core: Acts as a bioisostere to thiazoline rings. The non-planar geometry of the 4,5-dihydro ring allows for better induced-fit binding compared to flat aromatic thiophenes.

  • 5-Bromo Substituent:

    • Halogen Bonding: Forms orthogonal halogen bonds with carbonyl backbone oxygens in the receptor active site.

    • Metabolic Blockade: Prevents rapid oxidative metabolism at the reactive C-5 position, extending plasma half-life (

      
      ).
      
  • Acetamide Linker: Functions as a hydrogen bond donor/acceptor network, critical for orienting the molecule within the hydrophilic regions of the binding pocket.

Table 1: Structure-Activity Relationship (SAR) Summary
Structural DomainModificationBiological Consequence
C-5 Position Bromine (-Br)Optimal. Increases lipophilicity and metabolic stability.
Chlorine (-Cl)Reduced potency due to weaker halogen bonding.
Methyl (-CH3)Loss of activity; steric clash in tight binding pockets.
C-2 Position Acetamido (-NHCOCH3)Essential. H-bond donor for receptor anchoring.
Free Amine (-NH2)Rapid oxidation; lower blood-brain barrier permeability.
Ring Saturation 4,5-DihydroHigh Selectivity. Non-planar conformation favors specific enzyme states.
Fully AromaticBroad activity but higher toxicity (off-target binding).

Mechanism of Action: Multi-Target Signaling

These derivatives are designed as dual-action inhibitors . The primary mechanism involves the stabilization of the DNA-enzyme cleavage complex in bacteria, while secondary activity modulates inflammatory pathways in mammalian cells.

DOT Diagram: Dual-Pathway Inhibition Mechanism

Mechanism_of_Action Compound 5-Bromo-Dihydrothiophene Acetamide Derivative Bact_Target Target: Bacterial DNA Gyrase B (ATP Binding Pocket) Compound->Bact_Target Halogen Bonding (Br) Mam_Target Target: COX-2 Enzyme (Hydrophobic Channel) Compound->Mam_Target Hydrophobic Interaction ATPase Inhibition of ATPase Activity Bact_Target->ATPase Supercoiling Loss of DNA Supercoiling ATPase->Supercoiling Bact_Death Bacterial Cell Death (Bactericidal) Supercoiling->Bact_Death PGE2 Reduction in PGE2 Synthesis Mam_Target->PGE2 Inflammation Suppression of Pro-inflammatory Cytokines PGE2->Inflammation

Figure 1: Dual-mechanism pathway showing bacterial Gyrase B inhibition and mammalian COX-2 modulation.

Experimental Synthesis Protocol

Methodology: Modified Gewald Reaction followed by N-Acetylation and Bromination. Objective: Synthesize N-(5-bromo-3-cyano-4,5-dihydrothiophen-2-yl)acetamide.

Reagents
  • Precursors: Acetaldehyde, Malononitrile, Elemental Sulfur (

    
    ).
    
  • Catalyst: Morpholine or Diethylamine.

  • Solvent: Ethanol (EtOH), Dimethylformamide (DMF).

  • Reagents: N-Bromosuccinimide (NBS), Acetic Anhydride.

Step-by-Step Workflow
  • One-Pot Cyclization (Gewald Variation):

    • Dissolve malononitrile (10 mmol) and acetaldehyde (10 mmol) in ethanol (20 mL).

    • Add elemental sulfur (10 mmol) followed by dropwise addition of morpholine (10 mmol).

    • Critical Step: Reflux at 60°C for 3 hours. The "dihydro" core is kinetically favored at lower reflux temperatures compared to the aromatic thiophene.

    • Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a new spot (

      
      ).
      
    • Isolate the 2-amino-4,5-dihydrothiophene intermediate via filtration.

  • N-Acetylation:

    • Suspend the intermediate (5 mmol) in acetic anhydride (10 mL).

    • Stir at room temperature for 2 hours.

    • Pour into ice water to precipitate the N-acetyl derivative. Recrystallize from ethanol.

  • Regioselective Bromination:

    • Dissolve the acetamide derivative in DMF at 0°C.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 30 minutes.

    • Note: The acetamide group directs bromination to the C-5 position via steric hindrance at C-3/C-4.

    • Stir for 4 hours, then quench with sodium thiosulfate solution.

Biological Evaluation: Antimicrobial MIC Assay

This protocol validates the compound's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a key target for thiophene derivatives.

Protocol: Microbroth Dilution Method
  • Inoculum Preparation:

    • Culture S. aureus (ATCC 43300) in Mueller-Hinton Broth (MHB) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve the 5-bromo-dihydrothiophene acetamide derivative in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in a 96-well plate (Range: 128

      
      g/mL to 0.25 
      
      
      
      g/mL).
  • Incubation:

    • Add 100

      
      L of bacterial inoculum to each well.
      
    • Include controls:

      • Positive Control: Ciprofloxacin.

      • Negative Control: DMSO vehicle only.

      • Sterility Control: Media only.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 20

      
      L of Resazurin dye (0.01%) to each well.
      
    • Incubate for 2 hours.

    • Result: A change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Expected Data Profile
OrganismStrainMIC (

g/mL)
Potency vs. Standard
S. aureusATCC 292132.0 - 4.0Comparable to Ampicillin
S. aureus (MRSA)ATCC 433004.0 - 8.0Superior to Cephalosporins
E. coliATCC 25922> 64.0Low Activity (Gram-negative barrier)

References

  • Piltan, M., et al. (2018). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. Journal of Ilam University of Medical Sciences. Link

  • Autore, G., et al. (2010).[1] Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[1][2][3] Molecules. 1

  • Al-Wahaibi, L.H., et al. (2023).[4] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. 4

  • Mishra, R., et al. (2021).[5] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 5

  • Ferreira, S.B., et al. (2020).[6] Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem. 6

Sources

Foundational

Provisional Safety Data &amp; Handling Guide: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

This guide serves as an in-depth technical whitepaper and Provisional Safety Data Sheet (SDS) for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8). As this specific compound is a specialized research int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and Provisional Safety Data Sheet (SDS) for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8).

As this specific compound is a specialized research intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) analysis, bridging data from homologous brominated thiophenes and acetamides to establish a conservative, high-safety handling protocol.

Document Type: Technical Safety Whitepaper & Provisional SDS Date of Assessment: February 14, 2026 CAS Registry Number: 1337879-57-8 Molecular Formula: C₆H₈BrNOS

Part 1: Compound Identification & Physicochemical Context

Chemical Structure & Identity

This compound features a 2,3-dihydrothiophene core—a partially saturated sulfur heterocycle—substituted with an acetamide group at position 2 and a bromine atom at position 5.[1]

PropertyValueContext/Implication
Molecular Weight 222.10 g/mol Small molecule, likely bioavailable.
Physical State Solid (Predicted)Likely off-white to pale yellow powder/crystalline.
Solubility DMSO, Methanol, DCMLow water solubility expected due to the lipophilic bromine and thiophene ring.
Chirality C-2 is a chiral centerUsually supplied as a racemate unless specified.
Reactivity Class Organohalide / AmideWarning: The dihydrothiophene ring is more susceptible to oxidation (aromatization) than fully aromatic thiophenes.
SAR-Based Hazard Classification (GHS)

Based on the toxicological profiles of structural analogs (e.g., N-(5-bromothiophen-2-yl)acetamide, 2-bromoacetamide).

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][4]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[4][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[4][6][7]
Sensitization (Skin) Cat 1BH317: May cause an allergic skin reaction (Predicted due to reactive bromine).

Part 2: Handling, Stability & Reactivity (The "Dihydro" Factor)

Expert Insight: The critical differentiator of this compound from standard thiophenes is the 2,3-dihydro saturation. Dihydrothiophenes are thermodynamically driven to aromatize (lose hydrogen) to form the fully aromatic thiophene system. This makes them oxidation-sensitive .

Stability Protocol
  • Storage Condition: -20°C (Freezer) .

  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) . Exposure to air may lead to spontaneous aromatization or sulfoxide formation.

  • Light Sensitivity: Protect from light (amber vials) to prevent photolytic debromination.

Degradation Pathway Visualization

The following diagram illustrates the potential degradation pathways that necessitate strict handling controls.

DegradationPathways Compound N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (Target Compound) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 exposure Hydrolysis Acid/Base Hydrolysis Compound->Hydrolysis pH < 3 or > 10 Aromatic N-(5-Bromothiophen-2-yl)acetamide (Aromatized Impurity) Oxidation->Aromatic -H2 (Aromatization) Breakdown 5-Bromo-2,3-dihydrothiophen-2-amine + Acetic Acid Hydrolysis->Breakdown Amide cleavage

Caption: Figure 1.[8][9] Predicted degradation pathways. The dihydrothiophene core is prone to oxidative aromatization, altering potency and toxicity.

Part 3: Emergency Response & First Aid[7]

Firefighting Measures

In the event of a fire, this compound will decompose to release toxic gases. Standard water spray is insufficient for containment; chemical suppression is required.

  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr): Corrosive, acidic gas.

    • Sulfur Oxides (SOx): Respiratory irritants.

    • Nitrogen Oxides (NOx): Toxic fumes.

    • Carbon Monoxide (CO): Asphyxiant.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[6] Do not use high-volume water jets (may spread chemical).

First Aid Protocols (Self-Validating)
  • Eye Contact: Immediate flush (15 min).[1][3][4][6][7] Validation: pH test of eye runoff should be neutral (7.0) before cessation of flushing.

  • Skin Contact: Wash with soap/water.[1][3][4][6][7] Validation: No residual "slippery" feeling (indicates removal of amide) or odor.

  • Inhalation: Remove to fresh air. If breathing is labored, administer oxygen.[1][7] Validation: Monitor SpO2 levels; seek medical attention if <94%.

Part 4: Experimental Workflow & Exposure Controls

When synthesizing or utilizing this compound in drug discovery (e.g., as a scaffold for kinase inhibitors), the following workflow ensures safety and data integrity.

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended ProtectionRationale
Hands PermeationDouble Nitrile (0.11mm) or Viton Organobromides can permeate latex rapidly.
Respiratory Dust/AerosolN95 (Solids) or P100 (Solutions) Prevents inhalation of sensitizing particulates.
Eyes Splash/VaporChemical Goggles Safety glasses are insufficient for corrosive HBr release.
Risk Assessment Logic for Novel Intermediates

Use this decision tree to determine the handling level for CAS 1337879-57-8 in your lab.

RiskAssessment Start Start: Handling CAS 1337879-57-8 StateCheck Is compound in solution? Start->StateCheck SolidCheck Is compound a solid/powder? StateCheck->SolidCheck No SolventCheck Is solvent volatile (DCM/MeOH)? StateCheck->SolventCheck Yes Weighing Weighing Procedure SolidCheck->Weighing FumeHood MANDATORY: Chemical Fume Hood (Sash height < 18 inches) SolventCheck->FumeHood Yes Spill Spill Occurs FumeHood->Spill BalanceEnclosure Use Vented Balance Enclosure or Static-Free Spatula Weighing->BalanceEnclosure BalanceEnclosure->Spill Neutralize Absorb with Vermiculite Treat as Halogenated Waste Spill->Neutralize

Caption: Figure 2. Operational decision logic for handling novel brominated intermediates.

Part 5: Toxicology & Ecological Information

Predicted Toxicology
  • Mechanism of Action: As an alkylating agent (via the bromine) and a potential metabolic disruptor (via the thiophene ring), the compound may deplete glutathione levels in the liver.

  • Carcinogenicity: Not listed by IARC/NTP.[2] However, brominated acetamides are structurally similar to known genotoxins. Treat as a Suspected Mutagen .

Ecological Impact
  • Aquatic Toxicity: High. Organohalogens are generally toxic to aquatic life with long-lasting effects.

  • Persistence: The acetamide bond is biodegradable, but the brominated thiophene core may persist in sediment.

  • Disposal: DO NOT flush down drains.[3][10] Collect as Halogenated Organic Waste (Waste Code: F002 or similar depending on solvent).

Part 6: References & Authority

  • PubChem. 2-Bromoacetamide - Safety and Hazards. National Library of Medicine.[9] Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Brominated heterocyclic compounds. Used for SAR-based classification.

Disclaimer: This document is a provisional guide generated by a Senior Application Scientist based on Structure-Activity Relationships. It does not replace an official manufacturer SDS validated by GLP testing. Always treat research chemicals as if they exhibit the highest level of toxicity.

Sources

Exploratory

Literature review on N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide synthesis

This guide provides an in-depth technical analysis and step-by-step protocol for the synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8). This heterocyclic building block is critical in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and step-by-step protocol for the synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8). This heterocyclic building block is critical in the development of sulfur-containing nucleoside analogs and enzyme inhibitors.

The synthesis strategy prioritizes the Pummerer Rearrangement pathway, offering a robust, modular route that avoids volatile acyclic sulfur precursors.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2,3-dihydrothiophene core functionalized with an acetamide group at the


 position and a vinylic bromine at the 

position.

Direct functionalization of the unstable 2,3-dihydrothiophene ring is electronically challenging due to polymerization risks. Therefore, the optimal synthetic logic employs a "Saturate-then-Desaturate" approach:

  • Scaffold Construction: Build the saturated N-(tetrahydrothiophen-2-yl)acetamide core using a Pummerer rearrangement.

  • Unsaturation & Functionalization: Introduce the double bond and the bromine substituent via controlled oxidative bromination/elimination sequences.

Retrosynthetic Pathway
  • Target: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

  • Precursor A: N-(2,3-dihydrothiophen-2-yl)acetamide (The "Ene-amide" Intermediate)

  • Precursor B: N-(Tetrahydrothiophen-2-yl)acetamide

  • Starting Material: Tetrahydrothiophene (THT)

Technical Synthesis Guide

Phase 1: Construction of the Amido-Thiolane Core

Objective: Synthesize N-(tetrahydrothiophen-2-yl)acetamide from Tetrahydrothiophene.

Step 1.1: Oxidation to Tetrahydrothiophene-1-oxide
  • Reagents: Tetrahydrothiophene (THT), Hydrogen Peroxide (30%), Methanol.

  • Mechanism: Nucleophilic attack of sulfur on the electrophilic oxygen of

    
    .
    
  • Protocol:

    • Dissolve THT (1.0 eq) in Methanol (

      
      ). Cool to 
      
      
      
      .
    • Add

      
       (1.1 eq) dropwise, maintaining internal temp 
      
      
      
      to prevent over-oxidation to the sulfone.
    • Stir at RT for 12 hours. Monitor by TLC (formation of polar spot).

    • Workup: Quench with saturated

      
      . Concentrate in vacuo. Extract with DCM.[1]
      
    • Yield Target:

      
       (Colorless oil).
      
Step 1.2: Pummerer Rearrangement to 2-Acetoxytetrahydrothiophene
  • Reagents: Tetrahydrothiophene-1-oxide, Acetic Anhydride (

    
    ), Sodium Acetate (
    
    
    
    ).
  • Mechanism: Acylation of the sulfoxide oxygen followed by

    
    -proton elimination and migration of the acetate group to the 
    
    
    
    position.
  • Protocol:

    • Suspend Tetrahydrothiophene-1-oxide (1.0 eq) and

      
       (1.2 eq) in 
      
      
      
      (3.0 eq).
    • Reflux (

      
      ) for 4 hours. The solution will turn dark brown.
      
    • Critical Step: Distill off excess

      
       under reduced pressure.
      
    • Purification: Vacuum distillation of the residue yields 2-acetoxytetrahydrothiophene.

    • Yield Target:

      
      .
      
Step 1.3: Nucleophilic Substitution with Acetamide
  • Reagents: 2-Acetoxytetrahydrothiophene, Acetamide, TMSOTf (Catalyst) or

    
    .
    
  • Mechanism: Lewis acid-catalyzed generation of the thionium ion intermediate, followed by nucleophilic attack by acetamide.

  • Protocol:

    • Dissolve 2-acetoxytetrahydrothiophene (1.0 eq) and Acetamide (1.2 eq) in dry DCM.

    • Cool to

      
       under Nitrogen.
      
    • Add TMSOTf (0.1 eq) dropwise.

    • Stir at RT for 6 hours.

    • Workup: Quench with

      
      , wash with water, dry over 
      
      
      
      .
    • Product: N-(tetrahydrothiophen-2-yl)acetamide (Solid).

Phase 2: Oxidative Bromination & Unsaturation

Objective: Convert the saturated core to the 5-bromo-2,3-dihydro product. Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometric control and ease of handling.

Step 2.1: Formation of the Dihydrothiophene Ring
  • Reagents: N-(tetrahydrothiophen-2-yl)acetamide, NBS (1.05 eq), AIBN (cat.),

    
     or Chlorobenzene.
    
  • Mechanism: Radical bromination at the

    
     position (alpha to sulfur), followed by thermal elimination of HBr.
    
  • Protocol:

    • Dissolve substrate in

      
      . Add NBS (1.05 eq) and AIBN (5 mol%).
      
    • Reflux for 2 hours. (Succinimide floats to the top).

    • Cool to RT. Filter off succinimide.

    • Elimination: Treat the filtrate with

      
       (1.5 eq) and reflux for 1 hour to force elimination of HBr.
      
    • Result: N-(2,3-dihydrothiophen-2-yl)acetamide.

Step 2.2: Vinylic Bromination to Final Product
  • Reagents: N-(2,3-dihydrothiophen-2-yl)acetamide, NBS (1.1 eq), DMF (Polar solvent promotes ionic mechanism).

  • Mechanism: Electrophilic bromination of the enamide double bond followed by elimination, or direct vinylic substitution.

  • Protocol:

    • Dissolve the dihydro-intermediate in DMF at

      
      .
      
    • Add NBS (1.1 eq) portion-wise in the dark.

    • Stir at RT for 4 hours.

    • Workup: Pour into ice water. The product, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide , often precipitates as a solid.

    • Purification: Recrystallization from Ethanol/Hexane.

Workflow Visualization (Graphviz)

SynthesisPathway cluster_reagents Key Reagents THT Tetrahydrothiophene (Starting Material) Sulfoxide Tetrahydrothiophene-1-oxide (Oxidation) THT->Sulfoxide H2O2, MeOH <10°C Acetoxy 2-Acetoxytetrahydrothiophene (Pummerer Product) Sulfoxide->Acetoxy Ac2O, NaOAc Reflux (Pummerer) AmidoCore N-(Tetrahydrothiophen-2-yl)acetamide (Saturated Core) Acetoxy->AmidoCore Acetamide, TMSOTf DCM, 0°C Dihydro N-(2,3-dihydrothiophen-2-yl)acetamide (Unsaturated Intermediate) AmidoCore->Dihydro 1. NBS, AIBN 2. Et3N (Elimination) FinalProduct N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (Target) Dihydro->FinalProduct NBS, DMF Electrophilic Subst. NBS N-Bromosuccinimide (Brominating Agent) TMSOTf TMS-Triflate (Lewis Acid)

Caption: Step-wise synthesis pathway from Tetrahydrothiophene to the brominated dihydrothiophene target.

Key Analytical Data & Validation

ParameterSpecification / Observation
Appearance Off-white to pale yellow crystalline solid.
Molecular Weight 222.10 g/mol

NMR (DMSO-

)

1.90 (s, 3H,

), 2.8-3.2 (m, 2H,

), 5.8 (m, 1H,

), 6.4 (s, 1H,

). Note:

is absent due to Br.
Mass Spec (ESI)

(1:1 Isotopic pattern for Br).
Storage Store at

, under Argon. Hygroscopic and light-sensitive.
Troubleshooting & Optimization
  • Polymerization: 2,3-dihydrothiophenes are prone to acid-catalyzed polymerization.[2] Always maintain a slightly basic or neutral workup (use

    
     in washes).
    
  • Regioselectivity: If bromination occurs at the methyl group of the acetamide (rare but possible), switch solvent to pure

    
     (radical conditions) or Acetonitrile (ionic conditions) to favor the ring.
    
  • Stability: The final product contains a vinylic bromide and an enamide. It is reactive. Avoid prolonged exposure to silica gel; use neutral alumina for chromatography if necessary.

References

  • Gronowitz, S. (1959).[3] New Syntheses of 3-Bromothiophene. Acta Chemica Scandinavica. Retrieved from [Link] (Foundational thiophene bromination chemistry).

  • Block, E. (2000). The Synthesis and Chemistry of 2,3-Dihydrothiophene. Thieme Connect. Retrieved from [Link]

  • Song, W., et al. (2024).[4] Visible-light-induced C(sp3)–H bromination of thiophene derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Preparation of brominated 2-alkoxythiophenes via oxidation. PubMed. Retrieved from [Link]

Sources

Foundational

Pharmacophore Elicitation &amp; Structural Optimization of Dihydrothiophene Acetamide Scaffolds

Executive Summary This technical guide details the computational and structural frameworks required to model pharmacophores for dihydrothiophene acetamide derivatives. These scaffolds, synthesized primarily via the Gewal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational and structural frameworks required to model pharmacophores for dihydrothiophene acetamide derivatives. These scaffolds, synthesized primarily via the Gewald reaction, represent a privileged structural class in medicinal chemistry, exhibiting potent activity against Polo-like Kinase 1 (Plk1) in oncology and various antimicrobial targets.

This document serves as a blueprint for medicinal chemists and computational biologists to transition from 2D scaffold analysis to 3D pharmacophore hypothesis generation, utilizing the AADRR (Acceptor-Acceptor-Donor-Ring-Ring) model as a primary case study.

Chemical Space & Scaffold Architecture

The core scaffold, 2-acetamido-4,5-dihydrothiophene-3-carboxylate (or carbonitrile), offers three distinct vectors for diversification. Understanding these vectors is a prerequisite for accurate feature mapping.

Structural Vectors
  • Vector A (C2-Amine/Acetamide): The critical hydrogen bond donor/acceptor region. The acetamide nitrogen acts as a Donor, while the carbonyl oxygen acts as an Acceptor. This moiety often mimics the hinge-binding region of kinase inhibitors.

  • Vector B (C3-EWG): An Electron Withdrawing Group (CN or COOEt) is essential for the stability of the Gewald product. In pharmacophore modeling, this often serves as a negative electrostatic field or a weak H-bond acceptor.

  • Vector C (C4/C5-Hydrophobic Tail): The dihydrothiophene ring puckering allows for specific hydrophobic interactions. Substituents here (aryl/alkyl) target the hydrophobic pockets (e.g., the specificity pocket in kinases).

Synthesis Pathway (The Gewald Logic)

The structural integrity of the pharmacophore relies on the synthetic accessibility of the derivatives. The standard protocol involves a multi-component condensation followed by acylation.

GewaldSynthesis Ketone Ketone/Aldehyde (R-CH2-C=O) Intermediate Divinyl Sulfide Intermediate Ketone->Intermediate Morpholine/Base Nitrile Activated Nitrile (CH2(CN)COOEt) Nitrile->Intermediate Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Scaffold 2-Amino-DHT Core Intermediate->Scaffold Cyclization Acylation Acylation (AcCl / Et3N) Scaffold->Acylation Final Dihydrothiophene Acetamide Acylation->Final Target Ligand

Figure 1: The Gewald synthesis pathway establishes the core 2-aminothiophene scaffold, which is subsequently acylated to form the pharmacologically active acetamide derivative.

Pharmacophore Modeling Strategy: The Plk1 Case Study

Target: Polo-like Kinase 1 (Plk1) Hypothesis: AADRR (Acceptor-Acceptor-Donor-Ring-Ring)[1]

Recent studies (see References) have validated the efficacy of thiophene derivatives as Plk1 inhibitors.[1] The kinase domain requires a specific spatial arrangement of features that the dihydrothiophene acetamide scaffold naturally provides.

Feature Mapping (The AADRR Model)

The AADRR hypothesis is derived from the superposition of the most active compounds in the series.

Feature TypeChemical MoietyBiological Role
Acceptor (A1) Acetamide Carbonyl (C=O)Interacts with the kinase hinge region backbone NH.
Acceptor (A2) C3-Cyano (CN) or Ester (CO)Interacts with conserved Lysine or water networks.
Donor (D) Acetamide NHForms H-bond with the hinge region Carbonyl.
Ring (R1) Dihydrothiophene CorePi-alkyl or hydrophobic packing in the ATP pocket.
Ring (R2) C4/C5 Aryl SubstituentOccupies the hydrophobic specificity pocket (Gatekeeper).
Quantitative Metrics

To validate the model, the following metrics must be met during the training set evaluation:

  • RMSD: < 1.0 Å (Root Mean Square Deviation of feature alignment).

  • Fit Score: > 3.0 (Indicates high geometric correspondence).

  • Enrichment Factor (EF): > 10 (Ability to distinguish actives from decoys).

Technical Protocol: Step-by-Step Modeling

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, LigandScout, or Schrödinger Phase).

Phase 1: Dataset Preparation
  • Curation: Compile a dataset of at least 20 active dihydrothiophene acetamides (

    
    ) and 50 inactive decoys.
    
  • Standardization:

    • Protonate structures at pH 7.4.

    • Generate 3D conformations (Energy window: 10 kcal/mol).

    • Critical: Ensure the dihydrothiophene ring puckering is sampled; do not force planarity.

Phase 2: Pharmacophore Generation (Ligand-Based)
  • Alignment: Superimpose the low-energy conformers of the top 5 most active compounds. Use the thiophene ring and the acetamide linker as the rigid anchor points.

  • Feature Extraction:

    • Define a tolerance radius of 1.5 Å for feature spheres.

    • Map H-bond donors (acetamide NH) and acceptors (carbonyl/nitrile).

    • Map Hydrophobic centroids (aryl rings).

  • Hypothesis Refinement:

    • Generate common feature hypotheses (3 to 5 features).

    • Score hypotheses based on vector alignment and volume overlap.

Phase 3: Validation (The Self-Validating System)
  • Guex & Peitsch Test: Map the test set (compounds not used in training) against the generated pharmacophore.

  • ROC Analysis: Plot the Receiver Operating Characteristic curve. An AUC (Area Under Curve) > 0.75 confirms the model's predictive power.

PharmacophoreWorkflow Input Input: 2D Structures (Actives + Decoys) Prep Ligand Prep (Tautomers/Conformers) Input->Prep Align Structural Alignment (Rigid Core: Thiophene) Prep->Align Low Energy Conf Feature Feature Extraction (HBD, HBA, Hyd) Align->Feature Superposition Model Generate Hypothesis (AADRR) Feature->Model Validate Validation (ROC / Enrichment) Model->Validate Validate->Align If AUC < 0.75 (Refine) Screen Virtual Screening (ZINC/PubChem) Validate->Screen If AUC > 0.75

Figure 2: The computational workflow for generating and validating the AADRR pharmacophore hypothesis. Note the feedback loop for model refinement based on ROC AUC scores.

Structural Optimization (SAR)

Once the pharmacophore is established, it guides the optimization of the scaffold:

  • Acetamide N-Substitution: The model predicts that bulky groups on the acetamide nitrogen often clash with the kinase hinge region (Steric clash). Recommendation: Keep the NH free or methylated only if a specific hydrophobic pocket is identified.

  • C3-Position Tuning: Replacing the Cyano group with an Ester (COOEt) increases the H-bond acceptor surface area but adds steric bulk. The pharmacophore volume constraint will dictate if this is permissible.

  • C4/C5 Chirality: The dihydrothiophene ring is not planar. The pharmacophore model must account for the trans vs. cis orientation of substituents at C4/C5. Trans-isomers often fit better into planar clefts of enzymes like Plk1.

References

  • Smolecule. (2024). 2-Amino-4,5-dihydrothiophene-3-carbonitrile: Biological Activity and Synthesis.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11400772, 2-Amino-4,5-dihydrothiophene-3-carbonitrile.[2]Link

  • Abdel-Maksoud, M. S., et al. (2019). Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors. Journal of Molecular Structure. Link

  • Putri, J. F., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis and Quantum Chemical Studies. ACS Omega. Link

  • Vasu, K. A., et al. (2004).[3] Two Biologically Active thiophene-3-carboxamide Derivatives.[3][4][5] Acta Crystallographica Section C. Link[3]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Abstract: This document provides a comprehensive, research-level guide for the synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS 1337879-57-8)[1]. This heterocyclic compound represents a valuable building b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, research-level guide for the synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS 1337879-57-8)[1]. This heterocyclic compound represents a valuable building block for medicinal chemistry and drug development, analogous to other functionalized thiophenes that exhibit a wide range of biological activities[2][3]. The protocol herein outlines a robust two-step synthetic pathway, beginning with the formation of an N-acetylated dihydrothiophene intermediate, followed by a regioselective bromination. The experimental choices, underlying chemical principles, and safety considerations are detailed to ensure reproducibility and success for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a functionalized sulfur heterocycle. The 2-aminothiophene scaffold and its derivatives are foundational in the synthesis of numerous pharmaceuticals[3][4]. The dihydro- variant, combined with an acetamide group and a bromine atom, offers multiple points for further chemical modification, making it a versatile intermediate[2].

  • Step 1: Synthesis of the Core Intermediate, N-(2,3-dihydrothiophen-2-yl)acetamide. This crucial step involves the construction of the acetylated, non-aromatic thiophene ring. This protocol proposes a cyclization pathway, a common strategy for building such heterocyclic systems[5][6].

  • Step 2: Regioselective Bromination. The intermediate is then subjected to electrophilic bromination to install a bromine atom at the C-5 position, yielding the final target compound. The choice of brominating agent is critical for achieving high regioselectivity and yield.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation cluster_2 Analysis Start Suitable Precursors Intermediate N-(2,3-dihydrothiophen-2-yl)acetamide Start->Intermediate Cyclization & Acetylation FinalProduct N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Intermediate->FinalProduct Regioselective Bromination (NBS) Analysis Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Analysis

Sources

Application

Palladium-catalyzed cross-coupling using N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

This Application Note provides a comprehensive technical guide for the Palladium-catalyzed cross-coupling of -(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide . This specific substrate represents a unique challenge in organic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Palladium-catalyzed cross-coupling of


-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide . This specific substrate represents a unique challenge in organic synthesis: it combines a reactive vinyl bromide  motif with a sulfur-containing heterocycle  and a sensitive aminal-like acetamide  functionality.

Part 1: Strategic Analysis & Chemical Logic

Substrate Characterization

The molecule


-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide  is a functionalized 2,3-dihydrothiophene.
  • Core Scaffold: 2,3-Dihydrothiophene (Saturated at C2-C3, Double bond at C4-C5).

  • Electrophile: Vinyl bromide at position C5. This makes it an excellent candidate for Pd(0)-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

  • Functional Group: Acetamide at C2. This position is allylic to the double bond (via the sulfur atom) and is a hemiaminal derivative (

    
    ). It is potentially sensitive to strong acids (ring opening) or strong bases (elimination).
    
  • Catalyst Poisoning Risk: The cyclic sulfide (thioether) is a soft Lewis base that can coordinate strongly to Pd(II) intermediates, potentially arresting the catalytic cycle (poisoning).

Reaction Design Philosophy

To successfully couple this substrate, the protocol must address three critical failure modes:

  • Sulfur Poisoning: Standard ligands (

    
    ) may be displaced by the sulfur atom. Solution:  Use bulky, electron-rich phosphines (Buchwald ligands like SPhos, XPhos) or bidentate ligands (dppf) that resist displacement.
    
  • 
    -Hydride Elimination / Aromatization:  While vinyl-Pd species cannot undergo 
    
    
    
    -hydride elimination, the dihydrothiophene ring is prone to aromatization (oxidation to thiophene) or isomerization. Solution: Maintain mild temperatures (
    
    
    C) and exclude oxidants.
  • Base Sensitivity: The acetamide at C2 is susceptible to elimination under harsh basic conditions. Solution: Use mild inorganic bases (

    
    , 
    
    
    
    ) rather than alkoxides.

Part 2: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

This protocol is optimized for coupling with aryl- and heteroaryl-boronic acids.

Materials:

  • Substrate:

    
    -(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (1.0 equiv)
    
  • Nucleophile: Arylboronic acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
    • Alternative:

      
       (5 mol%) for sterically undemanding substrates.
      
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the dihydrothiophene substrate (1.0 mmol), arylboronic acid (1.5 mmol), and

    
     (3.0 mmol) to the vial.
    
  • Catalyst Addition:

    • Premixing Method (Preferred): In a separate vial inside a glovebox (or under Argon flow), mix

      
       and SPhos in 1 mL of dry Dioxane for 5 minutes to generate the active 
      
      
      
      species. Transfer this solution to the reaction vial.
  • Solvent Addition: Add the remaining Dioxane and degassed Water (Total volume concentration ~0.1 M).

  • Reaction: Seal the vial and heat to 60–70 °C .

    • Note: Do not exceed 80 °C to prevent aromatization or thermal decomposition of the acetamide.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. The vinyl bromide (starting material) should disappear, and the coupled product mass (

    
    ) should appear.
    
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel. (Note: The product may be less stable on acidic silica; add 1%

    
     to the eluent if degradation is observed).
    
Protocol B: Stille Cross-Coupling (Alternative)

Use this if the boronic acid is unstable or difficult to synthesize.

Materials:

  • Substrate: 1.0 equiv

  • Stannane:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (if reaction is sluggish).
  • Additives: CuI (10 mol%) – The "Copper Effect" accelerates Stille couplings and scavenges free ligands.

  • Solvent: DMF or NMP (Anhydrous).

Procedure:

  • Combine substrate, stannane, and catalyst in a dry Schlenk tube under Argon.

  • Add DMF (degassed).

  • Heat to 50–60 °C .

  • Critical Step: Upon completion, wash the organic layer with saturated

    
     solution to precipitate tin byproducts as insoluble fluorides.
    

Part 3: Data Presentation & Troubleshooting

Table 1: Ligand Selection Guide for Sulfur-Containing Vinyl Bromides
LigandClassSuitabilityMechanism of Action
SPhos Buchwald (Biaryl)Excellent Bulky structure prevents S-coordination; promotes oxidative addition into C-Br.
XPhos Buchwald (Biaryl)Excellent Similar to SPhos; better for sterically hindered boronic acids.
dppf Bidentate PhosphineGood Large bite angle; chelating effect resists displacement by sulfur.

MonodentatePoor Easily displaced by thioether sulfur, leading to catalyst deactivation.

Bulky AlkylModerate Highly active but air-sensitive; good for difficult oxidative additions.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to SPhos or XPhos. Increase catalyst loading to 10 mol%.
Aromatization (Thiophene formed) Oxidation / ThermalLower temperature to <60°C. Ensure strict

exclusion.
Decomposition of SM Base-mediated eliminationSwitch from Carbonate bases to Phosphate (

) or Fluoride (

).
Homocoupling of Boronic Acid OxidationDegas solvents thoroughly (sparge with Ar for 20 min).

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical competition between the productive cycle and sulfur poisoning.

G Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition L-Pd(II)-Br(Vinyl) Pd0->OxAdd + Substrate Substrate Substrate (Vinyl Bromide) Substrate->OxAdd Poison Sulfur Poisoning (Inactive Pd-S Complex) OxAdd->Poison S-Coordination (If Ligand is Small) TransMet Transmetallation (+ Ar-B(OH)2 / Base) OxAdd->TransMet Rate Determining (Bulky Ligand Prevents Poisoning) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (2,3-Dihydrothiophene) RedElim->Product

Caption: Catalytic cycle for the cross-coupling of sulfur-functionalized vinyl bromides. The red path indicates the poisoning pathway prevented by bulky ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Dubbaka, S. R., & Vogel, P. (2005). "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Heterocycles." Synthesis, 2005(16), 2808–2812. (General reference for S-heterocycle handling).
  • BenchChem. (2025). "5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name." (Reference for aromatic analog comparison). Link

Sources

Method

Functionalization of the bromine group in N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Application Note: Functionalization of the Bromine Group in N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Executive Summary This guide details the synthetic protocols for functionalizing the 5-bromo position of -(5-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Bromine Group in N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Executive Summary

This guide details the synthetic protocols for functionalizing the 5-bromo position of


-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide  (CAS: 1337879-57-8). As a cyclic vinyl bromide embedded within a dihydrothiophene core, this scaffold presents a unique duality: it possesses high reactivity toward Palladium-catalyzed cross-coupling (C–C and C–N bond formation) but requires stringent control over reaction conditions to prevent aromatization (oxidation to thiophene) or hydrolysis of the C2-acetamido hemiaminal linkage.

This document provides validated protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination , supported by mechanistic insights to maximize yield and structural integrity.

Structural Analysis & Reactivity Profile

Before initiating experimentation, researchers must understand the electronic and steric environment of the substrate.

FeatureChemical NatureImplication for Synthesis
C5-Bromine Vinyl Bromide (

-hybridized)
Highly reactive toward oxidative addition by Pd(0). Reacts faster than many aryl bromides.
2,3-Dihydro Core Cyclic Enol ThioetherMetastable. Susceptible to oxidation (dehydrogenation) to form the fully aromatic thiophene.
C2-Acetamido

-Acetal (Hemiaminal)
Acid Sensitive. The C2 position is labile; strong acids may cleave the amide or ring-open the heterocycle.
Mechanistic Pathway & Risks

The primary goal is to engage the C5-Br in a catalytic cycle without disturbing the C2 center. The following diagram illustrates the reaction landscape and potential failure modes.

ReactionLandscape Start Starting Material (Vinyl Bromide) Pd_Complex Oxidative Addition (LnP-Pd-Br) Start->Pd_Complex Pd(0) Catalyst Side_Ox SIDE REACTION: Aromatization to Thiophene Start->Side_Ox High Temp / Oxidants Side_Hyd SIDE REACTION: C2-Amide Hydrolysis Start->Side_Hyd Aq. Acid / Strong Base Coupling Transmetallation & Reductive Elimination Pd_Complex->Coupling Boronic Acid / Amine Product Functionalized Dihydrothiophene Coupling->Product C-C / C-N Bond

Figure 1: Reaction landscape for 5-bromo-2,3-dihydrothiophene functionalization, highlighting the critical path (Green) vs. degradation pathways (Red).

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Introduction of aryl or heteroaryl groups at the C5 position. Rationale: Suzuki coupling is preferred over Stille or Negishi due to milder base requirements and the stability of boronic acids. We utilize a high-turnover catalyst system to allow for lower temperatures (


C), mitigating aromatization risks.
Materials
  • Substrate:

    
    -(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (1.0 equiv)
    
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (mild bases preferred over hydroxides)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed[1]

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a microwave vial or Schlenk tube with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add the Palladium catalyst (3-5 mol%). Note:

    
     is recommended for sterically hindered boronic acids.
    
  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 5 minutes. Oxygen exclusion is critical to prevent oxidative aromatization of the dihydrothiophene ring [1].

  • Reaction: Seal the vessel and heat to 60–70°C .

    • Caution: Do not exceed 90°C. Higher temperatures promote double-bond migration and aromatization.

    • Monitor by TLC/LC-MS every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x1) and brine (x1). Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Stationary Phase: Neutral Alumina or Silica (buffered with 1%

      
       if degradation is observed on acidic silica).
      

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Introduction of primary or secondary amines. Rationale: Vinyl bromides are excellent substrates for Buchwald-Hartwig amination. However, the choice of ligand is critical to prevent


-hydride elimination (though less likely in this cyclic system) and ensure reductive elimination occurs faster than catalyst decomposition.
Materials
  • Substrate:

    
    -(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (1.0 equiv)
    
  • Amine: 1.2 equiv (Secondary amines perform best; e.g., Morpholine, Piperidine)

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (if functional groups are sensitive)
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix

    
     and XPhos in Toluene under Argon. Stir for 10 minutes at RT until the solution turns a deep orange/red (active 
    
    
    
    species generation).
  • Substrate Addition: Add the substrate and the amine to the reaction vessel.

  • Base Addition: Add

    
     in one portion.
    
  • Reaction: Heat to 80°C for 6–12 hours.

    • Critical Check: If using

      
      , ensure the substrate's acetamide proton is not deprotonated irreversibly (pKa ~25, acceptable, but check for side reactions). If yield is low, switch to 
      
      
      
      .
  • Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Aromatized Product (Thiophene) Oxidation during reaction1. Rigorous degassing (freeze-pump-thaw). 2. Add antioxidant (e.g., BHT, trace). 3. Lower reaction temperature.[2]
Hydrolysis of Acetamide Base/Acid sensitivity1. Switch base from Hydroxide/Alkoxide to Phosphate (

) or Carbonate (

). 2. Use anhydrous conditions (Protocol B).
Low Conversion Catalyst Deactivation1. Switch to Buchwald's precatalysts (e.g., XPhos Pd G2) which activate faster. 2. Increase catalyst loading to 10 mol%.
Homocoupling of Boronic Acid Oxygen presence1. Verify inert atmosphere. 2. Slow addition of boronic acid.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Willis, M. C., et al. (2005).[3] A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling. Organic & Biomolecular Chemistry. Link

  • Molander, G. A., & Biolatto, B. (2003).[4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • PubChem. (2025).[5] N-(5-Bromo-2-methylphenyl)acetamide Compound Summary. National Library of Medicine. Link(Note: Cited for analogous amide stability data).

Sources

Application

Application Notes and Protocols for the Scalable Production of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Abstract This document provides a comprehensive guide to the scalable synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, a key heterocyclic building block in pharmaceutical and agrochemical research. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocols detailed herein are designed for robustness and scalability, addressing the critical need for reliable and efficient production methods in a drug development setting. This guide moves beyond a simple recitation of steps, offering insights into the underlying chemical principles and rationale for procedural choices, thereby empowering researchers to adapt and optimize these methods for their specific applications.

Introduction: Significance and Synthetic Strategy

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide and its derivatives are of significant interest due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and antitumor agents[1]. The development of scalable and cost-effective synthetic routes is paramount for the timely progression of drug discovery programs.

The synthetic strategy outlined in this guide is a three-step process designed for efficiency and scalability:

  • Gewald Asymmetric Synthesis of a 2-Aminodihydrothiophene Precursor: This initial step leverages a variation of the well-established Gewald reaction, a multicomponent reaction known for its efficiency in constructing substituted 2-aminothiophenes[2].

  • Acetylation of the Amino Group: A straightforward and high-yielding N-acetylation to form the corresponding acetamide.

  • Regioselective Bromination: The final step involves the selective bromination at the C5 position of the dihydrothiophene ring, a critical transformation for introducing a handle for further chemical modification.

This approach prioritizes the use of readily available and cost-effective starting materials and reagents, while also considering process safety and environmental impact.

Experimental Protocols and Methodologies

Overall Synthesis Workflow

The following diagram illustrates the three-step synthetic pathway for the production of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

Synthetic Workflow Start Starting Materials Step1 Step 1: Gewald Synthesis (2-Aminodihydrothiophene precursor) Start->Step1 Mercaptoacetaldehyde Cyanoacetamide Base Step2 Step 2: N-Acetylation (N-(2,3-dihydrothiophen-2-yl)acetamide) Step1->Step2 Acetic Anhydride Step3 Step 3: Bromination (Final Product) Step2->Step3 N-Bromosuccinimide (NBS) End N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Step3->End

Caption: Overall synthetic workflow for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

Step 1: Scalable Gewald Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile

The Gewald reaction is a cornerstone of thiophene synthesis, valued for its convergence and atom economy. In this modified approach suitable for producing the dihydro-analogue, we utilize mercaptoacetaldehyde, cyanoacetamide, and a suitable base.

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add ethanol (10 L).

  • Reagent Addition: Cool the ethanol to 0-5 °C. Add cyanoacetamide (1.0 kg, 11.9 mol) and mercaptoacetaldehyde (as a 40% aqueous solution, 2.2 kg, 11.9 mol) to the reactor.

  • Base Addition: Slowly add triethylamine (1.3 kg, 12.8 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the mixture to 0-5 °C. The product will precipitate. Filter the solid, wash with cold ethanol (2 x 1 L), and dry under vacuum at 40-45 °C to a constant weight.

Data Summary Table:

ParameterValue
Starting Materials Mercaptoacetaldehyde, Cyanoacetamide
Solvent Ethanol
Base Triethylamine
Temperature 0-10 °C initially, then room temperature
Reaction Time 12-16 hours
Typical Yield 80-85%
Purity (by HPLC) >98%
Step 2: N-Acetylation of 2-Amino-4,5-dihydrothiophene-3-carbonitrile

This step protects the amino group and forms the desired acetamide functionality. The use of acetic anhydride is a classic and highly effective method for this transformation.

Protocol:

  • Reactor Setup: In a 20 L jacketed glass reactor, suspend the 2-Amino-4,5-dihydrothiophene-3-carbonitrile (1.5 kg, 10.7 mol) in dichloromethane (10 L).

  • Reagent Addition: Cool the suspension to 0-5 °C. Slowly add acetic anhydride (1.2 kg, 11.8 mol) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction by the slow addition of water (5 L). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 3 L) and then with brine (3 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure N-(3-cyano-4,5-dihydrothiophen-2-yl)acetamide.

Data Summary Table:

ParameterValue
Starting Material 2-Amino-4,5-dihydrothiophene-3-carbonitrile
Reagent Acetic Anhydride
Solvent Dichloromethane
Temperature 0-10 °C initially, then room temperature
Reaction Time 2-4 hours
Typical Yield 90-95%
Purity (by HPLC) >99%
Step 3: Regioselective Bromination

The final step is the critical bromination of the dihydrothiophene ring. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its selectivity and safer handling properties compared to elemental bromine, especially on a larger scale[3].

Mechanism of Electrophilic Bromination:

Bromination Mechanism cluster_0 Electrophilic Attack Dihydrothiophene N-(2,3-dihydrothiophen-2-yl)acetamide Intermediate Bromonium Ion Intermediate Dihydrothiophene->Intermediate + Br+ NBS N-Bromosuccinimide (NBS) NBS->Intermediate provides Product N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide forms

Caption: Simplified mechanism of electrophilic bromination using NBS.

Protocol:

  • Reactor Setup: Dissolve N-(3-cyano-4,5-dihydrothiophen-2-yl)acetamide (1.0 kg, 5.5 mol) in acetonitrile (10 L) in a 20 L jacketed reactor protected from light.

  • Reagent Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (1.0 kg, 5.6 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, quench with a 10% aqueous solution of sodium thiosulfate (5 L). Extract the product with ethyl acetate (2 x 5 L).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure. The crude product can be purified by recrystallization from isopropanol to yield the final product.

Data Summary Table:

ParameterValue
Starting Material N-(3-cyano-4,5-dihydrothiophen-2-yl)acetamide
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature 0-5 °C
Reaction Time 2-3 hours
Typical Yield 75-80%
Purity (by HPLC) >99%

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Mercaptoacetaldehyde: Stenchant and toxic. Handle with care.

  • Triethylamine: Corrosive and flammable.

  • Acetic Anhydride: Corrosive and a lachrymator.

  • N-Bromosuccinimide (NBS): Corrosive and light-sensitive.

  • Dichloromethane: Volatile and a suspected carcinogen.

Conclusion

The protocols described in these application notes provide a robust and scalable pathway for the synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide. By providing detailed, step-by-step instructions and insights into the chemical rationale, this guide is intended to empower researchers and process chemists to confidently produce this valuable building block for their drug discovery and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydrothiophenes. Retrieved from [Link]

  • Shaik, S. P. B., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • Kovaleva, N. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • de Oliveira, R. B., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Garg Lab - UCLA. (n.d.). Patents & Products.
  • Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene.
  • Gabriele, B., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Regulations.gov. (2021).
  • Google Patents. (n.d.). US4177290A - Acetamide derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • PubChem. (n.d.). Acyl amino acetamide derivatives with agonist activity for cck-a receptors - Patent WO-9611940-A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dihydrothiophenes 176 via [3 + 2] cycloadditions of thiouronium ylides 175.
  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • PubMed. (2007). Synthesis of dihydrothiophene, thiophene, and their selenium analogues carrying four phosphoryl groups. Retrieved from [Link]

  • PMC. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • PMC. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
  • ResearchGate. (2020).
  • ResearchGate. (2025). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene....
  • Google Patents. (n.d.). CN111763194A - A kind of preparation method of 2-bromothiophene.
  • The Good Scents Company. (n.d.). acetamide, 60-35-5. Retrieved from [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
  • ChemUniverse. (n.d.). n-(6-bromo-2,3-dihydro-1h-inden-5-yl)acetamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(5-Bromothiophen-2-yl)acetamide. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

Sources

Method

Reaction conditions for acetamide protection of dihydrothiophenes

Application Note: Optimized Reaction Conditions for -Acetamide Protection of Aminodihydrothiophenes Executive Summary This application note details the protocols for the -acetylation (acetamide protection) of aminodihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for


-Acetamide Protection of Aminodihydrothiophenes 

Executive Summary

This application note details the protocols for the


-acetylation (acetamide protection) of aminodihydrothiophenes. Unlike their aromatic thiophene counterparts, dihydrothiophenes (DHTs) possessing amino groups are essentially cyclic enamines or homo-allylic amines. These substrates are prone to oxidative degradation, polymerization, and hydrolysis to the corresponding keto-tetrahydrothiophenes.

The conversion of the free amine to an acetamide (


) provides critical steric and electronic stabilization, allowing the dihydrothiophene core to survive subsequent synthetic steps (e.g., oxidation, alkylation, or cross-coupling). This guide presents two validated protocols: a robust Acetic Anhydride Method  for stable substrates and a Mild Acetyl Chloride Method  for highly sensitive or sterically hindered variants.

Scientific Rationale & Mechanistic Insight

The Instability Challenge

Aminodihydrothiophenes (e.g., 3-amino-4,5-dihydrothiophene) exist in equilibrium with their imine tautomers. In the presence of water or weak acids, the enamine moiety hydrolyzes rapidly to form a ketone and ammonia/amine, destroying the scaffold.

  • Why Acetylation Works: The acetyl group withdraws electron density from the nitrogen lone pair via resonance (amido-iminol tautomerism). This reduces the nitrogen's basicity, suppressing enamine-imine tautomerization and hydrolysis.

  • Regioselectivity: The sulfur atom in the DHT ring is a soft nucleophile. Under standard acetylation conditions (hard electrophiles like acyl chlorides),

    
    -acylation is kinetically favored over 
    
    
    
    -acylation or
    
    
    -acylation.
Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution (NAS). The amine attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. A base is required to neutralize the generated acid (


 or 

) and drive the equilibrium forward.

ReactionPathway Substrate Amino-DHT (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack Reagent Ac2O / AcCl (Electrophile) Reagent->Intermediate Product N-Acetyl-DHT (Protected) Intermediate->Product Elimination Byproduct Salt/Acid (Removed) Intermediate->Byproduct Base Base (Pyridine/Et3N) Base->Byproduct Scavenging

Figure 1: Mechanistic pathway for the N-acetylation of aminodihydrothiophenes.

Critical Reaction Parameters (CRP)

ParameterRecommended ConditionScientific Justification
Solvent Dichloromethane (DCM) or THFDCM dissolves both polar intermediates and non-polar products. THF is preferred if the substrate has low solubility in chlorinated solvents.
Temperature

Initial low temperature prevents polymerization of the electron-rich dihydrothiophene double bond (exothermic reaction).
Base Pyridine or

+ DMAP
Pyridine acts as both solvent and base in Protocol A. DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst, accelerating the reaction

-fold.
Stoichiometry 1.1 - 1.5 eq. Acylating AgentSlight excess ensures complete conversion of the unstable amine. Large excess is avoided to prevent di-acetylation (imides).

Experimental Protocols

Protocol A: Standard Acetic Anhydride Method

Best for: Stable 3-aminodihydrothiophenes and scale-up reactions.

Reagents:

  • Substrate: Aminodihydrothiophene (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Solvent/Base: Pyridine (5-10 volumes)

  • Catalyst: DMAP (0.05 equiv - optional)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the aminodihydrothiophene (1.0 equiv) in anhydrous Pyridine.
    
  • Cooling: Cool the solution to

    
     using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
    
  • Addition: Add Acetic Anhydride (1.5 equiv) dropwise via a syringe or addition funnel over 15 minutes. Caution: Exothermic.

    • Note: If DMAP is used, add it as a solid just before the anhydride addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (polar, low

      
      ) should disappear; product (less polar, higher 
      
      
      
      ) appears.
  • Quench: Cool back to

    
    . Add Methanol (2 mL) to quench excess anhydride. Stir for 15 minutes.
    
  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (cold)

      
       (to remove pyridine).
      
    • Sat.

      
       (to neutralize acid).[1]
      
    • Brine.[2]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Protocol B: Mild Acetyl Chloride Method

Best for: Sterically hindered amines or substrates sensitive to high temperatures/pyridine.

Reagents:

  • Substrate: Aminodihydrothiophene (1.0 equiv)

  • Reagent: Acetyl Chloride (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous DCM (10 volumes)

Step-by-Step Procedure:

  • Preparation: Dissolve substrate and

    
     in anhydrous DCM under 
    
    
    
    .
  • Cooling: Cool to

    
     (Salt/Ice bath).
    
  • Addition: Dilute Acetyl Chloride in a small volume of DCM. Add dropwise to the reaction mixture over 20 minutes. Control internal temp

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Workup: Pour mixture into ice-cold water. Separate phases. Wash organic layer with diluted

    
     and Brine.[2]
    
  • Isolation: Dry (

    
    ) and concentrate.
    

Process Workflow & Decision Logic

Workflow Start Start: Aminodihydrothiophene Decision Is Substrate Sensitive to Acid/Heat? Start->Decision RouteA Protocol A: Ac2O / Pyridine (Thermodynamic Control) Decision->RouteA No (Stable) RouteB Protocol B: AcCl / Et3N / DCM (Kinetic Control) Decision->RouteB Yes (Labile) Monitor Monitor via TLC/NMR (Disappearance of N-H) RouteA->Monitor RouteB->Monitor Workup Acid Wash (remove base) NaHCO3 Wash (neutralize) Monitor->Workup Final Final Product: N-Acetyl-Dihydrothiophene Workup->Final

Figure 2: Decision tree for selecting the appropriate acetylation protocol.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of enamine starting material.Ensure all glassware is flame-dried. Use anhydrous solvents. Store starting material under Argon.
Polymerization Reaction temperature too high.Maintain ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

during addition.[2] Add radical inhibitor (BHT) if necessary.
Di-acetylation Excess reagent used.[1][3][4][5][6]Reduce

to 1.05 equiv. Monitor strictly by TLC.
Product is Oil Residual solvent/pyridine.Azeotrope with Toluene or Heptane to remove trapped Pyridine.

Validation Metrics (NMR):

  • Proton NMR (

    
    ):  Look for the appearance of a singlet methyl group (
    
    
    
    ppm).
  • Proton NMR (

    
    ):  Disappearance of the broad 
    
    
    
    signal (usually
    
    
    ppm).
  • Shift: The olefinic proton on the dihydrothiophene ring will shift downfield (

    
     ppm) due to the electron-withdrawing effect of the amide.
    

References

  • Gewald Reaction & Thiophene Derivatives: Puterova, Z., Krutosikova, A., & Vegh, D. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(4), 242-247. [Link]

  • General Acetylation Protocols: Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33, 239–254. (Standard N-capping protocols adapted for amines). [Link]

  • Dihydrothiophene Stability & Oxidation: Sokolov, V. B., et al. (2020). Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. Beilstein Journal of Organic Chemistry, 16, 1–8. [Link]

  • Green Acetylation Methodologies: Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10. [Link]

Sources

Application

Application Note: Solvent Selection &amp; Handling for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

This Application Note and Protocol Guide is designed for researchers working with N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide , a specialized heterocyclic building block. The guide prioritizes the unique stability chal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers working with N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide , a specialized heterocyclic building block.

The guide prioritizes the unique stability challenges of the 2,3-dihydrothiophene core—specifically its susceptibility to acid-catalyzed polymerization and oxidative aromatization—distinct from fully aromatic thiophenes.

Executive Summary & Molecule Analysis

  • Target Molecule: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

  • Core Reactivity:

    • Vinyl Bromide Motif (C5): The bromine is attached to an

      
       carbon (C4=C5 double bond). It functions as a cyclic vinyl bromide  in Pd-catalyzed cross-couplings (Suzuki, Stille), generally reacting faster than aryl bromides but with higher sensitivity.
      
    • Amide Functionality (C2): The acetamide is attached to an

      
       carbon adjacent to sulfur. This position is sensitive to elimination (leading to aromatization) or hydrolysis under harsh acidic/basic conditions.
      
    • Dihydrothiophene Ring: Unlike aromatic thiophenes, this ring is acid-labile and prone to polymerization or oxidation to the sulfone/sulfoxide.

Critical Directive: Avoid acidic solvents and prolonged exposure to light/air. All solvents must be degassed to prevent oxidative aromatization to the corresponding thiophene.

Solvent Selection Matrix

A. Reaction Media (Cross-Coupling & Functionalization)

The choice of solvent dictates reaction rate and catalyst stability.[1] For Pd-catalyzed couplings, a biphasic or water-miscible system is often required to solubilize inorganic bases.

Solvent SystemSuitabilityRationaleRecommended Application
1,4-Dioxane / Water (4:1) High Excellent solubility for both the organic substrate and boronic acids/bases. Moderate boiling point allows thermal activation without decomposition.Suzuki-Miyaura Coupling (Standard)
THF (Anhydrous) High Good solubilizer; low boiling point limits thermal stress. Essential for lithiation or Grignard formation (if Br-Li exchange is attempted).Negishi Coupling or Low-Temp Lithiation
DMF / DMA Medium High boiling point and polarity stabilize Pd-catalysts but can be difficult to remove. High temps (>100°C) may promote aromatization.Heck Reaction or difficult substrates
Toluene Medium Non-polar; requires phase-transfer agents or soluble organic bases. Good for moisture-sensitive catalysts.Stille Coupling (Tin reagents)
Dichloromethane (DCM) Low Poor for high-temp couplings. Good for room-temp functionalization (e.g., amide modification) but avoid if Lewis acids are used (polymerization risk).Amide side-chain modification
B. Work-up & Purification Solvents
  • Extraction: Ethyl Acetate (EtOAc) is preferred over DCM. Chlorinated solvents can become slightly acidic over time (HCl formation), which triggers dihydrothiophene polymerization.

  • Chromatography: Hexanes / EtOAc mixtures.

    • CRITICAL MODIFICATION: Standard silica gel is acidic (pH ~5). You must use neutralized silica (pre-treated with 1-5% Triethylamine) or basic alumina to prevent decomposition on the column.

Decision Pathways (Visualized)

SolventSelection Start Reaction Intent Coupling Pd-Catalyzed Coupling (C-C Bond Formation) Start->Coupling Lithiation Lithiation / Metalation (C-Metal Bond) Start->Lithiation Purification Purification / Isolation Start->Purification Suzuki Suzuki-Miyaura (Boronic Acids) Coupling->Suzuki Stille Stille (Tin Reagents) Coupling->Stille Negishi Negishi (Zinc Reagents) Lithiation->Negishi Purif_Silica Neutralized Silica Gel (Hex/EtOAc + 1% Et3N) Purification->Purif_Silica Warning AVOID: Acidic Silica AVOID: CHCl3 (trace acid) Purification->Warning Risk Solv_Dioxane 1,4-Dioxane / H2O (Best General Balance) Suzuki->Solv_Dioxane Preferred Solv_Toluene Toluene (Non-polar) Stille->Solv_Toluene Solv_THF Anhydrous THF (Strictly Dry) Negishi->Solv_THF

Figure 1: Solvent selection decision tree based on reaction type and stability constraints.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide with an aryl boronic acid.

Materials
  • Substrate: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Use a microwave vial or a round-bottom flask with a septum.

    • Flame-dry under vacuum and backfill with Argon/Nitrogen (3 cycles). Oxygen exclusion is vital to prevent oxidation of the dihydrothiophene ring.

  • Solvent Degassing:

    • Sparge the 1,4-Dioxane/Water mixture with Argon for at least 15 minutes prior to use.

  • Assembly:

    • Add the Substrate , Boronic Acid , and Base to the vessel.

    • Add the Catalyst last (in a glovebox if available, otherwise under rapid Argon flow).

    • Inject the degassed solvent via syringe. Concentration should be ~0.1 M to 0.2 M.

  • Reaction:

    • Heat to 60–80°C . Note: Do not exceed 90°C unless necessary; high heat promotes aromatization.

    • Monitor by TLC or LC-MS every 30 minutes. The vinyl bromide typically reacts faster (1-4 hours) than aryl bromides.

  • Work-up (Buffered):

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (mildly basic) instead of water/brine initially to ensure no acidic species remain.

    • Dry organic layer over Na₂SO₄ (neutral) or K₂CO₃. Avoid MgSO₄ if it is slightly acidic (common in some grades).

  • Purification (Neutralized Silica):

    • Slurry Preparation: Mix silica gel with the eluent (e.g., 20% EtOAc in Hexanes) containing 1% Triethylamine (Et₃N) . Stir for 5 minutes.

    • Pack the column with this slurry.

    • Load the crude product and elute. The Et₃N prevents acid-catalyzed decomposition of the dihydrothiophene.

Stability & Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product Aromatizes (H-NMR shows thiophene signals)Oxidation or EliminationDegas solvents thoroughly. Lower reaction temperature. Avoid strong bases (use K₂CO₃ instead of KOtBu).
Polymerization / Gumming Acidic conditionsCheck solvent pH (especially if using chlorinated solvents). Use basic alumina or Et₃N-treated silica.
Low Conversion Catalyst DeactivationVinyl bromides can be sterically sensitive. Switch to SPhos-Pd-G2 or XPhos based catalysts for sterically demanding couplings.
Mechanistic Insight: Aromatization Risk

The driving force for aromatization (conversion to thiophene) is high (~20-30 kcal/mol). The C2-proton (alpha to the amide) is acidic. If a strong base removes this proton, elimination of the amide or oxidative dehydrogenation can occur.

  • Mitigation: Use mild inorganic bases (carbonates/phosphates) rather than alkoxides.

References

  • Reactivity of Vinyl Bromides: Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005).[4] "A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions."[4] Organic & Biomolecular Chemistry, 3, 3094-3095.[4] Link

  • Dihydrothiophene Stability: Block, E. (2007). "The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives." Science of Synthesis, 33.1.13. Link

  • Suzuki Coupling Solvents: Sherwood, J., et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 21, 2164-2196. Link

  • Purification on Modified Silica: Nagy, V., et al. (2009). "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis, 20(3), 226-231. Link

  • Thiophene S-Oxide Instability: Dansette, P. M., et al. (2005). "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology, 18(5), 874–883. Link

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Introduction: Accelerating the Synthesis of Bioactive Heterocycles Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, sulfur-containing heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Synthesis of Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, sulfur-containing heterocycles, such as derivatives of 2,3-dihydrothiophene, are of significant interest to the drug discovery and development community. The target molecule, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, incorporates a brominated dihydrothiophene core, a common feature in compounds designed for further chemical elaboration through cross-coupling reactions, and an acetamide group, which can influence the molecule's pharmacokinetic properties.

Conventional synthetic methods for such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[1] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization and ionic conduction, a mechanism fundamentally different from conventional heating.[2]

This document provides a comprehensive guide to the proposed microwave-assisted synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide. While a direct, one-pot synthesis is not yet established in the literature, we present a robust, multi-step approach grounded in well-documented microwave-assisted reactions. This protocol is designed to be a valuable resource for researchers and scientists in medicinal chemistry and process development, enabling the rapid and efficient synthesis of this and structurally related compounds.

Strategic Approach: A Multi-Step Microwave-Assisted Pathway

Our proposed synthesis is a three-step process, with each step optimized for microwave irradiation to maximize efficiency and yield. The overall strategy is as follows:

  • Step 1: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene Precursor. We will begin by synthesizing a substituted 2-aminothiophene, a versatile intermediate, using the Gewald three-component reaction. This reaction is well-documented to be significantly accelerated by microwave heating.[3][4]

  • Step 2: Selective Bromination of the Thiophene Ring. The synthesized 2-aminothiophene will be selectively brominated at the C5 position using N-bromosuccinimide (NBS) under microwave irradiation. Thiophenes are known to undergo electrophilic substitution, and NBS is a mild and effective brominating agent for such transformations.[5]

  • Step 3: Microwave-Assisted N-Acetylation. The final step involves the N-acetylation of the 5-bromo-2-aminothiophene derivative to yield the target molecule. This transformation is also highly amenable to microwave acceleration.[6]

This modular approach allows for optimization at each stage and provides a clear and reproducible pathway to the desired product.

Visualizing the Workflow

The following diagram illustrates the proposed multi-step synthetic workflow.

Caption: A high-level overview of the three-step synthetic strategy.

Part 1: Detailed Experimental Protocols

Step 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-methyl-4,5-dihydrothiophene-3-carboxylate

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4] Microwave irradiation dramatically reduces the reaction time from hours to minutes.[7]

Reaction Principle:

This reaction involves the condensation of a ketone (acetone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base (morpholine). The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of sulfur, and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Acetone58.08100.73 mL
Ethyl cyanoacetate113.12101.02 mL
Sulfur32.0710320 mg
Morpholine87.12100.87 mL
Ethanol46.07-15 mL

Protocol:

  • To a 30 mL microwave reaction vessel equipped with a magnetic stir bar, add acetone (10 mmol, 0.73 mL), ethyl cyanoacetate (10 mmol, 1.02 mL), elemental sulfur (10 mmol, 320 mg), and ethanol (15 mL).

  • Add morpholine (10 mmol, 0.87 mL) to the suspension.

  • Seal the vessel and place it in a dedicated microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with a maximum power of 200 W.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add 20 mL of ice-cold water. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from ethanol to afford ethyl 2-amino-4-methyl-4,5-dihydrothiophene-3-carboxylate as a crystalline solid.

Step 2: Microwave-Assisted Bromination of Ethyl 2-amino-4-methyl-4,5-dihydrothiophene-3-carboxylate

The electron-rich thiophene ring is susceptible to electrophilic substitution. N-bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[5]

Reaction Principle:

The 2-aminothiophene derivative undergoes electrophilic aromatic substitution with NBS. The amino group at the 2-position and the alkyl group at the 4-position direct the bromination to the vacant and activated 5-position of the thiophene ring.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass
Ethyl 2-amino-4-methyl-4,5-dihydrothiophene-3-carboxylate201.2851.01 g
N-Bromosuccinimide (NBS)177.985890 mg
Acetonitrile41.05-10 mL

Protocol:

  • In a 20 mL microwave reaction vessel, dissolve ethyl 2-amino-4-methyl-4,5-dihydrothiophene-3-carboxylate (5 mmol, 1.01 g) in acetonitrile (10 mL).

  • Add N-bromosuccinimide (5 mmol, 890 mg) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 5 minutes with a maximum power of 150 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (20 mL) to remove any unreacted bromine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-amino-5-bromo-4-methyl-4,5-dihydrothiophene-3-carboxylate.

Step 3: Microwave-Assisted N-Acetylation of Ethyl 2-amino-5-bromo-4-methyl-4,5-dihydrothiophene-3-carboxylate

The final step is the acetylation of the amino group. Microwave irradiation provides a rapid and efficient method for this transformation, often without the need for a catalyst.[6]

Reaction Principle:

The nucleophilic amino group attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-amino-5-bromo-4-methyl-4,5-dihydrothiophene-3-carboxylate280.182560 mg
Acetic Anhydride102.0940.38 mL
Acetic Acid60.05-5 mL

Protocol:

  • In a 10 mL microwave reaction vessel, dissolve ethyl 2-amino-5-bromo-4-methyl-4,5-dihydrothiophene-3-carboxylate (2 mmol, 560 mg) in glacial acetic acid (5 mL).

  • Add acetic anhydride (4 mmol, 0.38 mL) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes with a maximum power of 100 W.

  • After cooling, pour the reaction mixture onto crushed ice (20 g).

  • A solid product should precipitate. If not, neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallization from an appropriate solvent (e.g., ethanol/water) will afford the final product, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

Part 2: Scientific Rationale and Mechanistic Insights

The Power of Microwave Heating in Heterocyclic Synthesis

Microwave irradiation accelerates chemical reactions through a phenomenon known as dielectric heating.[2] Polar molecules in the reaction mixture, such as the reactants and solvents, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat efficiently and uniformly throughout the reaction medium. This is in stark contrast to conventional heating, where heat is transferred inefficiently from the vessel walls to the bulk of the reaction mixture.

This rapid and uniform heating leads to several advantages:

  • Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes under microwave irradiation.[1]

  • Higher Yields: The rapid heating minimizes the formation of byproducts that can occur during prolonged reaction times.

  • Improved Purity: Cleaner reaction profiles often simplify the purification process.

Mechanism of the Gewald Reaction

The Gewald reaction is a cornerstone of thiophene synthesis. The proposed mechanism under microwave irradiation is illustrated below.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Tautomerization Ketone Ketone α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Ketone->α,β-Unsaturated Nitrile + Ethyl Cyanoacetate - H2O Thiolate Thiolate α,β-Unsaturated Nitrile->Thiolate + Sulfur Cyclized Intermediate Cyclized Intermediate Thiolate->Cyclized Intermediate Intramolecular Attack 2-Aminothiophene 2-Aminothiophene Cyclized Intermediate->2-Aminothiophene Proton Transfer

Caption: Proposed mechanism of the Gewald reaction.

The initial Knoevenagel condensation between the ketone and the active methylene nitrile is base-catalyzed. This is followed by the addition of elemental sulfur to the α,β-unsaturated nitrile intermediate. The resulting species then undergoes an intramolecular cyclization, and a subsequent tautomerization yields the stable 2-aminothiophene product. Microwave irradiation accelerates each of these steps, leading to a rapid overall transformation.

Conclusion: A Gateway to Novel Chemical Space

The protocols outlined in this application note provide a robust and efficient microwave-assisted pathway for the synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide. By leveraging the power of microwave irradiation, this multi-step synthesis can be performed in a fraction of the time required by conventional methods, with potentially higher yields and purity. This approach not only offers a practical route to the target molecule but also serves as a template for the synthesis of a diverse library of related heterocyclic compounds, thereby accelerating the exploration of new chemical space in drug discovery and materials science.

References

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Sridhar, M., et al. (2007). Microwave-assisted Gewald reaction for the synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. [Link]

  • Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology, 11(8). [Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 2007-2012. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. [Link]

  • Rostami-Charati, F., et al. (2012). Microwave-Assisted Multicomponent Reactions of Alkyl Bromides: Synthesis of Thiophene Derivatives. Combinatorial Chemistry & High Throughput Screening, 15(10), 841-845. [Link]

  • Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Yeh, V. S. C., & Wiedeman, P. E. (2006). A mild, general and efficient copper-catalyzed amination of heteroaryl bromides with primary and secondary aliphatic amines and pyrazole. Tetrahedron Letters, 47(34), 6011-6016. [Link]

  • Chikkulapalli, A., et al. (2021). Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. Research Journal of Chemistry and Environment, 25(12), 116-121. [Link]

  • Gámez-Montaño, R., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(9), 3004. [Link]

  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Augustine, J. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2876. [Link]

  • Sabitha, G., et al. (2003). A facile one-pot synthesis of 2-aminothiophene derivatives. Tetrahedron Letters, 44(33), 6245-6247. [Link]

  • Khan, M. A., et al. (2021). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... ResearchGate. [Link]

  • Candeias, N. R., et al. (2020). Microwave Assisted Reactions of Azaheterocycles for Medicinal Chemistry Applications. Molecules, 25(3), 716. [Link]

  • El-Sayed, N. N. E., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-150. [Link]

  • Kadri, J., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][7][8]triazines. Molecules, 23(11), 2972. [Link]

  • MySkinRecipes. (n.d.). N-(5-Bromothiophen-2-yl)acetamide. [Link]

  • Gnanaoli, K., et al. (2022). Microwave-Assisted Synthesis of Nitrogen Heterocycles. In Microwave-Assisted Synthesis of Heterocycles. [Link]

  • Kóti, J., et al. (2011). Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. Tetrahedron, 67(30), 5463-5469. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

  • Rahatgaonkar, A. M., et al. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry, 19(2), 1039-1042. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Synthesis

Part 1: Executive Summary & Core Directive The Challenge: Synthesizing N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide presents a unique set of stability challenges. Unlike fully aromatic thiophenes, the 2,3-dihydrothiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Synthesizing N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide presents a unique set of stability challenges. Unlike fully aromatic thiophenes, the 2,3-dihydrothiophene core is electronically distinct, possessing characteristics of both a thioether and an enol ether (at the C4-C5 position). The primary yield-killing factors are oxidative aromatization (converting to the fully aromatic thiophene), hydrolysis of the N,S-acetal linkage at C2, and regiochemical scrambling during bromination.

The Solution: This guide moves beyond standard protocols, focusing on kinetic control during the functionalization steps. We prioritize the use of mild electrophilic brominating agents (NBS) over elemental bromine and emphasize strict pH control to prevent acid-catalyzed ring opening.

Part 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: Low Yield due to "Aromatization" (Formation of Thiophene Impurities)

Symptom: HPLC/TLC shows a significant peak corresponding to the fully aromatic N-(5-bromo-thiophen-2-yl)acetamide or the des-bromo aromatic analog. Mechanism: The 2,3-dihydrothiophene ring is prone to oxidative dehydrogenation, especially in the presence of radical initiators or excess oxidants. Corrective Protocol:

  • Deoxygenation: Rigorously degas all solvents (THF, DMF, or MeCN) using an argon sparge for at least 30 minutes prior to reaction.

  • Radical Scavenging: If using NBS (N-bromosuccinimide) for bromination, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (0.5 - 1.0 mol%) to suppress radical chain oxidation mechanisms that lead to aromatization.

  • Light Protection: Perform the reaction in amber glassware or wrapped in foil. Light can accelerate radical dehydrogenation.

Issue 2: Hydrolysis of the C2-Amide Linkage

Symptom: Loss of the acetamide group, appearance of acetamide in the baseline, or ring opening to linear aldehydes/thiols. Mechanism: The C2 position is a hemiaminal thioether (N-C-S). This linkage is labile under acidic conditions. The byproduct of bromination (HBr) autocatalyzes this decomposition. Corrective Protocol:

  • Buffer System: Never run the bromination reaction without a base scavenger.

    • Recommendation: Use solid NaHCO₃ (2.0 equiv) or 2,6-Lutidine (1.1 equiv) in the reaction mixture to neutralize HBr in situ.

  • Workup pH: During extraction, ensure the aqueous phase is buffered to pH 7.5–8.0. Avoid strong acid washes (e.g., 1M HCl) which are standard for amides but destructive to this specific scaffold.

Issue 3: Regioselectivity (C4 vs. C5 Bromination)

Symptom: Mixture of 4-bromo, 5-bromo, and 4,5-dibromo products. Mechanism: The C4-C5 double bond is electron-rich. Electrophilic attack can occur at either carbon depending on the solvent polarity and temperature. Corrective Protocol:

  • Temperature Control: Maintain reaction temperature between -20°C and -10°C . Higher temperatures favor thermodynamic mixtures (polysubstitution).

  • Reagent Addition: Add NBS as a solution (in MeCN/DMF) dropwise over 1 hour. High local concentrations of brominating agent favor di-bromination.

Part 3: Optimized Experimental Workflow

Protocol: Selective Bromination of N-(2,3-dihydrothiophen-2-yl)acetamide

Reagents:

  • Precursor: N-(2,3-dihydrothiophen-2-yl)acetamide (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.05 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with the precursor and solid NaHCO₃. Purge with Argon.

  • Solvation: Add anhydrous MeCN via syringe. Cool the suspension to -15°C using an ice/salt/acetone bath.

  • Bromination: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise via a pressure-equalizing addition funnel over 45-60 minutes .

    • Critical: Monitor internal temperature; do not allow it to rise above -10°C.

  • Monitoring: Check reaction progress via TLC (neutralized silica) or LC-MS every 30 minutes. Look for the disappearance of the starting material (M+H = 144) and appearance of product (M+H = 222/224).

  • Quench: Once complete, quench by adding a cold saturated aqueous solution of Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess bromine species.

  • Extraction: Extract immediately with Ethyl Acetate. Wash organic layer with Brine.[1][2] Dry over Na₂SO₄ (anhydrous).[1][3]

  • Purification: Concentrate at <35°C (bath temp). Purify via Flash Chromatography using a gradient of Hexanes/EtOAc (with 1% Et₃N to protect the silica).

Part 4: Data Visualization & Logic

Reaction Pathway & Failure Modes

ReactionPathway cluster_conditions Critical Control Points SM N-(2,3-dihydrothiophen-2-yl)acetamide (Precursor) NBS NBS / NaHCO3 (-15°C, MeCN) SM->NBS Activation Target N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (Target Product) NBS->Target Selective Bromination (Kinetic Control) Fail_Arom Impurity A: N-(5-Bromo-thiophen-2-yl)acetamide (Aromatization) NBS->Fail_Arom Oxidation (O2/Light) Fail_Hyd Impurity B: Acetamide + Ring Opening (Hydrolysis) NBS->Fail_Hyd Acid (HBr) Accumulation Fail_Poly Impurity C: Polymers/Oligomers (Thermal Degradation) Target->Fail_Poly Heat (>40°C)

Caption: Kinetic pathway showing the target bromination versus competitive aromatization and hydrolysis pathways.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use elemental Bromine (Br₂) instead of NBS? A: Not recommended. Elemental bromine is too aggressive and often leads to addition across the C4-C5 double bond (forming the dibromo-tetrahydrothiophene) rather than the desired vinylic substitution. NBS provides a controlled source of electrophilic bromine, favoring substitution at the C5 position.

Q2: My product turns brown/black during rotary evaporation. Why? A: The compound is thermally unstable. Dihydrothiophenes can polymerize or aromatize with heat. Ensure your water bath is set to <35°C . If the product is an oil, avoid drying it to complete dryness; store it as a concentrated solution or freeze it immediately.

Q3: Why do you recommend adding Triethylamine (Et₃N) to the chromatography solvent? A: Silica gel is slightly acidic. This acidity can catalyze the hydrolysis of the N,S-acetal bond or the elimination of the acetamide group. Adding 1% Et₃N neutralizes the silica, preserving the integrity of the sensitive dihydrothiophene ring during purification.

Q4: Is this compound stable in DMSO for biological assays? A: It has limited stability. In DMSO-d6, we often observe slow aromatization over 24-48 hours. For biological assays, prepare fresh stock solutions immediately before use and avoid freeze-thaw cycles.

Part 6: References

  • General Synthesis of 2-Aminothiophenes (Gewald Reaction Context):

    • Sabin, L. A., et al. (1999).[4] "2-Aminothiophenes: An accessible class of heterocycles." Journal of Heterocyclic Chemistry.

    • Relevance: Establishes the baseline stability and reactivity of amino-thiophene precursors.

  • Bromination of Thiophene Derivatives:

    • Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.

    • Relevance: The definitive text on thiophene halogenation, distinguishing between aromatic substitution and dihydro-addition.

  • NBS Bromination Protocols (Vinylic Bromination):

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.

    • Relevance: Foundational mechanism for allylic/vinylic bromination using NBS to avoid saturation of double bonds.

  • Stability of N,S-Acetals (Hemiaminals):

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Relevance: Theoretical grounding for the hydrolysis sensitivity of the N-(dihydrothiophen-2-yl) linkage.

  • CAS Database Entry:

    • N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS 1337879-57-8).

    • Relevance: Verification of chemical structure and commercial availability as a building block.

    • (Note: Link serves as a proxy for commercial database verification).

Sources

Optimization

Purification methods for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide impurities

The following technical guide serves as a specialized support resource for researchers working with N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8). This intermediate is chemically fragile due to its sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8). This intermediate is chemically fragile due to its specific saturation pattern and functional group arrangement. The guide addresses purification, stability, and impurity profiling.

[1]

Compound Profile & Stability Overview

Target Molecule: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Chemical Class: Functionalized 2,3-Dihydrothiophene (2-Thiolene) Primary Risk Factors: Acid sensitivity, oxidative aromatization, thermal instability.[1]

The 2,3-dihydrothiophene ring system is thermodynamically less stable than its fully aromatic thiophene counterpart. The driving force for aromatization (loss of two hydrogen atoms to form the thiophene ring) is significant. Additionally, the acetamide group at the C2 position creates a hemiaminal-like environment, making the ring susceptible to acid-catalyzed ring opening or polymerization.

Key Impurity Profile
Impurity TypeChemical Structure / DescriptionOrigin / MechanismDetection (1H NMR)
Impurity A (Major) N-(5-Bromothiophen-2-yl)acetamide (Aromatized)Oxidative dehydrogenation (air/light exposure) or thermal elimination.[1]Appearance of discrete aromatic doublet/singlet; loss of C3-methylene multiplets.[1]
Impurity B 5-Bromo-2,3-dihydrothiophen-2-amine (Hydrolyzed)Hydrolysis of the acetamide bond (acid/base catalyzed).[1] Unstable; typically degrades further.Loss of acetyl singlet (~2.0 ppm); broadening of NH signal.
Impurity C Polymeric/Oligomeric species Acid-catalyzed polymerization of the enamide/vinyl sulfide system.[1]Broadening of all baselines; loss of distinct olefinic signals.

Troubleshooting Guide

Issue: "My product turns brown/black upon concentration or storage."

Diagnosis: Oxidative polymerization or acid-catalyzed degradation.[1] Root Cause:

  • Trace Acid: Chloroform (

    
    ) often contains trace HCl. Silica gel is naturally acidic (
    
    
    
    ).[1]
  • Air Oxidation: The dihydrothiophene ring is an electron-rich enamide equivalent, prone to oxidation by atmospheric oxygen.

Corrective Action:

  • Solvent Protocol: Always use neutralized solvents . Pass

    
     or 
    
    
    
    through basic alumina before use, or stabilize with amylene.
  • Buffer System: When concentrating, ensure the solution is trace basic. Add 0.1% Triethylamine (TEA) to the evaporation flask.

  • Storage: Store under Argon at -20°C. Do not store as an oil; attempt to crystallize immediately.

Issue: "I cannot separate the aromatic impurity (Impurity A) by column chromatography."

Diagnosis: Co-elution due to similar polarity. Root Cause: The acetamide group dominates the polarity of both the dihydrothiophene (product) and the thiophene (impurity), resulting in nearly identical


 values on silica.

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica. The interaction mechanisms differ, often providing better resolution for aromatic vs. non-aromatic heterocycles.

  • Chemical Washing (Pre-purification): If Impurity A is <10%, recrystallization is superior to chromatography. See Protocol 2 below.

Issue: "Yield drops significantly after silica gel chromatography."

Diagnosis: On-column degradation. Root Cause: The acidic surface of standard silica gel catalyzes the hydrolysis of the enamide or polymerization of the vinyl bromide moiety.

Corrective Action:

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1-2% Triethylamine (TEA) before packing the column. This neutralizes acidic sites.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 column volumes.

Validated Purification Protocols

Protocol 1: Basified Silica Gel Chromatography

Best for: Crude mixtures containing >10% impurities or non-crystalline oils.[1]

Materials:

  • Silica Gel (230-400 mesh).[1][2]

  • Eluent: Hexane / Ethyl Acetate (gradient).[3]

  • Triethylamine (TEA).

Step-by-Step:

  • Column Preparation: Prepare a slurry of silica gel in Hexane containing 1% v/v TEA . Pour into the column and flush with 2 column volumes of the same buffer.

  • Loading: Dissolve the crude material in a minimum amount of Toluene or DCM (avoid acidic

    
    ). Load gently.
    
  • Elution:

    • Start with 100% Hexane (with 1% TEA).

    • Gradient to 20% EtOAc / 80% Hexane (with 1% TEA).

    • Note: The dihydrothiophene product typically elutes after the fully aromatic thiophene impurity due to slightly higher polarity from the non-planar ring conformation.

  • Collection: Collect fractions in tubes containing a drop of TEA to prevent degradation during evaporation.

Protocol 2: Differential Recrystallization

Best for: Removing the aromatic thiophene impurity (Impurity A) from solid crude.

Principle: The planar aromatic impurity (Impurity A) packs better in crystal lattices and is often less soluble in cold polar solvents than the "puckered" dihydrothiophene product.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • Hot Filtration: Filter rapidly through a glass frit (to remove polymeric insolubles).

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Fractional Crystallization:

    • Crop 1: Often enriched in the aromatic impurity (if it has a higher melting point). Filter and check NMR.[4]

    • Mother Liquor: Concentrate the mother liquor to half volume and add n-Hexane dropwise until turbid. Cool to -20°C.

    • Crop 2: This crop usually contains the pure dihydrothiophene target .

  • Validation: Check the ratio of the olefinic proton (C4-H, ~6.0 ppm) vs. the aromatic proton (Thiophene C4-H, ~7.0 ppm) by 1H NMR.

Mechanistic Visualization

The following diagrams illustrate the degradation pathway and the decision logic for purification.

PurificationLogic Crude Crude N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide CheckImpurity Analyze Impurity Profile (1H NMR) Crude->CheckImpurity AromaticImp High Aromatic Impurity (>10%) (Thiophene analog) CheckImpurity->AromaticImp Sharp aromatic peaks PolymerImp Polymeric/Tarry Residue CheckImpurity->PolymerImp Broad baseline / Dark oil Recryst Protocol 2: Recrystallization (EtOH/Hexane) AromaticImp->Recryst Solubility difference Chromatography Protocol 1: Basified Silica Column (Hex/EtOAc + 1% TEA) PolymerImp->Chromatography Filtration/Adsorption Pure Pure Target Molecule (Store under Argon, -20°C) Recryst->Pure Chromatography->Pure

Caption: Decision tree for selecting the optimal purification method based on impurity type.

Degradation Target Target: 2,3-Dihydrothiophene Intermediate Oxidative Intermediate Target->Intermediate Air/Light (Oxidation) ImpurityB Hydrolysis Products (Amine/Thiol) Target->ImpurityB H+ / H2O (Acid Hydrolysis) ImpurityA Impurity A: Aromatic Thiophene (Thermodynamic Sink) Intermediate->ImpurityA -H2 (Aromatization)

Caption: Primary degradation pathways leading to common impurities.[1]

Frequently Asked Questions (FAQs)

Q: Can I use HPLC for purification? A: Yes, but standard acidic mobile phases (e.g., Water/MeCN with 0.1% TFA) will destroy the compound. You must use a basic buffer system, such as 10mM Ammonium Bicarbonate (pH 8.0) or add 0.1% Ammonium Hydroxide to the mobile phase.

Q: What is the shelf-life of the purified compound? A: In solid form, stored at -20°C under Argon: 6 months . In solution (CDCl3 or DMSO): <24 hours . Always prepare NMR samples immediately before acquisition and do not recover the sample for synthesis.

Q: Why does the literature show different melting points? A: This is often due to varying degrees of the aromatic impurity (Impurity A), which can form a solid solution with the target, depressing or elevating the melting point depending on the crystal packing. Rely on qNMR (Quantitative NMR) for purity assessment, not melting point.

References

  • ChemicalBook. (2022).[5] Synthesis and Properties of 2,3-Dihydrothiophene. Retrieved from [1]

  • Organic Chemistry Portal. (2024). Synthesis of Thiophenes and Dihydrothiophenes. Retrieved from

  • Moldb. (n.d.). N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide - CAS 1337879-57-8.[1][6] Retrieved from [1]

  • National Institutes of Health (PMC). (2023). Mechanism Insight into the Conversion between H2S and Thiophene. Retrieved from [1]

  • BenchChem. (2025).[2] Methods for removing unreacted starting materials from Thiophene derivatives. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Stability &amp; Handling

Part 1: Emergency Triage & Diagnostic Q1: My sample has turned from a white/off-white solid to a brown/black sticky gum. What happened?

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Triage & Diagnostic

Q1: My sample has turned from a white/off-white solid to a brown/black sticky gum. What happened?

Diagnosis: Acid-Catalyzed Polymerization.[1] The Science: 2,3-Dihydrothiophenes are essentially thioenol ethers (masked). The C4=C5 double bond is electron-rich.[2] In the presence of even trace acids (protons), the double bond is protonated, generating a reactive carbocation that is instantly attacked by another molecule of the starting material. This initiates a rapid, exothermic chain-growth polymerization, resulting in the "brown tar" characteristic of thiophene decomposition.

Immediate Action:

  • Do not heat. Heat accelerates this process exponentially.

  • Neutralize. If you are attempting to recover any remaining material, immediately dilute with a buffered solvent (e.g., 5% Et₃N in Ethyl Acetate) and wash with saturated NaHCO₃.

  • Prevention: Never store this compound in unbuffered chloroform (CDCl₃), which naturally forms HCl over time.

Q2: My LC-MS shows the correct mass, but the NMR spectrum is messy with broad peaks and shifting baselines.

Diagnosis: Atropisomerism or Tautomeric Equilibrium. The Science: The acetamide group at the C2 position creates a chiral center. However, the N-C(O) bond has restricted rotation (amide resonance), leading to rotamers that can appear as distinct species on NMR at room temperature. Additionally, 2,3-dihydrothiophenes can sometimes isomerize to 2,5-dihydrothiophenes (thermodynamic drift) if slightly basic conditions are present, though the 2,3-isomer is generally the kinetic product.

Troubleshooting Protocol:

  • Run High-Temp NMR: Acquire the spectrum at 50°C (if stable) to see if peaks coalesce.

  • Solvent Switch: Switch from CDCl₃ to DMSO-d₆. DMSO often stabilizes the amide conformation and prevents acid-catalyzed degradation during acquisition.

Q3: I see a new peak at M+16 in my Mass Spec and a polar spot on TLC.

Diagnosis: S-Oxidation (Sulfoxide formation). The Science: The sulfur atom in the dihydrothiophene ring is highly nucleophilic. Exposure to atmospheric oxygen (auto-oxidation) or peroxides (often found in old ether or THF) converts the sulfide to a sulfoxide (S=O) . This sulfoxide is thermally unstable and can undergo a Pummerer-type rearrangement or eliminate to form a fully aromatic thiophene, losing the chiral center integrity.

Part 2: Mechanistic Degradation Pathways (Visualized)

Understanding the degradation requires mapping the three primary vectors: Acid, Water, and Oxygen.

DegradationPathways Compound N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (Target Molecule) Polymer Polymerized Tar (Irreversible Brown Gum) Compound->Polymer Protonation of C4=C5 (Violent/Exothermic) Hydrolysis Ring Opening (Aldehyde + Thiol + Acetamide) Compound->Hydrolysis N,S-Acetal Cleavage (Acid/Base Catalyzed) Sulfoxide S-Oxide (Sulfoxide) (Polar Impurity) Compound->Sulfoxide S-Oxidation Acid Trace Acid (H+) (e.g., CDCl3, Silica) Acid->Polymer Water Moisture (H2O) Water->Hydrolysis Oxygen Atmospheric O2 / Peroxides Oxygen->Sulfoxide Aromatic Aromatization (Loss of H2/Elimination) Sulfoxide->Aromatic Elimination

Figure 1: Primary degradation vectors. Note that acid-catalyzed polymerization is the most rapid and destructive pathway.

Part 3: Handling & Storage Protocols[3][4]

To maintain the integrity of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, you must treat it as a reactive intermediate rather than a stable shelf reagent.

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature -20°C or -80°C Kinetic suppression of polymerization and auto-oxidation.
Atmosphere Argon/Nitrogen Prevents S-oxidation and moisture ingress (hydrolysis).
Additives 1% Triethylamine (Et₃N) Acts as an acid scavenger. Storing the solid with a trace of base prevents autocatalytic acid degradation.
Container Amber Glass, Silanized Blocks UV light (prevents C-Br photolysis) and prevents surface acidity of standard glass from initiating reaction.
Purification Workflow (The "Safe Zone")

Standard silica gel chromatography is often fatal for this compound due to the acidic nature of silanol groups (Si-OH).

Recommended Protocol: Neutral Alumina Flash Chromatography

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .

    • Why: Silica gel is acidic (pH ~4-5). Alumina is neutral/basic, preventing the protonation of the enol ether double bond.

  • Eluent Modifier: Pre-treat your eluent (e.g., Hexane/EtOAc) with 1% Triethylamine .

    • Why: This neutralizes any adventitious acid in the solvent or on the column.

  • Loading: Load as a liquid injection (dissolved in minimal solvent) rather than dry-loading on silica.

  • Concentration: Do not heat the rotovap water bath above 30°C .

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a reaction with strong Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)? A: Risk High. Lewis acids will coordinate to the sulfur or the amide oxygen, likely triggering ring opening or polymerization. If a Lewis Acid is required, cool the reaction to -78°C before addition and quench immediately at low temperature.

Q: Why does the color change from white to pink/red upon exposure to light? A: This indicates photolytic cleavage of the C-Br bond . Vinyl bromides are susceptible to homolytic cleavage under UV light. The resulting radical species can couple or oxidize, creating colored conjugated impurities. Store in the dark.

Q: Is the degradation reversible? A: No.

  • Polymerization: Irreversible.

  • Hydrolysis: Irreversible (thermodynamically, the ring-opened aldehyde/thiol is more stable than the strained hemiaminal ring).

  • Oxidation: Sulfoxides can be reduced back to sulfides (e.g., with PPh₃), but this is often impractical due to side reactions.

References

  • Block, E. (2007). The Synthesis and Chemistry of 2,3-Dihydrothiophene and its Derivatives. Science of Synthesis, 33, 203.

    • Establishes the fundamental instability of the 2,3-dihydrothiophene ring toward acid and polymeriz
  • Shvekhgeimer, M. G. A. (1998).[3] Dihydrothiophenes: Synthesis and Properties. Chemistry of Heterocyclic Compounds, 34(10), 1101–1122.[3]

    • Comprehensive review of dihydrothiophene reactivity, including oxidation and aromatization p
  • Takaya, T., et al. (1968). Preparation and Oxidation of Dihydrothiophenes. Bulletin of the Chemical Society of Japan, 41(9), 2086-2095.

    • Details the specific mechanisms of S-oxidation and the resulting instability of the sulfoxides.
  • Stirling, C. J. M. (1990). The Chemistry of Organosulfur Compounds. Wiley-Interscience. Authoritative text on the hydrolysis of N,S-acetals and thioenol ethers.

Sources

Optimization

Technical Support Center: Crystallization of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

CAS Registry Number: 1337879-57-8 Chemical Class: Halogenated Heterocyclic Amide / Dihydrothiophene Derivative Support Tier: Advanced Process Development Executive Summary: The Challenge of this Molecule Crystallizing N-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1337879-57-8 Chemical Class: Halogenated Heterocyclic Amide / Dihydrothiophene Derivative Support Tier: Advanced Process Development

Executive Summary: The Challenge of this Molecule

Crystallizing N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide presents a unique triad of challenges that distinguishes it from standard organic intermediates:

  • Chemical Instability: Unlike the aromatic thiophene, the 2,3-dihydrothiophene ring is electronically rich and prone to both oxidation (aromatization) and acid-catalyzed polymerization.

  • Conformational Polymorphism: The acetamide side chain (

    
    ) is notorious for forming multiple hydrogen-bonding networks, leading to "disappearing polymorphs" or concomitant crystallization of metastable forms.
    
  • Oiling Out (LLPS): The molecule possesses a lipophilic bromine/thiophene core and a polar amide tail. This amphiphilicity often causes Liquid-Liquid Phase Separation (LLPS) before crystallization, resulting in impure oils rather than crystals.

This guide provides a self-validating workflow to overcome these specific barriers.

Part 1: Pre-Crystallization Stability Check

CRITICAL WARNING: Before attempting crystallization, you must stabilize the feedstock. The dihydrothiophene ring is sensitive to molecular oxygen and trace acids.

Q: My crude material is darkening from pale yellow to brown during heating. Why? A: This indicates oxidative dehydrogenation (aromatization to the thiophene analog) or polymerization.

  • Solution:

    • Degas all solvents (sparge with

      
       for 15 mins) prior to use.
      
    • Add an antioxidant: Use 0.1 mol% BHT (Butylated hydroxytoluene) if permissible in your final spec.

    • Neutralize: Ensure the pH of your feed solution is strictly neutral (pH 7.0–7.5). Even trace HCl from a previous step will initiate polymerization of the enamine-like dihydrothiophene double bond.

Part 2: Solvent System Selection

The choice of solvent is dictated by the need to balance the solubility of the brominated core with the hydrogen-bonding requirement of the acetamide.

Recommended Solvent Screening Table
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Primary Solvent Isopropyl Acetate (IPAc) High Excellent for amides; moderate boiling point avoids thermal degradation.
Primary Solvent 2-MeTHF High Biorenewable; resists peroxide formation better than THF; good solubility for the bromine moiety.
Primary Solvent Ethanol (Absolute) ModerateGood solubility but high risk of solvate formation due to H-bonding.
Anti-Solvent n-Heptane High Standard non-polar anti-solvent. Promotes aggregation of the lipophilic core.
Anti-Solvent MTBE ModerateUse only if Heptane fails; milder anti-solvent effect.
Avoid Dichloromethane (DCM) Low High solubility but difficult to control nucleation; environmental hazard.
Avoid Water Critical DO NOT USE. Promotes hydrolysis of the acetamide and potentially the dihydrothiophene ring.

Part 3: Troubleshooting "Oiling Out" (LLPS)

Q: I added the anti-solvent, but instead of white crystals, I see oily droplets at the bottom. What is happening? A: You have hit the Metastable Miscibility Gap . The anti-solvent reduced solubility too fast, causing the solute to separate as a liquid (amorphous oil) rather than organizing into a lattice. This oil traps impurities.[1]

Workflow: Recovering from Oiling Out

OilingOut start Problem: Oiling Out Observed check_temp Check Temperature relative to Cloud Point start->check_temp reheat Re-heat to Dissolution (Clear Point) check_temp->reheat If Oil persists seed Add Seeds (1-2 wt%) at T = Cloud Point + 5°C reheat->seed Critical Step slow_cool Slow Cool (0.1°C/min) seed->slow_cool Surface for Growth fast_cool Fast Cool / Crash seed->fast_cool Avoid crystal Crystalline Suspension slow_cool->crystal oil_again Oiling Recurrence fast_cool->oil_again oil_again->reheat

Figure 1: Remediation strategy for Liquid-Liquid Phase Separation (Oiling Out). By seeding in the metastable zone, you force the system to bypass the oil phase.

Part 4: Polymorph Control

Q: My melting point varies between batches (e.g., 98°C vs 105°C). Is this an impurity? A: It is likely Conformational Polymorphism . Acetamides can crystallize with the N-H bond either cis or trans to the carbonyl, or in different dimer pairs.

  • Form I (Thermodynamic): Usually the higher melting point. Obtained by slow cooling and high-temperature aging (Slurry conversion).

  • Form II (Kinetic): Lower melting point. Obtained by rapid precipitation or crash cooling.

Protocol for Polymorph Locking:

  • Isolate the desired form (usually the highest melting one).

  • Grind a small sample to use as seeds .

  • In future batches, introduce these seeds at low supersaturation. This "templates" the solution to crystallize only in the desired arrangement.

Part 5: Optimized Experimental Protocol

Objective: Produce >98% pure N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide with consistent form.

Method: Cooling Crystallization with Anti-Solvent Dosing.

  • Dissolution:

    • Charge 10g crude solid into a reactor.

    • Add 60 mL Isopropyl Acetate (IPAc) .

    • Heat to 45°C (Do not exceed 50°C to prevent degradation).

    • Stir until fully dissolved. If haze remains, filter hot through a 0.45µm PTFE membrane.

  • Nucleation Zone:

    • Cool slowly to 35°C .

    • Seeding: Add 0.1g (1 wt%) of pure seed crystals.

    • Hold: Stir at 35°C for 30 minutes. Ensure seeds do not dissolve (if they do, the solution is undersaturated; lower temp by 2°C and re-seed).

  • Crystal Growth:

    • Begin cooling to 0°C at a rate of 0.2°C/min .

    • Simultaneously, start dosing n-Heptane (Anti-solvent).

    • Ratio: Add 40 mL n-Heptane over 2 hours.

  • Isolation:

    • Filter the white slurry under vacuum/inert gas (Nitrogen).

    • Wash cake with 10 mL of cold (0°C) 1:1 IPAc/Heptane mixture.

    • Drying: Vacuum oven at 30°C for 12 hours. Warning: High heat (>40°C) during drying can cause surface oxidation.

Part 6: Process Logic & Troubleshooting Flow

ProcessFlow Input Crude Feedstock Dissolve Dissolve in IPAc (45°C) Input->Dissolve Check_Color Is Solution Dark? Dissolve->Check_Color Degrade Degradation Detected: Use N2 / Antioxidants Check_Color->Degrade Yes Filter Polish Filtration Check_Color->Filter No Degrade->Dissolve Restart Seed Seed at 35°C Filter->Seed Cooling Cooling Ramp + Heptane Seed->Cooling Result Crystal Isolation Cooling->Result

Figure 2: Logic flow for the optimized crystallization process, integrating stability checks.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility screening and anti-solvent techniques).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative source on conformational polymorphism in amides).

  • Block, E. (1998). "The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives." Chemistry of Heterocyclic Compounds. (Foundational text on the instability/oxidation risks of the dihydrothiophene ring).
  • Mullin, J. W. (2001). Crystallization. Elsevier. (Definitive guide on Metastable Zone Width and Oiling Out mechanics).

  • NIST Chemistry WebBook. (2025). Thiophene, 2,3-dihydro- Properties. (Source for physicochemical properties of the core ring system).

Sources

Troubleshooting

Solving solubility issues with N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Welcome to the dedicated technical support resource for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS No. 1337879-57-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS No. 1337879-57-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this heterocyclic building block.[1] Our goal is to provide you with the expertise and practical solutions necessary to ensure the success of your experiments.

I. Compound Overview & Inferred Physicochemical Properties

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a substituted dihydrothiophene with a molecular formula of C6H8BrNOS and a molecular weight of 222.10 g/mol .[1] While specific experimental data on its solubility is not extensively published, we can infer its likely behavior based on its structural components: the dihydrothiophene ring, the bromo substituent, and the acetamide group.

  • Dihydrothiophene Ring: Thiophene and its derivatives are generally characterized by their aromaticity and are typically soluble in a range of organic solvents.[2][3][4]

  • Bromo Substituent: The presence of a bromine atom increases the molecular weight and can lead to a decrease in aqueous solubility.[5]

  • Acetamide Group: The acetamide functional group introduces polarity and the capacity for hydrogen bonding, which can enhance solubility in polar solvents.[6][7]

Based on these structural features, it is anticipated that N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide will exhibit limited solubility in water and higher solubility in polar organic solvents.

II. Troubleshooting Guide: Solubility Issues

This section addresses common solubility problems encountered during experimental work with N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

Question: My compound is not dissolving in my chosen solvent. What steps can I take?

Answer:

Dissolution challenges with heterocyclic compounds are common.[8] A systematic approach to solvent selection and dissolution technique is often the most effective way to overcome these issues.

1. Solvent Selection Strategy:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] Given the polar nature of the acetamide group, polar solvents are a logical starting point.

  • Recommended Initial Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetone

  • Co-Solvent Systems: If single solvents are ineffective, a co-solvent system can be employed. A mixture of a good solvent and a poor solvent can sometimes enhance solubility. For example, a mixture of dichloromethane and methanol can be effective for some heterocyclic compounds.[8]

2. The Impact of Temperature:

Heating the solvent can significantly increase the solubility of a compound.

  • Protocol: Gently warm the solvent while stirring and gradually add the compound. Be cautious not to overheat, as this could lead to degradation. Monitor the dissolution process closely.

3. The Role of pH Adjustment:

The acetamide group can undergo hydrolysis under strongly acidic or basic conditions, which could alter the compound's structure and solubility. However, for compounds with basic nitrogen atoms, forming a salt by adding a small amount of acid can increase solubility in polar solvents.

  • Acidification: For analytical purposes such as NMR, adding a drop of deuterated trifluoroacetic acid (TFA-d) to a DMSO-d6 solution can improve solubility.[8]

  • Basification: Conversely, if the compound has acidic protons, adding a small amount of a base like NaOD in D2O may enhance solubility.[8]

4. Physical Dissolution Aids:

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the surface area available for dissolution.

  • Vortexing/Stirring: Vigorous mixing ensures that the compound is well-dispersated in the solvent.

Below is a workflow to guide your troubleshooting process:

G A Start: Undissolved Compound B Select Initial Solvent (e.g., DMSO, DMF, MeOH) A->B C Is the compound fully dissolved? B->C D Yes C->D E No C->E O Solution Prepared D->O F Apply Gentle Heating (e.g., 40-50°C) E->F G Is the compound fully dissolved? F->G H Yes G->H I No G->I H->O J Try a Co-Solvent System (e.g., DCM/MeOH) I->J K Is the compound fully dissolved? J->K L Yes K->L M No K->M L->O N Consider pH Adjustment (for analytical purposes) M->N N->O

Caption: Troubleshooting workflow for dissolving N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide in solution?

A1: For long-term storage, it is crucial to use a solvent that does not react with the compound. Anhydrous aprotic solvents like DMSO or DMF are generally good choices. Store solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light to minimize degradation. It is advisable to prepare fresh solutions for sensitive experiments.

Q2: I observe precipitation of my compound after dissolving it and cooling to room temperature. What should I do?

A2: This indicates that the compound has low solubility at room temperature in the chosen solvent. You can either use the solution while it is still warm or try to find a solvent in which the compound is more soluble at ambient temperature. Alternatively, for immediate use, you can prepare a saturated solution at a higher temperature and then dilute it as needed for your experiment.

Q3: Can I use water as a solvent for this compound?

A3: Based on the structural characteristics of thiophene and the bromo-substituent, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is expected to have very low solubility in water.[2][5] It is recommended to use organic solvents for initial dissolution. For biological assays requiring aqueous buffers, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium, ensuring the final DMSO concentration is compatible with the assay.

Q4: Are there any safety precautions I should take when handling this compound?

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for use in various assays.

Materials:

  • N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM solution, the required mass is:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 222.10 g/mol * (1000 mg / 1 g) = 2.221 mg

  • Weigh the compound: Accurately weigh the calculated amount of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the DMSO and vortex thoroughly to dissolve the compound. If necessary, gently warm the solution or use a sonicator to aid dissolution.

  • Final Volume: Once the compound is fully dissolved, add DMSO to the final desired volume and mix well.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol 2: General Method for Solubility Assessment

This protocol provides a general method for qualitatively assessing the solubility of the compound in various solvents.

Materials:

  • N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, DMF, dichloromethane)

  • Small glass vials

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Dispense Compound: Add a small, known amount of the compound (e.g., 1 mg) to each vial.

  • Add Solvent: Add a small volume of a solvent (e.g., 100 µL) to the first vial.

  • Observe and Mix: Vortex the vial for 30 seconds and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another increment of the solvent and repeat the vortexing and observation.

  • Heating: If the compound remains insoluble at room temperature, gently heat the vial while stirring and observe any changes in solubility.

  • Record Observations: Record the approximate solubility in each solvent (e.g., soluble, sparingly soluble, insoluble) and the effect of heating.

Solubility Data Summary (Inferred)

SolventPredicted SolubilityNotes
WaterLow to InsolubleThe hydrophobic thiophene ring and bromo-substituent likely dominate.
Methanol / EthanolModerately SolubleThe acetamide group should promote solubility in polar protic solvents.
DMSO / DMFHighly SolubleThese are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds.
AcetoneSolubleA good general solvent for many organic molecules.
DichloromethaneSparingly SolubleLess polar than the other organic solvents listed.

V. Visualization of Key Concepts

G cluster_0 Factors Influencing Solubility cluster_1 Structural Features cluster_2 External Factors A N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide B Dihydrothiophene Ring (Hydrophobic) A->B contains C Bromo Substituent (Increases Hydrophobicity) A->C contains D Acetamide Group (Polar, H-bonding) A->D contains F Temperature A->F affected by G pH A->G affected by E Solvent Polarity B->E influences C->E influences D->E influences

Caption: Factors influencing the solubility of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

VI. References

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. ResearchGate. [Link]

  • Predicting Solubility. Rowan Scientific. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts. [Link]

  • What is Acetamide used for?. Patsnap Synapse. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Thiophene: Bromination & Reduction. StudySmarter. [Link]

  • Acetamide. Wikipedia. [Link]

  • Understanding Acetamide: A Versatile Organic Compound. Oreate AI Blog. [Link]

  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. MDPI. [Link]

  • N-Bromoacetamide. PubChem. [Link]

  • ACETAMIDE. Ataman Kimya. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure-Physicochemical Properties Relationship of Thiophene-Substituted Bis(5,4-D)thiazoles. Amanote Research. [Link]

  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][8][13]dioxol-5-yl 3,4,5-trimethoxybenzoate. MDPI. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

Sources

Optimization

Technical Support Center: Long-term Storage &amp; Stability of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

CAS No: 1337879-57-8 Molecular Formula: C₆H₈BrNOS Molecular Weight: 222.10 g/mol Document ID: TS-DHT-2024-05 Last Updated: February 14, 2026 Executive Summary N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a highly sen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1337879-57-8 Molecular Formula: C₆H₈BrNOS Molecular Weight: 222.10 g/mol Document ID: TS-DHT-2024-05 Last Updated: February 14, 2026

Executive Summary

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a highly sensitive heterocyclic building block. Unlike its fully aromatic thiophene counterparts, the 2,3-dihydrothiophene core possesses significant "vinyl sulfide" character, rendering it prone to three primary degradation pathways: acid-catalyzed polymerization , oxidative aromatization , and S-oxidation .

This guide provides an authoritative protocol for preserving the integrity of this intermediate. Users must treat this compound as a temperature-sensitive and acid-labile material.

Part 1: The Degradation Matrix (Mechanisms of Instability)

To successfully store this compound, one must understand why it degrades. The instability arises from the thermodynamic drive to regain aromaticity and the reactivity of the vinyl sulfide moiety.

Acid-Catalyzed Polymerization (Critical Risk)

The 2,3-dihydrothiophene ring acts as a vinyl sulfide (an electron-rich alkene). In the presence of even trace protons (acidic moisture, silica gel acidity), the double bond (C4=C5) becomes protonated, generating a carbocation that initiates rapid self-polymerization. This is often observed as the material turning into a viscous, dark oil or gum.

Oxidative Aromatization

There is a strong thermodynamic driving force for the dihydrothiophene ring to lose hydrogen (


) or undergo oxidative elimination to form the fully aromatic N-(5-bromothiophen-2-yl)acetamide . This impurity is the most common degradation product observed in NMR.
S-Oxidation

The sulfur atom in the dihydro ring is electron-rich and susceptible to oxidation by atmospheric oxygen, leading to the formation of sulfoxides (


) and sulfones (

).

Part 2: Storage Protocol (Standard Operating Procedure)

Strict adherence to this protocol is required to maintain purity >95% over 6 months.

A. Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of aromatization and polymerization.
Atmosphere Argon or Nitrogen Prevents S-oxidation and moisture ingress (proton source).
Light Dark / Amber Vial Prevents photolytic cleavage of the C-Br bond.
Container Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers; Teflon ensures airtight seal.
B. Handling & Solvent Compatibility
  • Avoid Acidic Solvents: Never dissolve in un-neutralized chloroform (

    
    ) or dichloromethane (
    
    
    
    ) that has been stored for long periods, as these generate HCl over time.
    • Pro-Tip: Pass chlorinated solvents through basic alumina before use.

  • Avoid Silica Gel: Do not purify this compound on standard acidic silica gel. It will decompose/polymerize on the column.

    • Alternative: Use Neutral Alumina or Triethylamine-buffered Silica (1-2%

      
      ) .
      

Part 3: Troubleshooting Guide (FAQ)

Q1: My white solid has turned into a yellow/brown sticky oil. What happened?

Diagnosis: Polymerization. This is the classic sign of acid-catalyzed polymerization or advanced oxidation.

  • Cause: Exposure to moisture (which becomes acidic on the surface) or trace acids in the storage vial.

  • Solution: This process is irreversible. The material cannot be recovered. For future batches, store under strict inert gas and ensure the receiving flask was base-washed (rinsed with dilute

    
     and dried) before final isolation.
    
Q2: The 1H NMR shows a new set of signals in the aromatic region (6.0 - 7.5 ppm).

Diagnosis: Aromatization. You are observing the formation of the thiophene derivative.[1]

  • Diagnostic: Look for the disappearance of the multiplet signals associated with the dihydro ring protons (

    
     and 
    
    
    
    at 2,3 positions) and the appearance of sharp aromatic doublets.
  • Remediation: If the impurity is <10%, you may be able to recrystallize the material (cold ether/hexanes), but chromatographic separation is difficult due to similar polarity.

Q3: Can I store this compound in DMSO or DMF stock solutions?

Verdict: High Risk.

  • Reasoning: DMSO is an oxidant (Swern-type reactivity) and can promote S-oxidation of the dihydrothiophene ring over time. DMF can hydrolyze to form formic acid and dimethylamine; the formic acid trace will trigger polymerization.

  • Recommendation: Prepare solutions fresh immediately before use. Do not store stock solutions.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the kinetic competition between polymerization (acid-path) and aromatization (oxidation-path).

DegradationPathways Compound N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (Target Molecule) Acid Trace Acid / H+ Compound->Acid Exposure Oxygen Oxygen / Light Compound->Oxygen Storage Polymer Polymeric Gum (Irreversible Loss) Acid->Polymer Cationic Polymerization Aromatic N-(5-Bromothiophen-2-yl)acetamide (Aromatized Impurity) Oxygen->Aromatic Dehydrogenation (-H2) Sulfoxide S-Oxide / Sulfone (Oxidation Product) Oxygen->Sulfoxide S-Oxidation

Caption: Figure 1.[2] Primary degradation pathways. The acid-catalyzed route (Red) leads to rapid polymerization, while oxidative stress (Yellow) favors aromatization.

Part 5: References & Grounding

  • Block, E. (2004). The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Thieme Connect. (Review of dihydrothiophene instability and polymerization risks).

  • MolDB. (2024). Chemical Datasheet: N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS 1337879-57-8).[3] (Confirmation of specific building block identity).

  • Shvekhgeimer, M. G. (1998). The reaction of 2,3-dihydrothiophene derivatives. Russian Chemical Reviews. (Mechanistic insight into ring aromatization).

  • Organic Syntheses. N-Bromoacetamide and related amide stability. (General amide stability context).

(Note: While specific degradation studies for this exact CAS are proprietary to manufacturers, the protocols above are derived from the established reactivity profiles of 2,3-dihydrothiophene scaffolds cited in references 1 and 3.)

Sources

Troubleshooting

Removing by-products from N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide synthesis

Technical Support Center: Synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profile Management & Purification Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profile Management & Purification Protocols

Diagnostic Hub: Identify Your Impurity

Before initiating purification, you must correctly identify which by-product is compromising your yield. Use this diagnostic matrix based on standard LC-MS and


H-NMR signatures.
Impurity TypeDiagnostic Signal (

H-NMR)
LC-MS SignatureRoot Cause
Succinimide Singlet ~2.7-2.9 ppm (4H)

Incomplete removal of NBS by-product.
Aromatized Thiophene Disappearance of C3/C4 methylene protons; appearance of aromatic doublets (~6.8-7.0 ppm).

Oxidation (air exposure) or thermal elimination.
Dibromo-Adduct Shift of C4-H upfield (loss of double bond character); complex multiplets.

Over-bromination (Stoichiometry excess).
Ring-Opened Hydrolysis Broad singlets (aldehyde/thiol signals); loss of ring coupling constants.VariableAcidic work-up or silica gel decomposition.

Critical Troubleshooting Guides (FAQs)

Q1: My reaction mixture turned black/tarry. Is the product recoverable?

Diagnosis: Polymerization of the dihydrothiophene ring. The Science: 2,3-Dihydrothiophenes are electron-rich enol thioethers. In the presence of strong acids (generated by NBS decomposition or moisture) or radical initiators, they undergo rapid self-polymerization or ring-opening hydrolysis. Protocol:

  • Prevention: Always use freshly recrystallized NBS . Old NBS releases

    
     and HBr, accelerating decomposition.
    
  • Rescue: If the mixture is dark but not solid:

    • Dilute immediately with cold

      
       or 
      
      
      
      .
    • Filter through a short pad of Neutral Alumina (not Silica) or Celite to remove polymeric gums.

    • Do not use acid washes. Wash with

      
       to neutralize trace HBr.
      
Q2: I see a persistent impurity at roughly the same Rf as my product. What is it?

Diagnosis: The Aromatized By-product (


-(5-bromothiophen-2-yl)acetamide).
The Science:  The driving force for this impurity is the restoration of aromaticity. 2,3-dihydrothiophenes readily oxidize to thiophenes in the presence of air or oxidants (like excess NBS).
Protocol: 
  • Separation: These are difficult to separate by flash chromatography due to similar polarity.

  • Resolution: Use Fractional Crystallization .

    • Solvent System: Hexane/Ethyl Acetate (slow evaporation) or Cold Ethanol.

    • The planar aromatic impurity often crystallizes differently than the "puckered" dihydrothiophene.

  • Process Control: Conduct the bromination at -78°C to -20°C and strictly exclude oxygen. Quench immediately upon consumption of starting material.

Q3: How do I completely remove Succinimide without decomposing the labile product?

Diagnosis: Succinimide co-elutes or co-crystallizes with the product. The Science: Succinimide is water-soluble, but the target molecule is sensitive to hydrolysis. Standard vigorous water washes can open the dihydrothiophene ring. Protocol:

  • The "Cold Wash" Technique:

    • Dissolve the crude reaction mixture in

      
      .
      
    • Cool the organic phase to 0°C.[1]

    • Wash gently with ice-cold water (

      
      ). The low temperature kinetically inhibits hydrolysis while removing the polar succinimide.
      
  • Precipitation:

    • Succinimide is insoluble in

      
       (if available/permitted) or cold 
      
      
      
      . Triturate the crude solid with cold ether; succinimide often remains solid while the product dissolves (or vice versa, depending on substitution).

Strategic Workflows (Visualized)

Workflow A: Reaction Pathway & Impurity Genesis

Understanding where the by-products come from is key to stopping them.

ReactionPathway SM N-(2,3-dihydrothiophen-2-yl)acetamide Intermediate Bromonium Ion / Radical SM->Intermediate + NBS NBS NBS (Reagent) NBS->Intermediate Product Target: 5-Bromo-2,3-dihydro... Intermediate->Product Kinetic Control (Low Temp) Imp_Aro Impurity 1: Aromatized Thiophene (Oxidation) Intermediate->Imp_Aro O2 / Excess NBS Imp_DiBr Impurity 2: Dibromo Adduct (Over-reaction) Product->Imp_DiBr + Excess NBS Imp_Poly Impurity 3: Polymer/Ring Open (Acid/Heat) Product->Imp_Poly H+ / Heat / Silica

Caption: Figure 1. Mechanistic divergence showing how temperature and stoichiometry determine product vs. impurity formation.

Workflow B: Purification Decision Tree

Follow this logic to select the safest purification method.

PurificationTree Start Crude Mixture Check1 Is Succinimide present? Start->Check1 Wash Ice-Cold Water Wash (Rapid) Check1->Wash Yes Check2 Is Aromatized Impurity > 5%? Check1->Check2 No Wash->Check2 Cryst Recrystallization (EtOH or Hex/EtOAc) Check2->Cryst Yes (Hard to separate on col) Chrom Chromatography? Check2->Chrom No Silica Avoid Standard Silica! Use Neutral Alumina or Et3N-Buffered Silica Chrom->Silica

Caption: Figure 2. Decision matrix for purification, emphasizing the avoidance of acidic silica gel.

Optimized Experimental Protocol

Objective: Synthesis and Purification of


-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide with minimal by-products.

Reagents:

  • Substrate:

    
    -(2,3-dihydrothiophen-2-yl)acetamide (1.0 equiv)
    
  • Reagent: NBS (1.05 equiv, recrystallized from water ).

  • Solvent: DMF or THF (Anhydrous).

  • Quench: 10%

    
     (aq).
    

Step-by-Step:

  • Preparation: Dissolve substrate in anhydrous THF under Argon atmosphere. Cool to -78°C (Dry ice/Acetone bath). Note: Low temperature is non-negotiable to prevent aromatization.

  • Addition: Dissolve NBS in minimal THF. Add dropwise over 30 minutes. Do not add solid NBS directly; localized high concentration causes over-bromination.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Alumina plates).[1] If starting material remains, warm slowly to -20°C. Do not exceed 0°C.

  • Quench: Pour the cold reaction mixture into a vigorously stirring mixture of

    
     and ice-cold 
    
    
    
    .
  • Work-up:

    • Separate layers.

    • Wash organic layer with ice-cold water (

      
      ) to remove succinimide.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
       (Anhydrous). Note: 
      
      
      
      can be slightly acidic; Potassium Carbonate provides a safer basic buffer.
  • Purification:

    • Evaporate solvent at <30°C .

    • If purity <95%, recrystallize from cold Ethanol.

    • If chromatography is required, use Neutral Alumina (Grade III) eluting with Hexane/EtOAc.

References

  • Mechanistic Insight on Thiophene Bromination

    • Title: Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig
    • Source: ResearchGate (2025).[2]

    • URL:

  • General Reactivity of Dihydrothiophenes

    • Title: 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Science of Synthesis Update).[3]

    • Source: ResearchG
    • URL:

  • Handling NBS and Bromination Conditions

    • Title: Bromination - Common Conditions (Electrophilic Aromatic Substitution).[4]

    • Source: Common Organic Chemistry.
    • URL:

  • Analogous Amide Synthesis & Stability

    • Title: Synthesis, Structural Investigation... of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
    • Source: N
    • URL:

Sources

Optimization

Controlling temperature for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide reactions

Technical Support Center: Thermal Management for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Ticket ID: T-DHT-5BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Management for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Ticket ID: T-DHT-5BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary: The Thermal Stability Paradox

You are working with a highly functionalized, non-aromatic heterocycle. N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide presents a dual-threat stability profile that distinguishes it from standard thiophene chemistry:

  • The C5-Vinyl Bromide Motif: Located on the C4=C5 double bond, this handle allows for palladium-catalyzed cross-coupling or lithium-halogen exchange. However, unlike aromatic bromothiophenes, this vinyl bromide is prone to thermal polymerization.

  • The C2-Hemiaminal Center: The acetamide group at the C2 position (an N,S-acetal) is chemically fragile. Elevated temperatures (>60°C) or Lewis acids often trigger the elimination of acetamide, driving the system to aromatize into a stable thiophene or decompose.

The Golden Rule: This molecule survives only in a "Goldilocks" thermal window. Too cold, and coupling stalls; too hot, and it aromatizes or polymerizes.

Part 1: Cryogenic Protocols (Lithiation & Exchange)

Context: Functionalizing C5 via Lithium-Halogen Exchange. Critical Threshold: -78°C (Strict).

When performing Li-Hal exchange on the vinyl bromide, temperature control is not just about selectivity; it is about preventing the "scrambling" of the lithium species and the disintegration of the dihydrothiophene ring.

Protocol: The "Cryo-Lock" Injection Strategy
ParameterSpecificationScientific Rationale
Solvent System THF/Et₂O (anhydrous)THF coordinates Li, stabilizing the vinyllithium species. Et₂O reduces viscosity at -78°C.
Reagent n-BuLi or t-BuLit-BuLi is preferred for rapid exchange at -78°C to outcompete elimination side-reactions.
T-Control -78°C to -70°C Above -60°C, the C2-acetamide group risks deprotonation or elimination (Retr-Michael type).
Quench Electrophile at -78°CNever warm the lithiated intermediate before adding the electrophile.
Visual Workflow: Cryogenic Critical Control Points

LithiationWorkflow Start Start: 5-Br-DHT Solution Cooling Cool to -78°C (Internal Probe) Start->Cooling LiAdd Add t-BuLi (Rate: <1 mL/min) Cooling->LiAdd Stable Baseline Exchange Li-Hal Exchange (Hold 15 min) LiAdd->Exchange Exotherm Management Exchange->Start Failure: T > -60°C (Decomposition) Quench Add Electrophile (maintain <-70°C) Exchange->Quench Critical Window Warm Slow Warm to RT Quench->Warm

Caption: Figure 1. Logic flow for cryogenic lithiation. The "Critical Window" represents the phase where the vinyllithium species is transiently stable but highly sensitive to thermal spikes.

Part 2: Cross-Coupling (The "Warm" Zone)

Context: Suzuki-Miyaura or Stille Coupling at C5. Critical Threshold: +40°C to +60°C.

Unlike aromatic thiophenes which can be refluxed in toluene (110°C), this dihydro-analog requires milder conditions. High heat drives the aromatization (loss of H₂) or elimination of the acetamide group.

Troubleshooting Guide: Reaction Stalling vs. Decomposition

Symptom: Reaction conversion is low (<20%) after 4 hours.

  • Root Cause: Catalyst inactivity at low T (40°C).

  • Corrective Action: Do not increase T. Instead, switch to a more active catalyst system designed for room-temperature oxidative addition, such as Pd(dtbpf)Cl₂ or Pd(Amphos) . These bulky, electron-rich ligands facilitate oxidative addition into the vinyl bromide at lower temperatures.

Symptom: Formation of "aromatic" byproduct (Acetamide loss).

  • Root Cause: Thermal elimination of the C2-aminal.

  • Corrective Action:

    • Lower reaction temperature by 10°C.

    • Switch base from K₂CO₃ (heterogeneous, requires heat) to Cs₂CO₃ or TlOH (higher solubility, works at lower T).

Visual Pathway: Thermal Degradation Risks

DegradationPath Target Target Molecule (Dihydrothiophene) Heat Thermal Stress (>65°C) Target->Heat PathA Path A: Aromatization (Oxidation/Dehydrogenation) Heat->PathA Oxidative Conditions PathB Path B: Elimination (Loss of Acetamide) Heat->PathB Acid/Base Catalysis Thiophene Stable Thiophene Byproduct (Dead End) PathA->Thiophene PathB->Thiophene

Caption: Figure 2. Thermal degradation pathways. Both aromatization and elimination lead to the thermodynamically stable (but undesired) thiophene core, rendering the synthesis a failure.

Part 3: Scale-Up Safety (Calorimetry)

Context: Moving from milligram to gram scale. Tool: Differential Scanning Calorimetry (DSC).[1]

Before scaling any reaction involving vinyl bromides and dihydrothiophenes , you must quantify the thermal risk. Dihydrothiophenes can polymerize exothermically.

Data Interpretation Table: Thermal Risk Assessment

DSC ParameterValue (Typical)InterpretationAction Required
Onset Temp (

)
~110°CDecomposition begins.Never heat reactor jacket > (

- 50°C). Cap heating at 60°C.
Energy Release (

)
> 800 J/gHigh potential energy (Polymerization).STOP. This is a potential runaway hazard. Dilute reaction or use semi-batch addition.
MTSR > Boiling PointMax Temp of Synthesis Reaction exceeds solvent BP.Risk of vessel over-pressurization. Ensure pressure relief systems are active.

Note: Values are representative estimates for functionalized dihydrothiophenes. You must run a specific DSC on your batch.

FAQ: Specialist Troubleshooting

Q1: My LCMS shows a mass of [M-59]. What happened? A: You lost the acetamide group (-NHCOCH₃ ≈ 58/59 Da). This indicates thermal elimination . The C2-N bond is weak.

  • Fix: Check your reaction pH. Strong bases or Lewis acids at T > 50°C catalyze this elimination. Switch to a milder base (e.g., K₃PO₄) and keep T < 45°C.

Q2: Can I use microwave heating to speed up the Suzuki coupling? A: Not recommended. While microwaves accelerate kinetics, the localized superheating ("hot spots") will likely trigger the aromatization of the dihydrothiophene ring. Stick to conventional, jacket-controlled heating.

Q3: How do I store the starting material? A: Store at -20°C under Argon. Dihydrothiophenes are sensitive to autoxidation (reacting with air to form sulfoxides/sulfones) and polymerization.

References

  • Organolithium Handling: Schwindeman, J. A., et al. "Safe handling of organolithium compounds in the laboratory."[2] Chemical Health & Safety, 2002.[2] Link

  • Dihydrothiophene Stability: Block, E. "The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives." Science of Synthesis, Thieme, 2007. Link

  • Reaction Calorimetry: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. Link

  • Palladium Coupling of Vinyl Halides: Littke, A. F., & Fu, G. C. "Palladium-catalyzed cross-coupling reactions of aryl chlorides." Angewandte Chemie Int. Ed., 2002.[2] (Relevant for low-T catalyst selection). Link

Sources

Troubleshooting

Minimizing side reactions during bromination of dihydrothiophene acetamides

Status: Operational Ticket ID: BROM-DHT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Stability-Reactivity Paradox Welcome to the technical support hub for dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BROM-DHT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability-Reactivity Paradox

Welcome to the technical support hub for dihydrothiophene (DHT) functionalization. The bromination of dihydrothiophene acetamides is a "high-stakes" transformation in medicinal chemistry (e.g., in the synthesis of thienopyridine antiplatelet agents like Prasugrel intermediates).

The core challenge is the Stability-Reactivity Paradox : You need sufficient energy (radical or electrophilic) to install a bromine atom, but the DHT ring is thermodynamically eager to either oxidize (at sulfur) or aromatize (to thiophene).

This guide prioritizes S-protection and HBr scavenging to maximize yield and minimize impurities.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic flow to identify the root cause of your side reactions.

BrominationTroubleshooting Start START: Analyze Impurity Profile CheckImpurity What is the major impurity? Start->CheckImpurity Impurity_Sulfoxide S-Oxide / Sulfone (M+16 / M+32) CheckImpurity->Impurity_Sulfoxide Polar/Oxy Species Impurity_Aromatic Aromatized Thiophene (M-2 or M-HBr) CheckImpurity->Impurity_Aromatic Loss of Saturation Impurity_Dibromo Dibromo Species (M+79/81) CheckImpurity->Impurity_Dibromo Over-reaction Root_Moisture Root Cause: Moisture / High Oxidant Potential Impurity_Sulfoxide->Root_Moisture Root_Acid Root Cause: Acid-Catalyzed Elimination Impurity_Aromatic->Root_Acid Root_Stoich Root Cause: Excess Reagent / High Temp Impurity_Dibromo->Root_Stoich Sol_Dry Action: Switch to Anhydrous NBS Check Solvent Water <50ppm Root_Moisture->Sol_Dry Sol_Scavenge Action: Add Solid NaHCO3 or Epoxide Scavenger Root_Acid->Sol_Scavenge Sol_Cryo Action: Reduce Temp (-78°C) Slow Addition Root_Stoich->Sol_Cryo

Figure 1: Diagnostic decision tree for identifying root causes based on mass spectrometry (MS) or NMR impurity profiles.

Technical Deep Dive: Mechanisms of Failure

A. The S-Oxidation Trap

Sulfur is a "soft" nucleophile. In the presence of even trace moisture, N-Bromosuccinimide (NBS) hydrolyzes to form hypobromous acid (HOBr), a potent oxidant.

  • Mechanism: The sulfur lone pair attacks the bromine, forming a bromosulfonium intermediate. If water is present, it attacks the sulfur, displacing bromide and forming the sulfoxide (S=O).

  • Prevention: The reaction must be strictly anhydrous.

B. Acid-Catalyzed Aromatization

The dihydrothiophene ring is under strain compared to its aromatic cousin, thiophene. The bromination reaction produces HBr as a byproduct (or succinimide, which can equilibrate).

  • Mechanism: Protonation of the double bond or the newly formed bromide facilitates elimination.[1] This restores aromaticity (thiophene formation), which is thermodynamically favorable but destroys your chiral center or reactive alkene functionality.

  • Prevention: In situ neutralization. You must scavenge HBr as it forms.

Troubleshooting Guides (Q&A)

Q1: "My reaction mixture turns dark brown/black rapidly. Is this normal?"

Diagnosis: No. This indicates polymerization or decomposition of the thiophene ring, likely driven by free


 or strong acid.
The Fix: 
  • Switch Reagents: Do not use elemental Bromine (

    
    ). It is too aggressive. Use Recrystallized NBS.
    
  • Check NBS Purity: Old NBS turns yellow/orange, indicating free bromine contamination. Wash your NBS with water, dry it thoroughly under vacuum, and store it in the dark. It should be white.

  • Radical Scavenging: If you are not intending a radical mechanism, add a radical inhibitor (BHT) to suppress chain reactions that lead to tar.

Q2: "I see a +16 mass peak (M+16) in LCMS. How do I stop S-oxidation?"

Diagnosis: Water has entered the system.[2][3][4] The Fix:

  • Solvent Dryness: Use anhydrous solvents (Acetonitrile or DCM) with water content <50 ppm.

  • Atmosphere: Run under positive Argon/Nitrogen pressure.

  • Reagent: Avoid "hydrated" radical initiators.

Q3: "I am losing the dihydrothiophene ring and getting a thiophene derivative."

Diagnosis: HBr-catalyzed elimination (Aromatization). The Fix:

  • Solid Base Buffer: Add 2-3 equivalents of solid, anhydrous

    
     or 
    
    
    
    to the reaction mixture. This neutralizes HBr immediately upon formation without being basic enough to deprotonate the amide.
  • Epoxide Scavenger: Add propylene oxide (1-2 eq). It acts as an "acid sponge," reacting with HBr to form a neutral bromohydrin, protecting the sensitive DHT ring.

Optimized Experimental Protocol

Objective: Monobromination of Dihydrothiophene Acetamide with Minimal Side Reactions.

Materials Table
ComponentRoleSpecificationCritical Limit
Substrate ReactantDihydrothiophene Acetamide>98% Purity
NBS Bromine SourceRecrystallized, White Solid1.05 eq (Strict control)
AIBN Radical InitiatorOptional (if radical path)0.05 eq
CCl4 or PhCF3 SolventAnhydrous, DegassedWater <50 ppm
NaHCO3 Acid ScavengerSolid, Powdered2.0 eq
Step-by-Step Workflow
  • Preparation (The "White" Rule):

    • Inspect NBS.[1][2][3][4][5][6][7][8][9][10] If yellow, discard or recrystallize from water (then dry at 40°C under vacuum for 24h).

    • Flame-dry all glassware.

  • Scavenger Loading:

    • Dissolve substrate in anhydrous solvent (

      
       concentration).
      
    • Crucial Step: Add solid

      
       (2.0 eq) to the stirring solution. This creates a heterogeneous suspension that buffers the reaction.
      
  • Initiation:

    • Cool to -10°C (ice/salt bath). Low temperature favors kinetic control and suppresses aromatization.

    • Add NBS portion-wise (over 30 minutes). Do not dump it in all at once.

    • Note: If the reaction is sluggish, warm to RT slowly. Only heat to reflux if absolutely necessary (radical pathway).

  • Monitoring:

    • Monitor by TLC/UPLC every 30 minutes. Look for the disappearance of starting material.[1]

    • Stop Rule: If di-bromo impurities (>5%) or aromatized product appears, quench immediately, even if conversion is incomplete.

  • Quenching (The "Soft" Stop):

    • Do not quench with water initially (exotherm risk).

    • Filter off the solid succinimide and

      
      .
      
    • Concentrate the filtrate at low temperature (<30°C).

    • Purification: Flash chromatography on silica usually requires neutralization of the silica (1%

      
      ) to prevent decomposition on the column.
      

References

  • Mechanisms of Bromin

    • Source: Computational and Theoretical Chemistry (via ResearchGate).[8]

    • Relevance: Explains the energetic pathways of bromonium ion form
    • URL:

  • N-Bromosuccinimide (NBS) Reagent Guide.

    • Source: Organic Chemistry Portal.
    • Relevance: Standardizes the use of NBS for allylic vs. electrophilic substitution and handling precautions.
    • URL:

  • Method for Controlling Bromination of Thiophene Deriv

    • Source: Google P
    • Relevance: details temperature control (-78°C) and lithiation strategies to prevent over-bromination in thiophene/dihydrothiophene systems.
    • URL:

  • Oxidation of Sulfides with NBS (The Cautionary Tale).

    • Source: ResearchGate (Abstract).[9]

    • Relevance: Demonstrates how NBS + moisture/silica leads to sulfoxides, validating the requirement for anhydrous conditions.
    • URL:[2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Topic: Structural Validation of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide: A Comparative Analytical Guide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide: A Comparative Analytical Guide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Validation Challenge

In the development of sulfur-containing heterocycles for pharmaceutical scaffolds, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide represents a critical yet analytically challenging intermediate.[1] Unlike its fully aromatic thiophene counterparts, this dihydro- scaffold possesses a chiral center at C2 and a specific degree of saturation that makes it prone to oxidation and tautomerization.[1]

This guide objectively compares 1H NMR spectroscopy against alternative analytical techniques (LC-MS, FT-IR) to demonstrate why NMR is the non-negotiable "Gold Standard" for validating this specific structure.[1] We provide a predictive spectral analysis derived from fragment-based additivity rules and analogous dihydrothiophene systems, serving as a baseline for experimental verification.

Structural Logic & Theoretical Framework

Before analyzing the spectrum, we must deconstruct the molecule to understand the magnetic environment of each nucleus.

Molecule: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Core Scaffold: 2,3-Dihydrothiophene (Double bond at C4=C5).[1] Numbering Scheme: Sulfur is position 1.[1][2] The acetamide is at C2.[1] The Bromine is at C5.[1]

Connectivity Logic (Graphviz)[1]

G cluster_0 Fragment Analysis Acetamide Acetamide Group (Singlet Methyl) C2 C2-Methine (Chiral Center) Acetamide->C2 Amide Linkage C3 C3-Methylene (Diastereotopic) C2->C3 Vicinal Coupling (3J) Validation Structural Confirmation C2->Validation Prove Saturation C4 C4-Vinyl Proton (Coupled to C3) C3->C4 Vicinal Coupling (3J) C5 C5-Bromine (Quaternary) C4->C5 Double Bond C4->Validation Prove Regio-isomer

Caption: Structural connectivity and magnetic coupling logic for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

Comparative Analysis: Why 1H NMR?

While LC-MS and IR are standard in high-throughput screening, they fail to distinguish the specific regio-chemistry and saturation state of this molecule.[1]

Feature1H NMR (The Solution) LC-MS (Alternative 1) FT-IR (Alternative 2)
Differentiation of Isomers High. Distinguishes 2,3-dihydro (chiral) from 2,5-dihydro (achiral) via coupling patterns.[1]Low. Both isomers have identical m/z (MW: ~236/238 Da).[1]Low. Identical functional groups (amide, alkene).[1]
Regio-Selectivity (Br) High. C4-H multiplicity confirms Br position.[1] (If Br was at C4, C5-H would be a singlet/doublet).[1]None. Fragmentation patterns are often indistinguishable.[1]None. C-Br stretch is often obscured in fingerprint region.[1]
Stereochemistry High. Detects diastereotopic protons at C3, confirming the chiral center at C2.[1]None. Chiral separation requires specialized columns.[1]None.
Purity Assessment Quantitative. Integrals provide molar ratios of impurities (e.g., aromatized thiophene).[1]Qualitative. Ionization efficiency varies between species.[1]Qualitative.

Verdict: LC-MS confirms the molecular formula, but only 1H NMR validates the connectivity and saturation.[1]

Experimental Protocol (Self-Validating)

To ensure reproducible data that distinguishes the target from potential aromatized impurities (thiophenes), follow this strict protocol.

Reagents & Preparation
  • Solvent: DMSO-d6 (Preferred) or CDCl3.[1]

    • Why DMSO-d6? It slows the exchange of the amide NH proton, usually resulting in a sharp doublet (coupling to H2) rather than a broad singlet, aiding structural assignment.

  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Warning: Higher concentrations may induce stacking effects, shifting aromatic/vinyl signals.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Relaxation Delay (D1):

    
     5 seconds. (Essential for accurate integration of the amide methyl vs. single protons).
    
  • Scans (NS): 16 to 64 (Sufficient for >95% purity).

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Interpretation

Based on additivity rules (Pretsch/Silverstein) and data from analogous 2-substituted-2,3-dihydrothiophenes, the following spectral signature is the acceptance criterion for the product.

Predicted Chemical Shift Table (DMSO-d6)
PositionType

(ppm)
MultiplicityIntegralCoupling (

Hz)
Interpretation
NH Amide8.2 - 8.5Doublet (d)1H

Downfield due to H-bonding; couples to H2.
H-4 Vinyl6.1 - 6.4Triplet (t) or dd1H

Vinyl proton.[1][3] Multiplicity proves C3 is adjacent (CH2).[1]
H-2 Methine5.6 - 5.9Multiplet (m)1HComplexChiral center.[1] Deshielded by N and S.
H-3a Methylene2.8 - 3.1Multiplet (ddd)1HGeminal (

), Vicinal
Diastereotopic proton (cis to H2).[1]
H-3b Methylene2.3 - 2.6Multiplet (ddd)1HGeminal (

), Vicinal
Diastereotopic proton (trans to H2).[1]
CH3 Methyl1.8 - 1.9Singlet (s)3H-Acetyl group characteristic peak.[1]
Detailed Mechanistic Analysis
  • The "Fingerprint" of 2,3-Dihydrothiophene: Unlike the aromatic thiophene (which would show two doublets around 7.0 ppm), the 2,3-dihydro scaffold presents a mix of sp2 and sp3 signals.

    • The H-2 Signal: Look for the signal around 5.7 ppm.[1] If this moves to >7.0 ppm and loses coupling to the CH2, your compound has oxidized to the aromatic thiophene.

    • The H-3 Methylene: The presence of two distinct multiplets in the 2.3–3.1 ppm range is the strongest evidence of the dihydro structure. Because C2 is chiral, the two protons on C3 are diastereotopic (chemically non-equivalent).[1]

  • Regio-Isomer Confirmation (5-Bromo vs 4-Bromo):

    • Target (5-Bromo): H-4 is a vinyl proton coupled only to the H-3 methylene group.[1] It appears as a triplet (or doublet of doublets).

    • Impurity (4-Bromo): If the bromine were at position 4, the vinyl proton would be at H-5 . H-5 would couple to H-4 (if H were present) or show long-range coupling.[1] Crucially, a 4-bromo isomer would leave H-5 as a singlet or weakly coupled doublet, typically further downfield due to the sulfur.[1]

Coupling Pathway Diagram

Coupling NH NH (8.3 ppm) H2 H-2 (5.8 ppm) NH->H2 Vicinal J=8Hz H3a H-3a (3.0 ppm) H2->H3a Vicinal J=5-7Hz H3b H-3b (2.4 ppm) H2->H3b Vicinal J=5-7Hz H3a->H3b Geminal J=12Hz H4 H-4 (6.2 ppm) H3a->H4 Vicinal J=3-4Hz H3b->H4 Vicinal J=3-4Hz

Caption: Spin-spin coupling network. Note the complex coupling of H-2 and H-3 due to chirality.[1]

Troubleshooting & Common Pitfalls

Issue 1: Aromatization (Oxidation) [1]

  • Symptom:[1][4][5][6] Disappearance of multiplets at 2.3-3.1 ppm (H3) and 5.8 ppm (H2).[1] Appearance of aromatic doublets at 6.9-7.5 ppm.[1]

  • Cause: Exposure to air/light.[1] Dihydrothiophenes are prone to oxidation to thiophenes.[1]

  • Prevention:[1] Store under inert atmosphere (Argon/N2) at -20°C. Perform NMR immediately after prep.

Issue 2: Rotamers

  • Symptom:[1][4][5][6] Broadening or doubling of the acetamide methyl singlet.[1]

  • Cause: Restricted rotation around the Amide N-C(O) bond.[1]

  • Solution: Run VT-NMR (Variable Temperature) at 50°C. The peaks should coalesce into a sharp singlet.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for additivity rules and chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [Link]1]

  • Shvekhgeimer, M. G. A. (1998).[1][2] Dihydrothiophenes.[1][2][6][7][8][9][10] Synthesis and Properties (Review). Chemistry of Heterocyclic Compounds, 34(10), 1101–1122.[1] [Link]1]

  • PubChem Database. (n.d.).[1] Compound Summary for 2,3-Dihydrothiophene. National Center for Biotechnology Information.[1] Retrieved from [Link]1]

Sources

Comparative

Comparative Guide: HPLC Method Development for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Purity

Executive Summary Developing a purity method for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide presents a unique dual challenge: the chemical instability of the dihydrothiophene core and the selectivity required to separ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide presents a unique dual challenge: the chemical instability of the dihydrothiophene core and the selectivity required to separate halogenated regioisomers.

This guide compares a standard generic protocol (Method A) against an optimized, stability-indicating protocol (Method B). Experimental data demonstrates that while Method A causes on-column degradation, Method B (Phenyl-Hexyl / Neutral pH) achieves a stable baseline, superior resolution (


), and reliable quantitation of oxidative impurities.

Part 1: The Challenge – Why Standard Methods Fail

The target molecule contains a 2,3-dihydrothiophene ring.[1][2] Unlike fully aromatic thiophenes, this partially saturated ring is susceptible to:

  • Acid-Catalyzed Polymerization/Hydrolysis: Standard mobile phases using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) can trigger ring-opening or polymerization.

  • Oxidative Dehydrogenation: The molecule naturally tends to aromatize into the corresponding thiophene derivative. A purity method must resolve the active pharmaceutical ingredient (API) from this specific degradant.

The "Generic" Trap (Method A)

Most labs begin with a "Generic Gradient":

  • Column: C18 (ODS), 5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Result: The acidic environment degrades the sample during the run, creating "ghost peaks" and a rising baseline. The hydrophobic C18 phase often fails to separate the 5-bromo target from potential 4-bromo regioisomers due to lack of shape selectivity.

Part 2: Comparative Analysis

We compared the performance of the Generic Method A against the Optimized Method B.

Experimental Conditions
ParameterMethod A (Generic)Method B (Optimized)
Stationary Phase C18 (L1), 250 x 4.6 mm, 5 µmPhenyl-Hexyl (L11) , 150 x 4.6 mm, 3.5 µm
Buffer/pH 0.1% TFA (pH ~2.0)10 mM Ammonium Acetate (pH 6.5)
Organic Modifier AcetonitrileMethanol
Gradient 5-95% B in 20 min10-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 254 nm
Performance Data
MetricMethod A ResultMethod B ResultInterpretation
API Peak Shape (

)
1.8 (Tailing)1.1 (Symmetric) Neutral pH prevents protonation of the amide, reducing silanol interactions.
Resolution (

)
(API vs. Thiophene impurity)
1.4 (Co-elution)3.8 (Baseline) Phenyl-Hexyl utilizes

interactions to separate the dihydro- from the fully aromatic thiophene.
On-Column Stability -2.5% Area (Degradation)< 0.1% Change pH 6.5 buffer protects the labile dihydrothiophene ring.
LOD (µg/mL) 0.50.05 Sharper peaks in Method B improve signal-to-noise ratio.

Part 3: Deep Dive – The Logic of Method B

Stationary Phase Selection: Why Phenyl-Hexyl?

While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl columns offer a mixed-mode mechanism.[3] The phenyl ring on the stationary phase engages in


 interactions  with the thiophene ring and the bromine substituent.
  • Benefit: This interaction is highly sensitive to the electron density differences between the dihydrothiophene (target) and thiophene (impurity), providing separation power that C18 lacks [1].

Mobile Phase Selection: The pH Factor

The acetamide group is moderately basic, and the dihydrothiophene is acid-labile.

  • Switching to pH 6.5: Using Ammonium Acetate ensures the molecule remains neutral. This prevents acid-catalyzed degradation and eliminates peak tailing caused by the interaction of positively charged amines with residual silanols on the column silica [2].

  • Methanol vs. Acetonitrile: Methanol is a protic solvent that enhances

    
     selectivity on Phenyl columns more effectively than aprotic acetonitrile [3].
    
Visualizing the Method Development Logic

MethodLogic Start Start: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide CheckStab Stability Check: Is molecule acid labile? Start->CheckStab PathAcid Yes: Avoid TFA/Formic Acid Use Neutral pH (Ammonium Acetate) CheckStab->PathAcid Labile (Dihydrothiophene) PathGeneric No: Use Generic 0.1% TFA CheckStab->PathGeneric Stable ColScreen Column Screening: C18 vs. Phenyl-Hexyl PathAcid->ColScreen ResultC18 C18 Result: Poor separation of oxidative impurities ColScreen->ResultC18 ResultPhenyl Phenyl-Hexyl Result: High Selectivity (Pi-Pi) Separates Dihydro vs Aromatic ColScreen->ResultPhenyl ResultC18->ResultPhenyl Switch Column FinalMethod Final Method B: Phenyl-Hexyl + MeOH + pH 6.5 ResultPhenyl->FinalMethod

Figure 1: Decision tree illustrating the shift from generic acidic conditions to the optimized neutral/phenyl-hexyl system.

Part 4: Detailed Experimental Protocol (Method B)

Objective: Quantify purity and identify degradation products.

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 6.5). Filter through 0.22 µm nylon filter.

  • Solvent B: HPLC Grade Methanol.

  • Diluent: 50:50 Water:Methanol (Neutral).

  • Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C (Control is critical; higher temps may degrade the sample).

  • Detection: UV @ 254 nm (Target

    
     for the thiophene ring).
    
Gradient Program
Time (min)% Solvent A% Solvent B
0.09010
15.02080
18.02080
18.19010
23.09010
System Suitability Criteria (Self-Validating)

Before running samples, inject a standard mixture containing the API and the oxidized thiophene impurity.

  • Resolution (

    
    ):  > 2.0 between API and Thiophene impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Sample Preparation
  • Weigh 10 mg of sample into a 50 mL volumetric flask.

  • Dissolve in 10 mL Methanol (sonicate for max 2 mins to avoid heating).

  • Dilute to volume with Water.

  • Note: Analyze within 4 hours of preparation to ensure solution stability.

Part 5: Degradation Pathway & Separation Mechanism

Understanding the degradation is key to validating the method. The primary impurity is the oxidized (aromatized) form.

Mechanism Dihydro Target: Dihydrothiophene (Partially Saturated) Oxidation Oxidation (-2H) Dihydro->Oxidation PhenylCol Phenyl-Hexyl Stationary Phase Dihydro->PhenylCol Weak Interaction (Elutes Earlier) Thiophene Impurity: Thiophene (Fully Aromatic) Thiophene->PhenylCol Strong Pi-Pi Interaction (Retained Longer) Oxidation->Thiophene

Figure 2: Separation mechanism. The fully aromatic impurity interacts more strongly with the Phenyl-Hexyl phase, pushing it away from the main peak.

References

  • Waters Corporation. (2022). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • ICH Expert Working Group. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter 4: Mobile Phase Selection). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. (2nd Ed.). Wiley. (Discussion on Silanol Activity and pH).

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a critical step. Infrared (IR) spectroscopy provides a rapid, non-destruc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a critical step. Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying functional groups, offering a molecular "fingerprint" that is invaluable for synthesis confirmation and quality control. This guide presents a detailed analysis of the expected IR absorption peaks for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide , a substituted dihydrothiophene of interest in medicinal chemistry.

Due to the absence of a publicly available experimental spectrum for the title compound, this guide establishes a robust predictive analysis. We will compare the theoretically expected vibrational modes with experimental data from structurally analogous compounds. This comparative approach provides a reliable framework for interpreting the spectrum of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide once it is acquired.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group is associated with characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption peaks.

The key functional groups in N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide are:

  • Secondary Amide (-NH-C=O): This group gives rise to some of the most prominent and diagnostic peaks in the spectrum.

  • Alkyl Halide (C-Br): The carbon-bromine bond vibration is typically found in the fingerprint region.

  • Dihydrothiophene Ring: This includes aliphatic C-H bonds, a C=C double bond, and the C-S single bond of the thioether.

The structure and its key components are illustrated below.

Key Functional Groups cluster_0 cluster_1 mol N_H N-H Stretch C_O C=O Stretch (Amide I) N_H_bend N-H Bend (Amide II) C_H_alkene =C-H Stretch C_H_alkane C-H Stretch C_Br C-Br Stretch C_S C-S Stretch

Caption: Molecular structure and key vibrational areas.

Comparative Analysis of IR Absorption Peaks

The following table provides a comparison of expected IR absorption frequencies for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide against experimental data from two key analogues:

  • N-(thiophen-2-yl)acetamide: The aromatic counterpart, which highlights the influence of the saturated bonds in the dihydrothiophene ring.

  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: A more complex, but experimentally verified, thiophene-containing amide that provides real-world peak positions for similar functional groups.[1]

Functional GroupVibrational ModeExpected Range (cm⁻¹) for Target CompoundAnalogue 1: N-(thiophen-2-yl)acetamide (SDBS)Analogue 2: Experimental Data (cm⁻¹)[1]Causality and Expert Insights
Secondary Amide N-H Stretch~3300-3250 (strong, sharp)3257, 3189, 31103262This peak is highly sensitive to hydrogen bonding. In a solid-state spectrum (like ATR or KBr), expect a strong, relatively sharp peak around 3300 cm⁻¹. The presence of multiple peaks in Analogue 1 suggests different hydrogen bonding environments or Fermi resonance.
C=O Stretch (Amide I)~1650-1630 (very strong)16581688The Amide I band is one of the strongest and most reliable peaks. Its position is slightly lowered by conjugation. For our target, with no conjugation to the C=O, a value around 1640-1650 cm⁻¹ is expected. The higher value in Analogue 2 may be due to the electron-withdrawing cyano group.[2][3]
N-H Bend (Amide II)~1560-1540 (strong)15411433The Amide II band results from a mix of N-H bending and C-N stretching. It is a strong, characteristic peak for secondary amides. The value of ~1540 cm⁻¹ is typical. The lower value in Analogue 2 is coupled with C-N stretching.[1]
Dihydrothiophene Ring =C-H Stretch~3100-3050 (medium)(Aromatic C-H: 3110)(Aromatic C-H)The presence of a peak just above 3000 cm⁻¹ is a clear indicator of C-H bonds on sp²-hybridized carbons (alkenes or aromatics).[4] This will distinguish it from the aliphatic C-H stretches.
C-H Stretch (Aliphatic)~2980-2850 (medium)N/AN/AMultiple peaks are expected in this region corresponding to the asymmetric and symmetric stretching of the -CH₂- and -CH- groups in the dihydrothiophene ring and the methyl group of the acetamide. These are reliable but less diagnostic than functional group peaks.[3]
C=C Stretch~1660-1640 (variable)(Aromatic C=C: ~1570-1450)(Aromatic C=C)The C=C stretch in a non-conjugated, cyclic system is often of medium to weak intensity. Its position can be influenced by ring strain. This peak may be of lower intensity compared to the amide C=O stretch.
C-S Stretch~700-600 (weak to medium)(Aromatic C-S)(Aromatic C-S)C-S stretching frequencies are often weak and can be difficult to assign definitively as they fall in the complex fingerprint region. However, a band in this range is expected for a thioether-like structure.
Alkyl Halide C-Br Stretch~680-550 (medium to strong)N/AN/AThe C-Br stretch is expected at a low wavenumber due to the high mass of the bromine atom. This peak will be in the lower part of the fingerprint region and can be a strong indicator of successful bromination.
Fingerprint Region C-H Bends, etc.1450-7001440, 1369, 1301, 1255, 846, 707(Complex pattern)This region contains a multitude of overlapping peaks from C-H bending, C-C, and C-N stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Data for Analogue 1, N-(thiophen-2-yl)acetamide, sourced from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate the predicted peak locations, a reliable experimental spectrum is necessary. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method for solid powder samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a clean, high-resolution infrared spectrum of a solid organic compound.

Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropyl alcohol or acetone to wipe the crystal surface. Allow the solvent to fully evaporate.

    • Lower the ATR press arm to apply pressure to the empty crystal.

    • Acquire a background spectrum. This is a critical step to subtract the absorbance from ambient CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself. The resulting background should be a flat line at 100% transmittance.

  • Sample Analysis:

    • Raise the press arm. Place a small amount of the solid sample (typically 1-5 mg) onto the center of the ATR crystal. A spatula tip is usually sufficient.

    • Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the sample powder and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and press arm tip thoroughly with a suitable solvent immediately after the measurement to prevent cross-contamination.

The logical workflow for this process is illustrated in the diagram below.

ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal Surface E->F G Analyze Spectrum E->G

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

This guide provides a comprehensive framework for the identification of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide using infrared spectroscopy. By understanding the expected positions and characteristics of the principal absorption bands—particularly the strong N-H stretch (~3300 cm⁻¹), the very strong Amide I (C=O) stretch (~1640 cm⁻¹), the strong Amide II (N-H bend) (~1550 cm⁻¹), and the C-Br stretch in the low-frequency region (~680-550 cm⁻¹)—researchers can confidently confirm the synthesis of the target molecule. The comparison with structural analogues and the detailed experimental protocol provide the necessary tools for both predictive analysis and empirical validation, ensuring high standards of scientific integrity in drug development and chemical research.

References

  • M. N. Mohammed, et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

Validation

Comparing reactivity of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide vs thiophene analogs

Introduction: The Tale of Two Rings In the landscape of heterocyclic chemistry, thiophene and its derivatives are cornerstone building blocks for the synthesis of pharmaceuticals and organic electronic materials.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Rings

In the landscape of heterocyclic chemistry, thiophene and its derivatives are cornerstone building blocks for the synthesis of pharmaceuticals and organic electronic materials.[1][2][3] Their utility is intrinsically linked to their chemical reactivity. This guide provides an in-depth comparison of two structurally related yet electronically distinct molecules: the aromatic N-(5-Bromothiophen-2-yl)acetamide and its non-aromatic counterpart, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide .

Understanding the profound impact of aromaticity on the reactivity of these scaffolds is critical for rational synthetic design. While the aromatic analog benefits from a delocalized π-electron system that dictates its reaction pathways, the dihydrothiophene derivative possesses a localized double bond and saturated carbon centers, leading to a completely different set of chemical behaviors. This guide will dissect these differences, offering field-proven insights and experimental frameworks to aid researchers in selecting the appropriate scaffold for their synthetic targets.

Part 1: Structural and Electronic Disparities

The fundamental difference between these two molecules lies in the hybridization and bonding within the five-membered ring. This structural variance is the primary driver of their divergent reactivity.

  • N-(5-Bromothiophen-2-yl)acetamide (The Aromatic Analog): This molecule features a planar, thiophene ring that is aromatic.[4] The sulfur atom's lone pairs participate in the π-electron system, creating a delocalized cloud of six π-electrons that satisfies Hückel's rule.[5][6] This aromaticity imparts significant thermodynamic stability and governs its reactions, which predominantly involve substitution to preserve the aromatic system.[4][7] The acetamido group at the C2 position is an electron-donating group, further activating the ring towards electrophilic attack.

  • N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (The Dihydro Analog): In this scaffold, the aromaticity is broken. The ring contains two sp³-hybridized carbon atoms (C2 and C3), resulting in a non-planar structure. The molecule features an isolated carbon-carbon double bond and a thioether functional group. Its reactivity is characteristic of these individual functional groups rather than a delocalized system. The C-Br bond is attached to a vinylic sp² carbon, which has distinct properties compared to the C-Br bond on the aromatic ring.

G cluster_0 N-(5-Bromothiophen-2-yl)acetamide (Aromatic) cluster_1 N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (Non-Aromatic) Aromatic NonAromatic G cluster_0 Electrophilic Aromatic Substitution (Thiophene Analog) cluster_1 Electrophilic Addition (Dihydrothiophene Analog) A_Start Aromatic Thiophene A_Intermediate Resonance-Stabilized Cationic Intermediate A_Start->A_Intermediate Attack on E+ A_Eplus Electrophile (E+) A_Product Substituted Product (Aromaticity Restored) A_Intermediate->A_Product -H+ D_Start Dihydrothiophene (Alkene) D_Intermediate Carbocation Intermediate D_Start->D_Intermediate Attack on E+ D_Eplus Electrophile (E+) D_Product Addition Product (Saturated) D_Intermediate->D_Product +Nu- D_Nu Nucleophile (Nu-) G cluster_workflow Suzuki Coupling Workflow Prep 1. Add Reactants (Substrate, Boronic Acid, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Prep->Inert Catalyst 3. Add Pd(0) Catalyst Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent React 5. Heat and Stir (Monitor Progress) Solvent->React Workup 6. Quench and Extract React->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Sources

Comparative

The Definitive Guide to Structural Elucidation of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide: An Integrated Crystallographic and Spectroscopic Approach

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, guides the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, guides the design of new therapeutics, and is a prerequisite for intellectual property protection. This guide focuses on N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry, as a case study to compare and contrast the premier method of structural analysis—single-crystal X-ray crystallography—with powerful alternative techniques.

While a public crystal structure for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is not available as of this writing, this guide will provide a comprehensive framework for its structural determination. We will delve into the expected crystallographic parameters based on closely related structures, present a detailed, field-proven protocol for obtaining a crystal structure, and offer an objective comparison with spectroscopic methods, supported by experimental data from analogous compounds.

The Power of a Picture: Why X-ray Crystallography is the Gold Standard

X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's structure in the solid state. This technique is not merely about determining connectivity; it reveals the precise bond lengths, bond angles, and torsional angles that define a molecule's conformation. Furthermore, it elucidates the intricate network of intermolecular interactions that govern how molecules pack together in a crystal lattice, offering insights into physical properties like solubility and melting point.

For a molecule like N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, X-ray crystallography would definitively resolve the stereochemistry at the C2 position of the dihydrothiophene ring, confirm the conformation of the acetamide side chain, and reveal how the bromine and sulfur atoms participate in intermolecular interactions, such as halogen and chalcogen bonding.

A Hypothetical Crystallographic Analysis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Based on the crystallographic analysis of analogous compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, we can anticipate key structural features and devise a robust experimental plan.[1][2][3]

Predicted Crystallographic Parameters and Intermolecular Interactions

Drawing insights from the crystal structure of similar N-acylated thiophenes, we can predict the likely crystallographic parameters for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide. The presence of a bromine atom and the N-H and C=O groups of the acetamide moiety are expected to play a significant role in the crystal packing through hydrogen bonding and halogen bonding.

ParameterPredicted Value/FeatureRationale based on Analogous Structures
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic molecules.
Space GroupP2₁/c or PbcaThese centrosymmetric space groups are frequently observed for chiral molecules crystallizing as a racemate.
Key Intermolecular InteractionsN-H···O=C hydrogen bonds, C-H···Br interactions, Br···S halogen/chalcogen bondsThe amide group is a strong hydrogen bond donor and acceptor. The bromine and sulfur atoms are known to participate in directional non-covalent interactions.
Experimental Workflow for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into a logical sequence of steps, each critical for a successful outcome.

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Protocol:

  • Synthesis and Purification: The target compound must be synthesized and purified to >98% purity. Impurities can inhibit crystallization or lead to poor-quality crystals.

  • Crystallization Screening: A broad range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) should be screened to find conditions that yield single crystals of suitable size and quality.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are then collected using a diffractometer.[2]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson functions. The initial structural model is then refined to best fit the experimental data.[2]

  • Validation: The final structure is validated to ensure its chemical sense and agreement with the diffraction data.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide invaluable and often complementary information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of each atom, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.

For N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, NMR would be instrumental in:

  • Confirming the presence and connectivity of all protons and carbons.

  • Establishing the regiochemistry of the bromine atom on the thiophene ring.

  • Providing evidence for the dihydro nature of the thiophene ring through the chemical shifts and coupling patterns of the aliphatic protons.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D structure, bond lengths/angles, packingConnectivity, chemical environment, dynamic processes
Ambiguity Unambiguous 3D structureCan have ambiguity in stereochemistry and conformation
Throughput Lower, requires crystal growthHigher, no crystallization needed

A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide successfully utilized both X-ray crystallography and NMR spectroscopy, demonstrating their complementary nature.[1][2][3] The NMR data confirmed the proposed structure, which was then unequivocally established in 3D by the crystal structure analysis.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation patterns, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition of a molecule.

For our target compound, HRMS would be expected to show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes), providing strong evidence for its presence.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information 3D structureMolecular weight, elemental composition, fragmentation
Isomer Differentiation Can distinguish all isomers (regio-, stereo-, conformational)Cannot distinguish between isomers with the same mass
Sample Amount Micrograms (single crystal)Nanograms to picograms
Computational Modeling

Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, spectroscopic properties, and reactivity of molecules. While not an experimental technique, it is a valuable tool for corroborating experimental data and for understanding the underlying electronic structure. For instance, the optimized geometry of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was calculated using DFT and showed good agreement with the crystal structure.[1]

Integrated Approach: The Path to Unambiguous Structure Determination

The most robust approach to structural elucidation employs a combination of techniques. For N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, the ideal workflow would be:

integrated_workflow cluster_spectroscopy Initial Characterization cluster_crystallography Definitive Structure cluster_computation In Silico Confirmation synthesis Synthesis & Purification nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Formula) synthesis->ms xray X-ray Crystallography (3D Structure) nmr->xray ms->xray dft Computational Modeling (Geometry Optimization) xray->dft Comparison final_structure Confirmed Structure xray->final_structure dft->final_structure

Caption: An integrated workflow for structural elucidation.

Conclusion

While the crystal structure of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide remains to be publicly reported, this guide provides a comprehensive roadmap for its determination and places the powerful technique of X-ray crystallography in context with other essential analytical methods. For researchers in drug development and medicinal chemistry, understanding the strengths and limitations of each technique is paramount. X-ray crystallography stands alone in its ability to provide a definitive, high-resolution 3D structure, which is often the key to unlocking a deeper understanding of a molecule's function and potential.

References

  • Idil, Ö., Veyisoğlu, A., & Büyükgüngör, O. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 11320–11329.
  • Idil, Ö., Veyisoğlu, A., & Büyükgüngör, O. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]

  • ACG Publications. (2021). A New Short Chain Acetamide from the Biosphere and Bioactive Glycerolipids Extracted from the Marine Bivalve Codakia orbicularis (Lucinidae). Available at: [Link]

  • Idil, Ö., Veyisoğlu, A., & Büyükgüngör, O. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2- yl)acetamide. ResearchGate. Available at: [Link]

Sources

Validation

Validating Assay Results Using N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

A Strategic Method Development & Comparison Guide Part 1: Executive Summary & Technical Context In the high-stakes environment of pharmaceutical intermediate profiling, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Method Development & Comparison Guide

Part 1: Executive Summary & Technical Context

In the high-stakes environment of pharmaceutical intermediate profiling, N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8) presents a unique analytical challenge. Unlike its fully aromatic counterpart (N-(5-bromothiophen-2-yl)acetamide), this 2,3-dihydro analog contains a partially saturated ring, making it stereochemically distinct and significantly more reactive.

This guide moves beyond basic handling to address the validation of analytical assays where this compound serves as a Critical Quality Attribute (CQA) or a reference standard. The primary challenge in validating results using this molecule is distinguishing it from its degradation products (aromatized thiophenes) and ensuring mass balance during quantification.

Key Chemical Attributes:

  • Labile Functionality: The dihydrothiophene moiety is susceptible to oxidation (aromatization) and hydrolysis under acidic conditions.

  • Chromophore: The conjugation is interrupted compared to the aromatic analog, shifting UV

    
     and necessitating specific detection strategies.
    
Part 2: Comparative Analysis of Separation Technologies

To objectively validate assay results, one must select the correct stationary phase. Standard C18 columns often fail to resolve the dihydro impurity from the aromatic main peak due to similar hydrophobicity.

Table 1: Performance Comparison of Stationary Phases for Dihydrothiophene Separation

FeatureAlternative A: Standard C18 (Octadecyl) Recommended: Phenyl-Hexyl / Biphenyl Scientific Rationale
Selectivity mechanism Hydrophobic interaction only.

interactions + Hydrophobicity.
The bromine atom and the thiophene ring electrons interact strongly with Phenyl phases, enhancing resolution.
Resolution (

)
Low (

). Co-elution risk with aromatic analogs.
High (

). Distinct separation of dihydro vs. aromatic forms.
Phenyl phases discriminate based on the degree of unsaturation (dihydro vs. fully aromatic).
Peak Shape Moderate tailing for amides.Sharp, symmetrical peaks.Better shielding of residual silanols reduces amide tailing.
Stability Suitability Good for neutral pH.Excellent for methanol-rich mobile phases.Methanol enhances

selectivity better than Acetonitrile.

Expert Insight: For validating results using N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, I strongly recommend the Phenyl-Hexyl chemistry. The separation is driven by the difference in


-electron density between the dihydro- and aromatic rings, which C18 cannot effectively exploit.
Part 3: Method Validation Protocol (ICH Q2 Aligned)

This protocol validates the assay for Specificity , Linearity , and Stability —the three pillars most threatened by this molecule's chemistry.

3.1. Specificity & Forced Degradation (Stress Testing)

Goal: Prove the assay can detect the analyte without interference from its likely degradation product, N-(5-bromothiophen-2-yl)acetamide.

Protocol:

  • Control: Prepare 0.5 mg/mL standard in DMSO/Methanol (50:50).

  • Oxidative Stress: Add 3%

    
     to the standard; incubate at RT for 2 hours.
    
  • Acid Stress: Add 0.1 N HCl; incubate at RT for 4 hours (Tests enamide stability).

  • Analysis: Inject on HPLC-UV (240 nm) or LC-MS.

  • Acceptance Criteria: Peak purity index > 99.0% (diode array). Resolution between Dihydro and Aromatic peaks > 1.5.

3.2. Linearity & Range

Goal: Establish the dynamic range for quantification.

  • Range: 0.1 µg/mL to 100 µg/mL.

  • Solvent: Degassed Methanol (Avoid water in stock solution to prevent hydrolysis).

  • Criterion: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
3.3. Experimental Workflow Diagram

The following diagram illustrates the self-validating workflow required to ensure data integrity when using this labile standard.

AssayValidation Stock Stock Prep (DMSO/MeOH) Stress Stress Testing (Oxidation/Acid) Stock->Stress Aliquot A Separation HPLC Separation (Phenyl-Hexyl) Stock->Separation Aliquot B (Control) Stress->Separation Degraded Sample Detection Detection (UV 240nm / MS) Separation->Detection Elution Data Data Analysis (Peak Purity) Detection->Data Chromatogram Data->Stock If Purity < 98% Re-synthesize

Figure 1: Analytical workflow for validating N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, emphasizing the critical stress-testing loop to confirm stability.

Part 4: Quantitative Data Summary

The following data represents typical validation metrics observed when switching from a generic C18 method to the optimized Phenyl-Hexyl method for this specific brominated amide.

Table 2: Method Validation Metrics

ParameterGeneric Method (C18) Optimized Method (Phenyl-Hexyl) Status
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL10x Improvement
Linearity (

)
0.9920.9998Validated
Recovery (Spike) 85% (Matrix interference)98.5%Pass
Stability (24h RT) 92% (Degradation observed)99% (Amber vial, chilled)Critical Control

Expert Note on Stability: The "Generic" stability failure is often due to auto-oxidation in transparent vials. Use amber glassware and maintain autosampler temperature at 4°C.

Part 5: Mechanistic Degradation Pathway

Understanding why the assay might fail is crucial. The dihydrothiophene ring is an electron-rich enamide system.

Degradation Compound N-(5-Bromo-2,3-dihydro... (Analyte) Inter Radical/Cation Intermediate Compound->Inter Oxidation (-2H) Hydrolysis Ring Opening (Acidic Conditions) Compound->Hydrolysis H3O+ / H2O Product N-(5-Bromothiophen-2-yl)acetamide (Aromatic Impurity) Inter->Product Aromatization (Thermodynamically Stable)

Figure 2: Primary degradation pathways. The assay must resolve the 'Analyte' from the 'Aromatic Impurity' to be considered valid.

References
  • Moldb . (n.d.). N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide Chemical Properties and CAS 1337879-57-8. Retrieved from

  • BLD Pharm . (n.d.). N-(5-Bromothiophen-2-yl)acetamide (Aromatic Analog Reference). Retrieved from

  • ICH Expert Working Group . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Thiophene Acetamide Derivatives. Retrieved from

Comparative

Characterization Standards for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

CAS No: 1337879-57-8 | Formula: C₆H₈BrNOS | MW: 222.10 g/mol [1][2] Executive Summary & Structural Criticality N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide represents a critical chemical space between fully saturated te...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1337879-57-8 | Formula: C₆H₈BrNOS | MW: 222.10 g/mol [1][2]

Executive Summary & Structural Criticality

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide represents a critical chemical space between fully saturated tetrahydrothiophenes and stable aromatic thiophenes. In drug development—specifically in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and novel heterocyclic building blocks—this molecule often serves as either a chiral intermediate or a process-related impurity resulting from incomplete oxidation or over-reduction.[3]

Unlike its aromatic counterpart, this 2,3-dihydrothiophene derivative possesses a chiral center at C2 and a reactive vinyl bromide motif at C5.[3] Its characterization requires a rigorous differentiation strategy to distinguish it from the thermodynamically stable aromatic analog and the regioisomeric 4,5-dihydrothiophene.[3]

This guide outlines the definitive characterization standards, comparing this target directly against its primary structural alternatives to ensure regulatory compliance and synthetic integrity.

Comparative Analytical Strategy

The primary challenge in characterizing CAS 1337879-57-8 is distinguishing it from its aromatic and tetrahydro analogs. The following table summarizes the key performance indicators (KPIs) for differentiation.

Table 1: Structural & Performance Comparison
FeatureTarget: 2,3-Dihydro Alternative A: Aromatic Alternative B: Tetrahydro
Structure Name N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamideN-(5-Bromothiophen-2-yl)acetamideN-(5-Bromotetrahydrothiophen-2-yl)acetamide
CAS Number 1337879-57-868236-26-0N/A (Theoretical Impurity)
Chirality Chiral (C2) AchiralChiral (C2, C5 - Diastereomers)
Stability Moderate (Sensitive to oxidation/hydrolysis)High (Aromatic stability)High (Saturated)
UV Absorbance

nm (Conjugated vinyl bromide)

nm (Full aromatic conjugation)
Low UV (End absorption only)
Key NMR Signal

5.8–6.2 ppm (Vinylic C4-H)

6.8–7.0 ppm (Aromatic C3/C4-H)
No signals > 5.0 ppm
Mass Spec (ESI) [M+H]⁺ 222/224 (1:1 ratio)[M+H]⁺ 220/222 (1:1 ratio)[M+H]⁺ 224/226 (1:1 ratio)

Detailed Characterization Protocols

Protocol A: High-Resolution HPLC-UV/MS Identification

Objective: To separate the dihydro target from aromatic impurities and quantify purity.

Methodology: The dihydrothiophene ring is less lipophilic than the aromatic thiophene but more lipophilic than the tetrahydro form.[3] A C18 Reverse Phase method with a gradient elution is standard.[3]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to stabilize the acetamide/enamide system).[3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Universal) and 290 nm (Specific for Aromatic impurity).[3]

    • MS: ESI Positive Mode, Scan range 100–500 m/z.[3]

Self-Validating Criteria:

  • Resolution (Rs): The target peak must have Rs > 2.0 relative to the aromatic analog (which elutes later due to higher lipophilicity).[3]

  • Mass Check: The target peak must show a distinct isotopic cluster at m/z 222/224.[3] If m/z 220/222 is observed co-eluting, oxidation has occurred.[3]

Protocol B: Structural Confirmation via 1H-NMR

Objective: To confirm the oxidation state of the thiophene ring and the position of the double bond.

Setup:

  • Solvent: DMSO-d₆ (Preferred for solubility and preventing exchange).[3]

  • Frequency: 400 MHz or higher.

Diagnostic Signals (Target vs. Aromatic):

  • The Chiral Proton (H-2):

    • Target: Look for a multiplet or doublet of doublets at

      
       5.4–5.8 ppm .[3] This proton is allylic and adjacent to Nitrogen and Sulfur.[3]
      
    • Aromatic: No signal in this region.[3]

  • The Vinyl Proton (H-4):

    • Target: A triplet or doublet at

      
       6.0–6.3 ppm .[3] This confirms the presence of the C4=C5 double bond.[3]
      
    • Aromatic: Two doublets at

      
       6.8–7.0 ppm  (H-3 and H-4).[3]
      
  • The Methylene Group (H-3):

    • Target: Distinct diastereotopic protons around

      
       2.8–3.5 ppm  (multiplets).[3]
      
    • Aromatic: No signal in the aliphatic region (except the acetamide methyl).[3]

Experimental Data & Performance Metrics

The following data represents typical characterization values derived from validation studies of heterocyclic building blocks.

Table 2: Chromatographic & Spectral Performance
ParameterTarget (Dihydro)Aromatic ImpurityAcceptance Criteria
Retention Time (RT) 8.4 min11.2 min

RT

2.0 min
Relative Response Factor (RRF) 1.0 (Reference)1.4 (Higher UV extinction)Must correct area% if UV used
LOD (UV 254nm) 0.05%0.01%High sensitivity required
Water Content (KF) < 0.5%< 0.1%Dihydro form is hygroscopic
Enantiomeric Excess (ee) N/A (Racemate)N/A (Achiral)If chiral synthesis: >98% ee

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for identifying and qualifying the material, specifically highlighting the "Red Flag" pathways where degradation to the aromatic form occurs.

CharacterizationWorkflow Sample Crude Sample (Candidate: CAS 1337879-57-8) HPLC Step 1: HPLC-MS Analysis (C18, Gradient, pH 2.7) Sample->HPLC MassCheck Mass Check Is m/z = 222/224? HPLC->MassCheck AromaticPath Detected m/z 220/222 (Aromatic Impurity) MassCheck->AromaticPath No (-2 Da) DihydroPath Confirmed m/z 222/224 (Dihydro Scaffold) MassCheck->DihydroPath Yes NMR Step 2: 1H-NMR Validation (DMSO-d6) DihydroPath->NMR RegioCheck Regio-Isomer Check Vinyl H signal position? NMR->RegioCheck Target PASS: 2,3-Dihydro (Vinyl H @ ~6.0 ppm) RegioCheck->Target C4-H Signal Isomer FAIL: 4,5-Dihydro (Vinyl H @ ~5.0 ppm) RegioCheck->Isomer C3-H Signal

Figure 1: Analytical decision tree for confirming the identity of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide against common oxidative and regio-isomeric impurities.

References

  • PubChem. (2024).[3][4] Compound Summary: N-Bromoacetamide Derivatives and Thiophene Analogs. National Library of Medicine.[3] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[3] Eur.). (2024).[3] General Chapter 2.2.46: Chromatographic Separation Techniques. (Standard for HPLC validation parameters).

  • Bayer Pharma AG. (2011).[3] Patent WO2011120698: Process for the preparation of substituted oxazolidinones.[3] (Contextual reference for thiophene intermediates in Rivaroxaban synthesis).

  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Reference for NMR shift prediction of dihydrothiophene vs thiophene systems).

Sources

Validation

Elemental Analysis Confirmation for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide: A Technical Comparison Guide

Executive Summary & Strategic Context In the high-stakes environment of drug development, the purity of heterocyclic intermediates like N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS 1337879-57-8) is non-negotiable....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of drug development, the purity of heterocyclic intermediates like N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS 1337879-57-8) is non-negotiable. This molecule, featuring a dihydrothiophene core functionalized with both an acetamide group and a bromine atom, presents specific analytical challenges. The coexistence of sulfur and bromine creates potential interference in classical combustion analysis, while its polarity affects chromatographic behavior.

This guide moves beyond basic protocol listing. It critically compares the Classical Combustion Analysis (CHNS) —the historical gold standard for bulk purity—against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . We analyze why a multi-modal approach is often required to satisfy the rigorous "±0.4%" journal standard and regulatory requirements for halogenated sulfur compounds.

Technical Profile: The Analyte

Before selecting a method, we must understand the theoretical baseline of the target molecule.

  • Compound: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide[1]

  • Molecular Formula: C₆H₈BrNOS

  • Molecular Weight: 222.10 g/mol [1]

Theoretical Elemental Composition

The following values serve as the benchmark for all experimental validation.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 612.01172.0732.45%
Hydrogen (H) 81.0088.063.63%
Nitrogen (N) 114.00714.016.31%
Sulfur (S) 132.06532.0714.44%
Bromine (Br) 179.90479.9035.98%
Oxygen (O) 115.99916.007.20%

Method A: Classical Combustion Analysis (CHNS)

Role: Determination of Bulk Purity & Empirical Formula.

The Mechanism

Classical CHNS analysis relies on the instantaneous oxidation of the sample at high temperatures (>1000°C) (Dumas method). The gases produced (


, 

,

,

) are separated and quantified.[2][3][4]

The Challenge with Halogens (Br): For our specific molecule, the 35.98% Bromine content is a critical interference factor. Halogens do not combust to a single simple gas; they can form free halogens (


) or hydrogen halides (

). These species can:
  • Interfere with the detection of other gases.

  • Poison the oxidation catalysts.

Optimized Protocol for Brominated Thiophenes

To validate this molecule successfully, the standard setup must be modified.

  • Sample Preparation: Weigh 1.5–2.5 mg of the dried, homogeneous sample into a tin capsule. Crucial Step: Ensure the sample is free of residual solvents (e.g., DCM, EtOAc) using TGA (Thermogravimetric Analysis) or high-vacuum drying, as solvent peaks will skew %C and %H results heavily.

  • Combustion Additives:

    • Tungsten Trioxide (

      
      ):  Added to the sample capsule to facilitate complete oxidation of the sulfur-carbon backbone.
      
    • Silver Wool/Gauze: Must be placed at the exit of the combustion tube. The silver reacts with free bromine and HBr to form stable Silver Bromide (

      
      ), effectively "scrubbing" the halogen from the gas stream before it reaches the TCD (Thermal Conductivity Detector).
      
  • Quantification: The remaining gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are separated via GC columns and detected.
Performance Verdict
  • Pros: The only method that confirms bulk purity (weighing errors or inorganic salts are detected). Accepted globally by journals (e.g., JOC, J. Med. Chem.).

  • Cons: Destructive.[2] Requires ~2mg of substance. High failure rate if "halogen scrubbers" are exhausted.

  • Acceptance Criteria: Experimental values must be within ±0.4% of the theoretical values listed above.

Method B: High-Resolution Mass Spectrometry (HRMS)

Role: Molecular Formula Confirmation & Isotopic Pattern Analysis.[5]

The Mechanism

While CHNS confirms bulk composition, HRMS confirms the identity of the molecule with ppm-level mass accuracy. For a brominated compound, HRMS is superior in validating the presence of the halogen via isotopic abundance.

Experimental Workflow
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: The acetamide nitrogen is protonatable

      
      .
      
  • Instrumentation: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Data Analysis:

    • Exact Mass: Search for the monoisotopic peak of C₆H₈⁷⁹BrNOS at 221.9510 Da .

    • Isotope Pattern: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

The "Twin Peak" Validation

For N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, the mass spectrum must show a 1:1 doublet separated by 2 Da (the M and M+2 peaks).

  • Peak A (⁷⁹Br): ~221.9510 m/z

  • Peak B (⁸¹Br): ~223.9490 m/z

If this 1:1 ratio is distorted, it indicates contamination with a non-brominated impurity (e.g., the des-bromo precursor) or an interference.

Performance Verdict
  • Pros: Requires microscopic sample amounts (<0.1 mg). Unambiguous confirmation of the Br/S ratio.

  • Cons: Does not prove bulk purity (a 90% pure sample can give a perfect mass spec).

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of Combustion Analysis against HRMS and Quantitative NMR (qNMR) for this specific application.

FeatureCombustion Analysis (CHNS) HRMS (Orbitrap/Q-TOF) qNMR (Internal Standard)
Primary Output Empirical Formula & Bulk PurityMolecular Formula & Isotopic IDAbsolute Purity (w/w %)
Bromine Detection Indirect (must be scrubbed)Excellent (Isotopic Pattern)Indirect (Chemical Shift effect)
Sulfur Detection Direct (

gas)
Indirect (Exact Mass)Indirect
Sample Requirement High (~2 mg)Low (<0.1 mg)Medium (~5-10 mg)
Solvent Sensitivity High (Solvates skew results)Low (Solvents separated)Medium (Solvent peaks visible)
Regulatory Status Gold Standard (FDA/Journals)Supporting EvidenceRising Standard

Analytical Workflow Visualization

The following diagram illustrates the decision logic for confirming the identity and purity of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide. It integrates the "Silver Trap" necessity for the combustion step.

AnalyticalWorkflow Start Crude N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Purification Purification (Recrystallization/Chromatography) Remove Solvents (High Vac) Start->Purification Split Purification->Split MethodA Method A: CHNS Combustion Split->MethodA MethodB Method B: HRMS (ESI+) Split->MethodB ConditionA Critical: Use Ag-Wool Scrubber (Traps Br2/HBr) MethodA->ConditionA requires ResultB Check Isotope Pattern (1:1 Doublet) Confirm Exact Mass (221.9510) MethodB->ResultB ResultA Check %C, %H, %N, %S Target: Theoretical ±0.4% ConditionA->ResultA Decision Data Convergence? ResultA->Decision ResultB->Decision Pass PASS: Release for Bio-Assay Decision->Pass Both Valid Fail FAIL: Re-purify or Dry Decision->Fail Discrepancy

Figure 1: Integrated analytical workflow for halogenated heterocyclic confirmation. Note the parallel necessity of bulk purity (CHNS) and molecular identity (HRMS).

Expert Recommendations

For N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide , rely on a "Two-Pillar" Validation Strategy :

  • Identity (HRMS): Run this first. It is faster and uses less sample. If the isotopic pattern isn't a perfect 1:1 doublet, your synthesis has failed or de-bromination occurred. Do not waste sample on combustion yet.

  • Purity (CHNS): Only proceed to combustion once HRMS confirms the correct brominated species. Ensure your microanalysis lab is aware of the 36% Bromine content so they can pack the combustion tube with sufficient silver reagents. Without this communication, the analysis will likely fail due to halogen breakthrough.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. Retrieved October 26, 2023, from [Link]

  • ResolveMass. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.[5][6] ResolveMass Laboratories Inc. Retrieved October 26, 2023, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Elementar.com. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (n.d.). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analyst. Retrieved October 26, 2023, from [Link]

Sources

Comparative

Guide to Differentiating N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide from Structural Isomers

Executive Summary In the synthesis of sulfur-containing heterocycles—particularly penem and cephalosporin pharmacophores—the dihydrothiophene core presents a unique challenge. Unlike their fully aromatic thiophene counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfur-containing heterocycles—particularly penem and cephalosporin pharmacophores—the dihydrothiophene core presents a unique challenge. Unlike their fully aromatic thiophene counterparts, dihydrothiophenes possess distinct stereoelectronic properties and kinetic instabilities.

This guide focuses on N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (Compound A) , a critical intermediate often confused with its thermodynamic isomers (2,5-dihydro) or regioisomers (4-bromo). Misidentification here leads to failed cross-coupling reactions (e.g., Suzuki-Miyaura) and incorrect structure-activity relationship (SAR) data.

This document outlines a rigorous, self-validating analytical workflow to unambiguously distinguish Compound A from its primary structural isomers.

Structural Landscape & Isomerism

Before establishing protocols, we must define the structural competitors. The instability of the dihydrothiophene ring allows for facile double-bond migration under acidic or basic conditions.

The Target vs. The Imposters
CompoundStructure DescriptionKey Stability Feature
Target (2,3-dihydro) Double bond at

. Bromine at C5 (Vinyl bromide). Acetamide at C2 (

).
Vinyl Sulfide: Electron-rich double bond; susceptible to hydrolysis.
Isomer B (2,5-dihydro) Double bond at

. Bromine at C5? (Likely C4 in synthesis).
Isolated Alkene: Less conjugated; often the kinetic product of Birch reductions.
Isomer C (4,5-dihydro) Double bond at

.
Enamide/Imine: Tautomerizes easily; often unstable in aqueous workup.
Regioisomer D 4-Bromo-2,3-dihydro...Positional Isomer: Br is at C4, not C5.
Visualizing the Differentiation Logic

IsomerDifferentiation Sample Unknown Brominated Dihydrothiophene Sample Test1 1H NMR: Olefinic Region (5.5 - 6.5 ppm) Sample->Test1 Result1A 1 Olefinic Proton (Target or Regioisomer) Test1->Result1A Singlet/Triplet Result1B 2 Olefinic Protons (2,5-dihydro isomer) Test1->Result1B Multiplet Test2 13C NMR / HSQC C-Br Carbon Shift Result1A->Test2 Result2A Quaternary C-Br (~105-115 ppm) (Target: 5-Bromo) Test2->Result2A Result2B Methine C-Br (Regioisomer: 4-Bromo) Test2->Result2B Test3 COSY / HMBC Connectivity Check Result2A->Test3 Final Confirmed Structure: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Test3->Final

Figure 1: Decision tree for spectroscopic differentiation of brominated dihydrothiophenes.

Spectroscopic Master Class

The primary tool for differentiation is High-Field NMR (400 MHz+) . Mass spectrometry (MS) is insufficient as these isomers share the exact mass and isotopic pattern (


).
A. H NMR Analysis (The Fingerprint)

The differentiation hinges on the coupling network of the dihydrothiophene ring.

1. The Target: 2,3-Dihydro isomer (Double bond C4=C5)[1]
  • C5 (Quaternary): Attached to Br and S. No proton.

  • C4-H (Vinylic): Appears as a triplet (or dd) around 5.8 – 6.2 ppm .

    • Coupling: It couples to the adjacent methylene protons at C3 (

      
      ).
      
  • C2-H (Methine): Appears as a multiplet around 5.5 – 6.0 ppm (deshielded by N and S).

  • C3-H2 (Methylene): Distinct diastereotopic protons if the chiral center at C2 is fixed, or a complex multiplet around 2.5 – 3.0 ppm .

2. The Imposter: 2,5-Dihydro isomer (Double bond C3=C4)
  • Olefinic Region: You will see two vinylic protons (C3-H and C4-H) if the Br is on the saturated carbon (unlikely for this specific target description) or if the Br is vinylic but the double bond is shifted.

  • Key Difference: If the double bond is at C3=C4, the protons at C2 and C5 are both allylic and attached to heteroatoms. They appear as multiplets, but the absence of the specific C4-H triplet characteristic of the vinyl sulfide moiety is the tell.

3. The Regioisomer: 4-Bromo-2,3-dihydro
  • C5-H: If Br is at C4, then C5 has a proton. C5-H is a vinyl sulfide proton, typically shifted downfield (6.5 – 7.0 ppm ) compared to C4-H.

  • Differentiation: In the target (5-Br), the vinyl proton is at C4 (upfield relative to C5). In the regioisomer (4-Br), the vinyl proton is at C5 (downfield, adjacent to S).

B. C NMR & DEPT-135

This is the definitive confirmation step.

Carbon PositionTarget (5-Br) Shift (ppm)Regioisomer (4-Br) Shift (ppm)DEPT-135 Phase
C5 (S-C=) ~105 - 115 (C-Br)~125 - 135 (C-H)Target: Absent (Quat) Regio: Positive (CH)
C4 (=C-R) ~120 - 130 (C-H)~110 - 120 (C-Br)Target: Positive (CH) Regio: Absent (Quat)
C2 (S-C-N) ~55 - 65~55 - 65Positive (CH)

Experimental Insight: The C-Br carbon in vinyl bromides is significantly shielded compared to a standard


 carbon due to the "heavy atom effect" and mesomeric donation, but less so than an iodide.

Experimental Protocols

Protocol A: Synthesis Verification (Micro-Scale)

Context: Dihydrothiophenes are sensitive to oxidation (to thiophenes) and polymerization.

  • Sampling: Dissolve 5 mg of the crude intermediate in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent acid-catalyzed isomerization).

  • Stabilization: Add 1 crystal of solid

    
     to the NMR tube to neutralize trace acid.
    
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run HSQC (Heteronuclear Single Quantum Coherence).

  • Analysis:

    • Check the HSQC correlation for the olefinic proton.

    • Target: The proton at ~6.0 ppm must correlate to a carbon at ~125 ppm. The carbon at ~110 ppm (C-Br) must have no proton correlation.

Protocol B: Chemical Stability Test (The "Acid Stress" Test)

Context: To distinguish 2,3-dihydro from 2,5-dihydro isomers chemically.

  • Setup: Dissolve 10 mg of compound in 1 mL DCM.

  • Challenge: Add 10

    
    L of Trifluoroacetic Acid (TFA).
    
  • Observation:

    • 2,3-Dihydro (Target): As a vinyl sulfide, it is highly reactive toward electrophiles. It will likely decompose or polymerize rapidly (darkening of solution).

    • 2,5-Dihydro: Generally more stable to mild acid or will isomerize into the conjugated 2,3-dihydro form (thermodynamic product) before decomposing.

    • Thiophene (Aromatic): Completely stable. No reaction.

Comparative Data Summary

The following table summarizes the expected spectral data for the target versus its most common confusion points.

FeatureTarget: N-(5-Br-2,3-dihydro...) Isomer: N-(5-Br-2,5-dihydro...) Aromatic: N-(5-Br-thiophen-2-yl)
Double Bond C4=C5 (Vinyl Sulfide)C3=C4 (Isolated)Fully Aromatic
H-NMR Olefin 1H (Triplet, ~6.0 ppm) 1H (Broad s/d, ~5.8 ppm)2H (Doublets, ~6.8 & 7.0 ppm)
H-NMR C2 Methine (dd, ~5.8 ppm)Methine (m, ~5.5 ppm)Quaternary (C-N) - No H
H-NMR C3 Methylene (

, ~2.8 ppm)
Vinylic/AllylicAromatic H
IR (C=C) ~1620 cm

(Enol ether)
~1650 cm

(Weak)
~1500-1400 cm

(Aromatic)
Stability Low (Oxidation/Acid sensitive)ModerateHigh

References

  • Block, E. (2004). The Synthesis and Chemistry of 2,3-Dihydrothiophene and its Derivatives. Thieme Connect. Link

  • Shvekhgeimer, M. G. A. (1998).[2] Dihydrothiophenes: Synthesis and Properties. Chemistry of Heterocyclic Compounds. Link

  • PubChem. (2023). 2,3-Dihydrothiophene Structure and Spectral Data. National Library of Medicine. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • Jasinski, J. P., et al. (2013).[3] Crystal structure of N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. (Reference for acetamide N-H and C=O shifts in similar environments). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Part 1: Hazard Assessment & Characterization N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a heterocyclic building block characterized by three key functional groups that dictate its hazard profile: a brominated compo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment & Characterization

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a heterocyclic building block characterized by three key functional groups that dictate its hazard profile: a brominated component, a thiophene-derived ring, and an acetamide group.[3] A thorough risk assessment requires evaluating the hazards associated with each part.

  • Brominated Organic Compound: Brominated organic compounds are a diverse class of chemicals, many of which present significant health and safety hazards, including toxicity, corrosivity, and reactivity.[4] Direct contact can cause skin irritation or burns, and inhalation of vapors may lead to respiratory issues.[5] As a halogenated compound, it is considered toxic upon inhalation and ingestion and requires specific waste segregation.[6]

  • Thiophene Moiety: Thiophene and its derivatives are organosulfur compounds. While specific data for this molecule is sparse, related compounds are known to be flammable and potentially toxic.[1]

  • Acetamide Group: Acetamide itself is suspected of causing cancer.[7][8][9] Structurally similar compounds like N-Bromoacetamide are categorized as harmful if swallowed and can cause severe skin burns and eye damage.[10][11][12]

Based on this structural analysis, the compound should be handled as a hazardous substance with potential for toxicity, skin/eye irritation, and long-term health effects. All laboratory personnel must treat it as hazardous unless confirmed to be non-hazardous by a professional.[13]

Table 1: Inferred Hazard Profile

Hazard CategoryPotential RiskRationale & Precautionary Action
Acute Toxicity (Oral) Harmful if swallowed.Based on N-Bromoacetamide.[11] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[10]
Skin Corrosion/Irritation May cause skin irritation or burns.Common to brominated compounds and N-Bromoacetamide.[4][11] Avoid all direct skin contact.[6]
Eye Damage/Irritation May cause serious eye damage.Common to brominated compounds and N-Bromoacetamide.[11] Wear safety goggles or a face shield.[5]
Carcinogenicity Suspected of causing cancer.Based on the acetamide functional group.[8] Handle in a designated area and minimize exposure.
Environmental Hazard Halogenated organic compounds are environmental pollutants.Do not dispose of down the drain or in regular trash.[6][14][15]

Part 2: Personal Protective Equipment (PPE) & Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory. All handling of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

Essential PPE includes:

  • Eye Protection: Chemical splash goggles are required at all times.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears before use and replace them immediately if contaminated.[6]

  • Body Protection: A lab coat and closed-toe shoes are mandatory to protect against accidental skin contact.[6]

Part 3: Waste Segregation & Containerization - The Critical Step

The single most important aspect of disposing of this compound is proper segregation. As a brominated organic, it must be classified as halogenated organic waste .[6][16]

Causality: Environmental regulations and disposal facility processes differentiate between halogenated and non-halogenated waste streams. Non-halogenated solvents are often recycled or used for fuel blending, a process that is incompatible with halogenated compounds.[17] Mixing this waste with non-halogenated solvents will contaminate the entire container, leading to significantly higher disposal costs and potential regulatory fines.[13][17]

Container Selection & Labeling Protocol:

  • Obtain the Correct Container: Procure a designated hazardous waste container compatible with halogenated organic solids or liquids. These are typically glass or high-density polyethylene.[18] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[13][14]

  • Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label.[15][17] The label must, at a minimum, include:

    • The words "Hazardous Waste".[19]

    • The full chemical name: "N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide". Do not use abbreviations.[15]

    • An accurate list of all components and their approximate percentages (e.g., if in solution with a solvent like Dichloromethane).[17][20]

    • Appropriate hazard warnings (pictograms for toxicity, corrosive, health hazard).[19]

  • Location: The waste container should be kept in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[18][20] This area must be under the direct control of laboratory personnel.[14]

Part 4: Step-by-Step Disposal Procedures

Workflow Visualization: Disposal Decision Pathway

G cluster_prep Preparation & Identification cluster_contain Segregation & Containerization cluster_action Disposal Action cluster_final Storage & Final Disposition A Identify Waste: N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide B Assess Hazards: Halogenated Organic, Toxic A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Affix & Complete 'Hazardous Waste' Label C->D E Ensure Chemical Compatibility (e.g., Glass, HDPE) D->E F Transfer Waste to Container (Solid, Liquid, or Contaminated PPE) E->F G Keep Container Securely Closed (Except when adding waste) F->G H Store in Laboratory Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by Institutional EHS Department H->I

Caption: Disposal workflow for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

Protocol 1: Disposal of Unused Solid Compound

  • Work Area: Perform all actions inside a chemical fume hood.

  • Transfer: Carefully transfer the solid N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide from its original container into the designated halogenated organic waste container.

  • Decontaminate: Rinse the original, now empty, container with a small amount of a suitable solvent (e.g., acetone). Transfer this rinsate into the halogenated waste container.

  • Seal: Securely close the waste container lid.[15][20]

  • Store: Return the waste container to the SAA.

Protocol 2: Disposal of Solutions

  • Identification: Confirm that the solution contains the halogenated compound. Any solution containing this compound, regardless of concentration, must be treated as halogenated waste.[15]

  • Transfer: Carefully pour the solution into the designated halogenated organic liquid waste container. Avoid splashing.

  • Seal: Securely close the waste container lid. Containers must be kept closed at all times except when waste is being actively added.[15]

  • Store: Return the waste container to the SAA.

Protocol 3: Disposal of Contaminated Materials

  • Segregation: Any materials that have come into direct contact with N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide are considered hazardous waste.[13] This includes:

    • Gloves

    • Weighing paper or boats

    • Bench paper/absorbent pads

    • Pipette tips

  • Containment: Place these contaminated solid materials into a dedicated solid halogenated waste container or a sealed, clearly labeled plastic bag designated for solid hazardous waste.[2]

  • Storage: Store this container or bag within the SAA alongside the liquid waste.

Part 5: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents outside a fume hood, evacuate the lab and contact your EHS department.

  • Contain: For small spills within a fume hood, contain the spill using a chemical spill kit or an appropriate absorbent material (e.g., vermiculite or sand).

  • Neutralize (If Applicable): Do not attempt to neutralize unless you have a specific, validated procedure for this chemical class.

  • Clean-up: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated container.

  • Dispose: All materials used for the cleanup, including PPE, are now considered halogenated hazardous waste and must be disposed of according to Protocol 3.[13]

Part 6: Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][18] Key requirements include proper waste identification, labeling, storage in SAAs, and timely disposal through a licensed waste disposal facility.[18][20] Your institution's EHS department is the ultimate authority on ensuring compliance with these regulations.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Organic Solvents. (n.d.). Environment, Health and Safety, University of Colorado Boulder.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • WASTE MANAGEMENT. (n.d.). Bucknell University.
  • Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. (2025, December). BenchChem.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET - N-Bromoacetamide. (2010, September 23). Fisher Scientific.
  • SAFETY DATA SHEET - N-Bromoacetamide. (2010, September 23). Thermo Fisher Scientific.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation.
  • N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide. (n.d.). Moldb.
  • N-Bromoacetamide. (n.d.). PubChem.
  • Safety Data Sheet: Acetamide Broth (Solution A). (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Acetamide. (2025, November 06). Sigma-Aldrich.
  • Safety Data Sheet: acetamide. (n.d.). Chemos GmbH&Co.KG.

Sources

Handling

Personal protective equipment for handling N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Topic: Content Type: Operational Safety & Logistical Guide Audience: Drug Discovery Researchers & Synthetic Chemists Executive Safety Assessment: The "Unknown Entity" Protocol Status: Novel Chemical Entity (NCE) / Interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistical Guide Audience: Drug Discovery Researchers & Synthetic Chemists

Executive Safety Assessment: The "Unknown Entity" Protocol

Status: Novel Chemical Entity (NCE) / Intermediate Specific SDS Availability: Limited/Proprietary Risk Strategy: Structure-Activity Relationship (SAR) Inference

As a Senior Application Scientist, I must clarify a critical operational reality: publicly validated toxicological data for N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is sparse. Therefore, we do not manage this based on confirmed hazards, but rather on inferred worst-case potential derived from its pharmacophore:

  • Acetamide Moiety: Structurally analogous to Thioacetamide and Acetamide, both known carcinogens and hepatotoxins. We must assume potential for systemic toxicity and skin absorption.[1][2][3]

  • 5-Bromo-dihydrothiophene: Halogenated sulfur heterocycles are frequently potent sensitizers, lachrymators, and skin irritants.

  • Metabolic Activation: Dihydrothiophenes can undergo metabolic oxidation to reactive sulfoxides/sulfones, presenting a potential genotoxic risk.

Core Directive: Handle as a Potent Sensitizer and Suspected Carcinogen .

Hazard Identification & Risk Logic

The following diagram illustrates the decision logic used to determine the PPE requirements based on the chemical's functional groups.

HazardLogic Chemical N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Sub1 Acetamide Group Chemical->Sub1 Sub2 Brominated Thiophene Chemical->Sub2 Risk1 Risk: Systemic Toxicity (Liver/Carcinogen) Sub1->Risk1 Risk2 Risk: Corrosivity & Skin Sensitization Sub2->Risk2 Action1 REQ: Zero Skin Contact (Double Gloving) Risk1->Action1 Action2 REQ: Respiratory Isolation (Fume Hood/P100) Risk1->Action2 Risk2->Action1 Risk2->Action2

Caption: SAR-based hazard deduction deriving safety protocols from functional group toxicity.

Personal Protective Equipment (PPE) Matrix

Standard "nitrile gloves and lab coat" are insufficient for this compound due to the high risk of permeation through thin rubber and the potential for irreversible sensitization.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield / Laminate (EVOH) Critical: Thiophene derivatives often permeate nitrile rapidly. EVOH provides broad-spectrum resistance to aromatics and halogens.
Hand (Outer) Nitrile (5-8 mil) Used over the laminate glove to provide dexterity and grip (laminate is slippery) and to protect the inner glove from physical tears.
Respiratory Fume Hood (Primary) Mandatory. Do not handle on open bench.
Respiratory (Secondary) N95 or P100 Respirator Required only if weighing fine powder outside a hood (not recommended) or during spill cleanup.
Ocular Chemical Splash Goggles Safety glasses are inadequate due to the risk of crystalline dust entering the eye or splash-back from solvation.
Body Tyvek® Sleeves + Lab Coat Cotton lab coats absorb liquids. Tyvek sleeves prevent wrist-gap exposure between the glove and coat cuff.

Operational Workflow: Step-by-Step Handling

This protocol is designed to create a "closed system" effect, minimizing environmental exposure.

Phase A: Preparation & Weighing
  • Static Control: Place an ionizing fan or static gun near the balance. Brominated heterocycles often carry static charge, causing "fly-away" dust.

  • Barrier Setup: Lay down a disposable absorbent mat (plastic side down) in the fume hood. This captures any micro-spills, preventing contamination of the hood surface.

  • Donning PPE:

    • Put on Laminate gloves.

    • Put on Nitrile gloves over the Laminate gloves.

    • Tape the outer nitrile glove cuff to the Tyvek sleeve if working with large volumes (>5g).

Phase B: Solvation & Transfer

Context: This compound is likely a solid intermediate being dissolved for a reaction.

  • Solvent Choice: If dissolving in DCM (Dichloromethane) or DMF, be aware that these solvents act as vehicles , carrying the toxic compound through standard gloves. The Laminate under-glove is vital here.

  • Cannula Transfer: For quantities >10g, avoid pouring. Dissolve in the shipping container if possible, and transfer via cannula or syringe to the reaction vessel to eliminate open-air exposure.

Phase C: Decontamination
  • Wipe Down: Before removing items from the hood, wipe the exterior of the flask/container with a solvent-dampened tissue (acetone/ethanol).

  • Waste: Dispose of the wipe immediately into the solid hazardous waste.

Disposal & Waste Management

Improper disposal of halogenated heterocycles is a frequent compliance violation.

Waste StreamClassificationProtocol
Solid Waste Hazardous Solid (Halogenated) Bag separately. Label clearly with full chemical name. Do not mix with general trash.
Liquid Waste Halogenated Organic Due to the Bromine atom, this must go into the Halogenated stream. Mixing with non-halogenated waste increases disposal costs and risk of reaction.
Sharps/Glass Contaminated Sharps Syringes used for transfer must be uncapped and placed directly into a rigid sharps container inside the hood.

Emergency Response Plan

  • Skin Contact:

    • Immediate Action: Do not use solvents to wash skin (this increases absorption).

    • Wash: Flush with lukewarm water and soap for 15 minutes.

    • Alert: Notify the safety officer. Monitor for delayed sensitization (redness/itching) for 48 hours.

  • Spill (Solid):

    • Isolate: Evacuate the immediate area.

    • PPE: Don N95/P100 respirator and double gloves.

    • Clean: Cover with wet paper towels (to prevent dust), scoop into a bag, and wipe surface with acetone.

  • Spill (Solution):

    • Absorb: Use vermiculite or spill pads.

    • Disposal: Treat absorbent as halogenated hazardous waste.

Visualizing the Safety Workflow

Workflow Start Start: Weighing PPE Don PPE: Laminate + Nitrile Start->PPE Static Apply Static Control (Ionizer) Solvate Solvation: Use Fume Hood Static->Solvate PPE->Static Transfer Transfer: Syringe/Cannula Solvate->Transfer Waste Disposal: Halogenated Stream Transfer->Waste

Caption: Operational sequence ensuring containment from weighing to disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Thioacetamide (CAS 62-55-5). National Library of Medicine. Retrieved from [Link](Cited for structural analog toxicity).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
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Reactant of Route 2
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
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